FBPase-1 inhibitor-1
Descripción
Propiedades
IUPAC Name |
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXZHFCBNFFHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fructose-1,6-bisphosphatase-1 (FBPase-1) Inhibitors: A Technical Guide on the Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] Its critical role in hepatic glucose production makes it a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes mellitus (T2DM), where excessive gluconeogenesis is a key pathological feature.[2][3][4] FBPase-1 inhibitors aim to reduce endogenous glucose production by directly modulating this enzyme's activity.[2] This document provides an in-depth technical overview of the mechanism of action of FBPase-1 inhibitors, summarizing quantitative data, detailing key experimental methodologies, and visualizing the complex biological interactions involved.
The Role of FBPase-1 in Gluconeogenesis
Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate precursors, such as lactate, pyruvate, and glycerol.[5] This process is vital for maintaining blood glucose homeostasis during periods of fasting.[2] FBPase-1 catalyzes an irreversible step in this pathway, opposing the corresponding glycolytic enzyme, phosphofructokinase-1 (PFK-1).[6] The reciprocal regulation of these two enzymes is crucial for controlling the direction of glucose metabolism. Dysregulation leading to elevated FBPase-1 activity is a significant contributor to the hyperglycemia observed in T2DM.[2][7]
The signaling pathway below illustrates the central position of FBPase-1 in hepatic glucose metabolism.
References
- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gluconeogenesis in cancer cells – repurposing of a starvation-induced metabolic pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 7. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to FBPase-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase-1), a key regulatory enzyme in the gluconeogenesis pathway, has emerged as a significant therapeutic target, particularly for the management of type 2 diabetes mellitus.[1][2][3] By catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), FBPase-1 plays a pivotal role in endogenous glucose production.[2] Its inhibition offers a direct mechanism to lower blood glucose levels, making the study of its inhibitors a fertile ground for drug discovery.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of FBPase-1 inhibitors, detailing experimental methodologies and visualizing key pathways to support ongoing research and development efforts.
The Landscape of FBPase-1 Inhibition: Binding Sites and Mechanisms
The regulation of FBPase-1 activity is a complex process involving multiple allosteric and competitive interactions. Inhibitors have been developed to target distinct sites on the enzyme, each with unique structural requirements for binding and efficacy.[5]
There are three primary binding sites for small molecule inhibitors of FBPase-1:
-
The Active Site: This site binds the endogenous substrate, fructose-1,6-bisphosphate (FBP), and the natural competitive inhibitor, fructose-2,6-bisphosphate.[5]
-
The Allosteric Site: This site binds the natural allosteric inhibitor, adenosine (B11128) monophosphate (AMP). Binding of AMP induces a conformational change from the active R-state to the inactive T-state of the enzyme.[5][6][7]
-
A 'Novel' Allosteric Site: Located at the interface between the four monomers of the enzyme, this site has been identified as a target for synthetic inhibitors like anilinoquinazolines and benzoxazole-2-benzene-sulfonamides.[5]
The majority of drug discovery efforts have focused on the development of allosteric inhibitors targeting the AMP binding site, aiming to mimic the natural regulatory mechanism of the enzyme.[4][8]
Structure-Activity Relationship (SAR) of FBPase-1 Inhibitors
The development of potent and selective FBPase-1 inhibitors is heavily reliant on understanding the intricate relationship between their chemical structure and biological activity. Extensive research has led to the identification of several key chemical scaffolds and the critical structural modifications that govern their inhibitory potency.
Thiazole-Based Inhibitors
Thiazole-containing compounds have been extensively investigated as allosteric inhibitors of FBPase-1.[6] SAR studies have revealed the importance of substituents on the aryl rings attached to the thiazole (B1198619) core.
| Compound | R1 | R2 | IC50 (µM) vs. Pig Kidney FBPase | Reference |
| 1b | H | H | 31.6 ± 1.6 | [6] |
| 4c | OCH3 | Cl | ~6 (5-fold better than 1b) | [6] |
| 10b (fragment) | - | - | 1.1 ± 0.1 | [6] |
Table 1: SAR of Thiazole-Based FBPase-1 Inhibitors. The inhibitory activity of thiazole derivatives against pig kidney FBPase is significantly influenced by substitutions on the phenyl rings.
Nitrostyrene (B7858105) Derivatives as Covalent Inhibitors
A series of nitrostyrene derivatives have been identified as covalent inhibitors that target a novel allosteric site involving cysteine 128 (C128).[9] The position and nature of substituents on the benzene (B151609) ring are critical for their inhibitory activity.
| Compound | Substituent Position | Substituent | IC50 (µM) | Key Findings | Reference |
| HS36 | R2 (meta) & R3 | Cl (R2), Br (R3) | 0.15 | Most potent in the series. | [9] |
| - | R2 (meta) | F, Cl, OCH3, CF3, OH, COOH, or 2-nitrovinyl | - | 4.5-55 fold increase in activity compared to para-substituted analogues. | [9] |
Table 2: SAR of Nitrostyrene-Based FBPase-1 Inhibitors. The inhibitory potency of nitrostyrene derivatives is highly dependent on the substitution pattern on the benzene ring, with meta-substitution being particularly favorable.
Benzoxazole Benzenesulfonamides
This class of inhibitors has been identified through high-throughput screening and binds to the 'novel' allosteric site.[5] A specific benzoxazolo-sulfonamide compound has been shown to block human FBPase-1 enzymatic activity.
| Compound | IC50 (µM) vs. Human FBPase-1 | Ki (µM) | Cellular IC50 (µM) in Rat Hepatoma Cells | Reference |
| FBPase-1 Inhibitor (Cayman) | 3.4 | 1.1 | 6.6 | [10] |
Table 3: Activity of a Benzoxazole Benzenesulfonamide FBPase-1 Inhibitor. This compound demonstrates potent inhibition of FBPase-1 at both the enzymatic and cellular levels.
AMP Mimetics and Prodrugs
Early efforts in FBPase-1 inhibitor design focused on creating analogues of the natural allosteric inhibitor, AMP.[4] While potent inhibitors were developed, they often suffered from poor pharmacokinetic profiles.[3] This led to the development of prodrug strategies, such as CS-917 (MB06322), to improve oral bioavailability.[4][11]
| Compound | Active Metabolite | IC50 (nM) | Key Feature | Reference |
| CS-917 (MB06322) | MB05032 | 16 | Oral prodrug | [11] |
Table 4: Activity of an AMP Mimetic Prodrug. The prodrug approach successfully delivered a potent FBPase-1 inhibitor in vivo.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of FBPase-1 inhibitors.
FBPase-1 Inhibition Assay (Coupled-Enzyme Assay)
This is the most common in vitro method to determine the inhibitory activity of compounds against FBPase-1.[5][6]
Principle: The activity of FBPase-1 is measured spectrophotometrically by coupling the production of fructose-6-phosphate to the reduction of NADP⁺ to NADPH via the enzymes phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored at 340 nm.[5]
Reagents:
-
Assay Buffer: 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5[6]
-
NADP⁺ solution: 0.2 mM[5]
-
Coupling enzymes: Phosphoglucose isomerase (1.4 units) and glucose-6-phosphate dehydrogenase (0.5 units)[5]
-
Substrate: Fructose-1,6-bisphosphate (FBP) solution (e.g., 70 µM)[5]
-
Purified FBPase-1 enzyme (e.g., 9 ng)[5]
-
Test inhibitor at various concentrations
Procedure:
-
In a cuvette, mix the assay buffer, NADP⁺ solution, coupling enzymes, and the test inhibitor.
-
Add the purified FBPase-1 enzyme to the mixture and equilibrate at 30°C.
-
Initiate the reaction by adding the FBP substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Glucose Production Assay
This assay evaluates the ability of inhibitors to block gluconeogenesis in a cellular context.[10][12]
Principle: Hepatoma cells are cultured under conditions that promote gluconeogenesis (e.g., nutrient starvation and provision of gluconeogenic precursors like lactate (B86563) and pyruvate). The amount of glucose produced and secreted into the medium is measured in the presence and absence of the test inhibitor.
Cell Line: Rat hepatoma cells (e.g., H4IIE)
Procedure:
-
Seed hepatoma cells in culture plates and allow them to adhere.
-
Induce gluconeogenesis by starving the cells of glucose and providing a medium containing lactate and pyruvate.
-
Treat the cells with various concentrations of the test inhibitor.
-
Incubate for a defined period (e.g., 3 hours).[12]
-
Collect the culture medium.
-
Measure the glucose concentration in the medium using a commercially available glucose assay kit.
-
Calculate the percentage of inhibition of glucose production and determine the IC50 value.
Visualizing the Core Concepts
Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in FBPase-1 inhibitor research.
Caption: The role of FBPase-1 in the gluconeogenesis pathway and its inhibition.
Caption: A typical workflow for the screening and development of FBPase-1 inhibitors.
Caption: The mechanism of allosteric inhibition of FBPase-1 by AMP or synthetic inhibitors.
Conclusion
The systematic exploration of the structure-activity relationships of FBPase-1 inhibitors has yielded a diverse array of chemical entities with potent inhibitory activities. From AMP mimetics to covalent allosteric inhibitors, the field continues to evolve, driven by a deeper understanding of the enzyme's structure and regulatory mechanisms. The detailed experimental protocols and visualized pathways presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel FBPase-1 inhibitors. Continued efforts in this area hold the promise of delivering new and effective therapeutic options for metabolic diseases, particularly type 2 diabetes.
References
- 1. Fructose-1,6-bisphosphatase Inhibitors: A Review of Recent (2000- 2017) Advances and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. apexbt.com [apexbt.com]
A Technical Guide to the Discovery and Synthesis of Novel Fructose-1,6-bisphosphatase (FBPase-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: FBPase-1 as a Therapeutic Target
Fructose-1,6-bisphosphatase (FBPase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (B1210287) (F6P) and inorganic phosphate.[1][2] In metabolic diseases such as type 2 diabetes, the overactivity of hepatic FBPase-1 contributes significantly to excessive endogenous glucose production (EGP) and resulting hyperglycemia.[3][4] Consequently, inhibiting FBPase-1 is a promising therapeutic strategy for lowering blood glucose levels.[5][6]
Beyond diabetes, FBPase-1 has emerged as a key player in oncology. Many cancer cells exhibit downregulated FBPase-1 expression, which promotes a metabolic shift towards aerobic glycolysis (the Warburg effect), facilitating tumor growth.[1][7] FBPase-1 also interacts with and inhibits hypoxia-inducible factors (HIFs) and participates in signaling pathways like Wnt/β-catenin and mTOR, further linking it to cell proliferation and survival.[7][8] The discovery of potent and selective FBPase-1 inhibitors is therefore a significant goal in modern drug development, with potential applications in both metabolic disorders and cancer.[6][7]
FBPase-1 Signaling and Regulatory Pathways
FBPase-1 is a central control point in glucose homeostasis. Its activity is tightly regulated by allosteric effectors. The primary natural allosteric inhibitor is adenosine (B11128) monophosphate (AMP), which signals a low energy state in the cell, thereby shutting down the energy-consuming process of gluconeogenesis.[7][9] Fructose-2,6-bisphosphate (F2,6-BP) is another potent competitive inhibitor.[2][10] The enzyme's role extends beyond metabolism, influencing key cancer-related pathways.
References
- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of recombinant fructose-1,6-bisphosphatase gene mutations: evidence of inhibition/activation of FBPase protein by gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FBP1 fructose-bisphosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Allosteric Inhibition of Fructose-1,6-bisphosphatase-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the allosteric inhibition of fructose-1,6-bisphosphatase-1 (FBPase-1), a key regulatory enzyme in gluconeogenesis. Understanding the mechanisms of allosteric inhibition is crucial for the development of therapeutic agents targeting metabolic diseases, particularly type 2 diabetes. This document details the primary allosteric inhibitors, presents quantitative binding data, outlines detailed experimental protocols for their characterization, and visualizes the key regulatory pathways and experimental workflows.
Core Concepts in FBPase-1 Allosteric Inhibition
FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a critical rate-limiting step in the synthesis of glucose. Its activity is tightly regulated by allosteric effectors, which bind to sites distinct from the active site, inducing conformational changes that modulate catalytic activity. The primary natural allosteric inhibitors are adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (Fru-2,6-P2).[1] The binding of these inhibitors promotes a transition from the active R-state (relaxed) to the inactive T-state (tense) conformation of the tetrameric enzyme.[2]
AMP , a signal of low cellular energy, binds to a distinct allosteric site, causing a significant conformational change that inhibits the enzyme.[1] Fru-2,6-P2 , on the other hand, is a potent inhibitor that binds to the active site but exhibits allosteric properties, including synergistic inhibition with AMP.[3][4] This synergism means that the presence of one inhibitor enhances the inhibitory effect of the other, allowing for fine-tuned regulation of gluconeogenesis in response to the cell's metabolic status.[3]
Beyond these natural regulators, significant research has focused on the discovery and development of synthetic allosteric inhibitors with therapeutic potential. These efforts have yielded several classes of small molecules that target the AMP allosteric site or other novel allosteric pockets on the enzyme.
Quantitative Data on Allosteric Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of key natural and synthetic allosteric inhibitors of FBPase-1 from various species. This data is essential for comparing the efficacy of different compounds and for structure-activity relationship (SAR) studies.
| Inhibitor Class | Compound | Species/Enzyme Source | IC50 (µM) | Ki (µM) | Notes |
| Natural Inhibitors | AMP | Rat Liver | - | - | Synergistic with Fru-2,6-P2.[2] |
| AMP | Pig Kidney | 1.3 | - | Control in assays.[5] | |
| AMP | Human Liver | 9.7 | - | Control in assays.[5] | |
| AMP | T. s. elegans (control) | 11.8 | - | I50 value.[6] | |
| AMP | T. s. elegans (anoxic) | 8.3 | - | I50 value.[6] | |
| Fructose-2,6-bisphosphate | Rat Liver | - | 0.5 | Competitive inhibitor with allosteric properties.[2] | |
| Anilinoquinazolines | Compound 1 | Human | 0.25 | - | Binds to a novel allosteric site. |
| Benzoxazole Benzenesulfonamides | Compound 1 | FBPase-1 | - | 1.1 | Exhibits a distinct binding mode. |
| Indole Derivatives | Compound 15 | Pig Kidney | 1.5 | - | Achyrofuran analog.[5] |
| Compound 15 | Human Liver | 8.1 | - | Achyrofuran analog.[5] | |
| Compound 16 | Pig Kidney | 5.0 | - | Achyrofuran analog.[5] | |
| Compound 16 | Human Liver | 6.0 | - | Achyrofuran analog.[5] | |
| Compound 22f | FBPase | sub-micromolar | - | N-acylsulfonamide moiety. | |
| Compound 22g | FBPase | sub-micromolar | - | N-acylsulfonamide moiety. | |
| Pseudo-tetrapeptides | OC252-324 | FBPase | 1.87 | - | I0.5 value; cooperative inhibition.[7] |
| OC252-324 (with 1.5 µM AMP) | FBPase | 0.63 | - | Synergistic inhibition.[7] | |
| OC252-324 (with 0.45 µM Fru-2,6-P2) | FBPase | 0.48 | - | Synergistic inhibition.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of enzyme inhibitors. The following sections provide step-by-step methodologies for key assays used to characterize FBPase-1 allosteric inhibitors.
Coupled Enzyme Spectrophotometric Assay
This is the most common method for determining the kinetic parameters of FBPase-1 inhibition. The activity of FBPase-1 is coupled to the reduction of NADP+, which can be monitored by the change in absorbance at 340 nm.
Principle: FBPase-1 converts fructose-1,6-bisphosphate to fructose-6-phosphate (F6P). F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH production is directly proportional to the FBPase-1 activity.
Materials:
-
Assay Buffer: 0.2 M Tris-HCl, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5.[5]
-
Fructose-1,6-bisphosphate (FBP) solution (e.g., 10 mM stock).
-
NADP+ solution (e.g., 10 mM stock).
-
Phosphoglucose isomerase (PGI) (e.g., 100 units/mL).
-
Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 50 units/mL).
-
Purified FBPase-1 enzyme.
-
Test inhibitor compound at various concentrations.
-
96-well microplate or quartz cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube or directly in the wells of a microplate, prepare a reaction mix containing the following components (example volumes for a 200 µL final reaction volume):
-
Pre-incubation: Incubate the reaction mix at a constant temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate and for any interaction between the inhibitor and the enzyme to occur.[5]
-
Initiate Reaction: Start the reaction by adding FBP solution (e.g., 14 µL of a 1 mM solution to give a final concentration of 70 µM).[5]
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-60 minutes), taking readings at regular intervals (e.g., every 30 seconds).[1][9]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the kinetic trace.
-
Plot the initial velocity against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Fluorescence Competition Assay
This assay is used to determine if a test compound binds to the AMP allosteric site by measuring its ability to displace a fluorescent AMP analog, 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP).
Principle: TNP-AMP exhibits low fluorescence in an aqueous solution but shows a significant increase in fluorescence upon binding to the hydrophobic allosteric site of FBPase-1. A compound that also binds to this site will compete with TNP-AMP, leading to its displacement and a corresponding decrease in fluorescence intensity.
Materials:
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM KCl, 5 mM MgCl₂, pH 7.5.
-
Purified FBPase-1 enzyme.
-
TNP-AMP solution (e.g., 1 mM stock in DMSO).
-
Test inhibitor compound at various concentrations.
-
Fluorometer with excitation and emission wavelengths suitable for TNP-AMP (e.g., Ex: 408 nm, Em: 542 nm).
Procedure:
-
Prepare Enzyme-TNP-AMP Complex: In a microcuvette or the well of a black microplate, mix purified FBPase-1 with a concentration of TNP-AMP that results in a measurable fluorescence signal (typically in the low micromolar range). The final concentration of TNP-AMP should ideally be at or below its Kd for FBPase-1 to ensure sensitivity.
-
Pre-incubation: Allow the FBPase-1 and TNP-AMP to incubate for a sufficient time to reach binding equilibrium (e.g., 10-15 minutes at room temperature).
-
Measure Baseline Fluorescence: Measure the initial fluorescence of the enzyme-TNP-AMP complex.
-
Add Inhibitor: Add increasing concentrations of the test inhibitor to the enzyme-TNP-AMP complex.
-
Incubate and Measure: After each addition of the inhibitor, allow the mixture to incubate for a period to reach a new equilibrium, and then measure the fluorescence intensity.
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each inhibitor concentration relative to the initial fluorescence.
-
Plot the percentage of quenching against the inhibitor concentration.
-
Fit the data to a competition binding equation to determine the IC50 or Ki value for the inhibitor.
-
X-ray Crystallography of FBPase-1-Inhibitor Complex
This powerful technique provides high-resolution structural information on how an allosteric inhibitor binds to FBPase-1, revealing the specific amino acid interactions and the conformational changes induced upon binding.
Principle: A purified FBPase-1 protein is co-crystallized with the allosteric inhibitor, or the inhibitor is soaked into pre-formed apo-enzyme crystals. The resulting crystals are then exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the three-dimensional structure of the protein-inhibitor complex can be determined.
General Methodology:
-
Protein Expression and Purification:
-
Express recombinant FBPase-1 (e.g., human or pig kidney) in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using a series of chromatographic steps (e.g., affinity, ion-exchange, and size-exclusion chromatography). Protein purity should be >95% as assessed by SDS-PAGE.[8]
-
-
Crystallization:
-
Co-crystallization: Mix the purified FBPase-1 with a molar excess of the allosteric inhibitor. Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (precipitants, pH, salts, and temperature).
-
Soaking: Grow crystals of apo-FBPase-1. Prepare a solution of the inhibitor in a cryo-protectant solution and soak the apo-crystals in this solution for a defined period (minutes to hours).
-
-
Data Collection:
-
Mount a single, well-diffracting crystal and flash-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement, using a known FBPase-1 structure as a search model.
-
Build the model of the FBPase-1-inhibitor complex into the electron density map and refine the structure to obtain a final, high-resolution model with good stereochemistry.
-
-
Structural Analysis:
-
Analyze the binding pose of the inhibitor in the allosteric site.
-
Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the protein.
-
Compare the structure of the inhibitor-bound complex to the apo-enzyme or other liganded structures to understand the conformational changes induced by inhibitor binding.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of FBPase-1 allosteric inhibition.
Allosteric Regulation of FBPase-1 Signaling Pathway
Caption: Allosteric regulation of FBPase-1 and PFK-1.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 using a coupled enzyme assay.
Logical Relationship of Synergistic Inhibition
Caption: Synergistic inhibition of FBPase-1 by AMP and Fru-2,6-P2.
References
- 1. store.genprice.com [store.genprice.com]
- 2. Inhibition of fructose-1,6-bisphosphatase by a new class of allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Synergistic Inhibition of Fructose 1,6-Bisphosphatase by Fructose 2,6-Bisphosphate and Adenosine Monophosphate in Round Spermatids of Rats: (fructose 1, 6-bisphosphatase/AMP/fructose 2, 6-bisphosphate/spermatids/rats) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Activity of the Metal-independent Fructose-1,6-bisphosphatase YK23 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Cavity of Fructose-1,6-bisphosphatase and the Evolution of AMP/Fructose 2,6-bisphosphate Synergism in Eukaryotic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
An In-depth Technical Guide to Natural Product Inhibors of Fructose-1,6-bisphosphatase (FBPase-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fructose-1,6-bisphosphatase (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1] Its critical role in glucose homeostasis makes it a compelling therapeutic target, particularly for metabolic diseases such as type 2 diabetes, where excessive hepatic glucose production is a key pathological feature.[2][3] Natural products have historically been a rich source of novel pharmacophores and enzyme inhibitors. This technical guide provides a comprehensive overview of identified natural product inhibitors of FBPase-1, detailing their sources, inhibitory activities, and the experimental protocols for their discovery and characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel FBPase-1 inhibitors.
Introduction to FBPase-1 as a Therapeutic Target
FBPase-1 is a key regulatory node in the gluconeogenesis pathway, which is primarily active in the liver and kidneys.[4][5] In type 2 diabetes, the normal suppression of gluconeogenesis by insulin (B600854) is impaired, leading to persistent hyperglycemia. By inhibiting FBPase-1, it is possible to reduce the rate of hepatic glucose production, thereby lowering blood glucose levels.[3] The enzyme is subject to allosteric regulation by endogenous molecules such as AMP, which acts as an inhibitor.[2] This natural regulatory mechanism provides a strong rationale for the development of small molecule inhibitors that can mimic this effect.
Natural Product Inhibitors of FBPase-1
A number of natural products have been identified as scaffolds for the development of FBPase-1 inhibitors. The following table summarizes the quantitative data for notable examples.
| Natural Product Scaffold | Source Organism | Compound | Target Enzyme | IC50 (µM) |
| Achyrofuran (B1244928) | Achyrocline satureoides | Compound 15 (synthetic derivative) | Pig Kidney FBPase | 1.5 |
| Compound 15 (synthetic derivative) | Human Liver FBPase | 8.1 | ||
| Compound 16 (synthetic derivative) | Pig Kidney FBPase | 5.0 | ||
| Compound 16 (synthetic derivative) | Human Liver FBPase | 6.0 | ||
| (+)-Usnic Acid | Epiphytic Lichens | (+)-Usnic Acid | Human Liver FBPase | 370 |
| (+)-Usnic Acid | Pig Kidney FBPase | 930 |
Experimental Protocols
The discovery and characterization of natural product inhibitors of FBPase-1 involve a multi-step process, from the initial extraction of natural products to the detailed enzymatic and biochemical characterization of purified active compounds.
Bioassay-Guided Isolation of FBPase-1 Inhibitors
Bioassay-guided fractionation is a common strategy to identify active compounds from a complex natural product extract.[2][5]
-
Crude Extraction: The source material (e.g., plant, marine sponge, or fungal culture) is first homogenized and extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).[6][7]
-
Initial Screening: The crude extract is tested for inhibitory activity against FBPase-1 using a high-throughput screening assay.
-
Fractionation: If the crude extract shows activity, it is subjected to chromatographic separation (e.g., column chromatography) to yield a series of fractions with decreasing complexity.[7]
-
Iterative Screening and Fractionation: Each fraction is then tested for FBPase-1 inhibitory activity. The most active fractions are selected for further rounds of separation and screening until a pure, active compound is isolated.
Detailed Protocol for FBPase-1 Coupled-Enzyme Inhibition Assay
This assay measures the activity of FBPase-1 by coupling the production of its product, fructose-6-phosphate, to the reduction of NADP+, which can be monitored spectrophotometrically at 340 nm.[1][8]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM Mn²⁺
-
FBPase-1 enzyme
-
Fructose-1,6-bisphosphate (F1,6BP) substrate
-
Coupling enzymes:
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
NADP⁺
-
Natural product inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture (without substrate): In each well of a 96-well plate, add the following components to the assay buffer:
-
PGI (5 units/mL)
-
G6PDH (2 units/mL)
-
NADP⁺ (0.3 mM)
-
FBPase-1 (50 nM)
-
Varying concentrations of the natural product inhibitor. Include a control with no inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add F1,6BP (final concentration of 15 µM) to each well to start the reaction.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
FBPase-1 in the Gluconeogenesis Pathway
FBPase-1 is a key regulatory point in the gluconeogenesis pathway, which synthesizes glucose from non-carbohydrate precursors. Its activity is tightly controlled to maintain glucose homeostasis.
Caption: The role of FBPase-1 in the gluconeogenesis pathway and its inhibition.
Experimental Workflow for Screening Natural Product Inhibitors
The following diagram illustrates a typical workflow for the screening and identification of novel FBPase-1 inhibitors from natural sources.
Caption: A generalized workflow for the discovery of natural product FBPase-1 inhibitors.
Conclusion
The exploration of natural products for the inhibition of FBPase-1 presents a promising avenue for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The scaffolds identified to date, such as achyrofuran and (+)-usnic acid, provide a foundation for further medicinal chemistry efforts to optimize potency and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide offer a systematic approach for the continued discovery and characterization of new FBPase-1 inhibitors from the vast chemical diversity of the natural world. Continued research in this area is crucial for expanding the therapeutic arsenal (B13267) against metabolic diseases.
References
- 1. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis [mdpi.com]
- 4. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 5. Metabolite Profiling and Bioassay-Guided Fractionation of Zataria multiflora Boiss. Hydroethanolic Leaf Extracts for Identification of Broad-Spectrum Pre and Postharvest Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tufts.primo.exlibrisgroup.com [tufts.primo.exlibrisgroup.com]
- 7. Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans [mdpi.com]
In Silico Quest for FBPase-1 Inhibitors: A Technical Guide to Scaffold Discovery
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase-1), a rate-limiting enzyme in gluconeogenesis, has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes.[1][2][3] The overproduction of glucose via gluconeogenesis is a key factor in the hyperglycemia characteristic of this disease.[2][3] Inhibition of FBPase-1 offers a promising strategy to control blood glucose levels by directly targeting hepatic glucose production.[2][4] This technical guide provides an in-depth overview of the core principles and methodologies employed in the in silico screening and identification of novel inhibitor scaffolds for FBPase-1.
The Landscape of FBPase-1 Inhibition: An Overview
FBPase-1 is an allosteric enzyme with multiple binding sites that can be targeted for inhibition.[5][6] These include the active site, the allosteric site where the natural inhibitor AMP binds, and a "novel" allosteric site at the interface between the four monomers.[5] The discovery of small-molecule inhibitors has been advanced through various computational strategies, including virtual high-throughput screening (vHTS), pharmacophore-based screening, and molecular docking of large compound libraries, including natural products.[5][6][7][8] These approaches have successfully identified several classes of FBPase-1 inhibitors with diverse chemical scaffolds.
Identified FBPase-1 Inhibitor Scaffolds and Their Potency
In silico screening campaigns, followed by experimental validation, have yielded a variety of inhibitor scaffolds with inhibitory concentrations (IC50) in the micromolar to nanomolar range. The following tables summarize the quantitative data for some of the most promising scaffolds identified to date.
| Scaffold/Compound | Target Species | IC50 (µM) | Screening Method | Reference |
| Thiazole Derivatives | ||||
| Compound 4c | Pig Kidney FBPase | ~5x better than 1b | Virtual High-Throughput Screening | [6] |
| Compound 10b | Pig Kidney FBPase | 1.1 ± 0.1 | Fragment-Based Drug Design | [6] |
| Benzimidazole (B57391) Scaffold | ||||
| Compound [I]/45 | FBPase | 2.08 | Dual-Ligand Molecular Docking | [4][9] |
| Achyrofuran Analogs | ||||
| Compound 15 | Pig Kidney FBPase | 1.5 | In Silico Docking of Natural Products | [5] |
| Compound 15 | Human Liver FBPase | 8.1 | In Silico Docking of Natural Products | [5] |
| Compound 16 | Pig Kidney FBPase | 5.0 | In Silico Docking of Natural Products | [5] |
| Compound 16 | Human Liver FBPase | 6.0 | In Silico Docking of Natural Products | [5] |
| Miscellaneous Scaffolds | ||||
| Compound H27 | Human Liver FBPase | 5.3 | Pharmacophore-Based Virtual Screening | [7] |
| Compound H29 | Human Liver FBPase | 2.5 | Rational Design based on H27 | [7] |
| FBPase-1 inhibitor-1 | FBPase-1 | 3.4 (MG), 4.0 | Not Specified | [10] |
| Disulfiram Derivatives | FBPase | Potent Inhibition | Covalent Docking | [11][12] |
| Butane-2,3-diyl diacetate | Human Liver FBPase | Binding Energy: -5.4 kcal/mol | Virtual Screening of Natural Products | [13][14] |
Key Experimental Protocols for Inhibitor Validation
The validation of computationally identified hits is a critical step in the drug discovery process. The following are detailed methodologies for key experiments cited in the discovery of FBPase-1 inhibitors.
FBPase-1 Activity Assay (Colorimetric)
This assay measures the enzymatic activity of FBPase-1 by quantifying the production of fructose-6-phosphate (B1210287) (F6P).[15][16][17]
Principle: FBPase-1 hydrolyzes fructose-1,6-bisphosphate to F6P and inorganic phosphate. The F6P is then used in a coupled enzyme reaction that reduces a chromophore, resulting in a colorimetric signal that can be measured at an absorbance of 450 nm.[15][17]
Protocol:
-
Sample Preparation: Prepare tissue or cell lysates in FBP Assay Buffer. Centrifuge to remove insoluble material.[15]
-
Reaction Setup: In a 96-well plate, add the sample to be tested. For each sample, prepare a parallel well for background control.[15]
-
Reaction Initiation: Add the Reaction Mix (containing substrate and coupling enzymes) to the sample wells and a Background Control Mix to the background control wells.[15]
-
Measurement: Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.[15]
-
Calculation: The FBPase-1 activity is determined by subtracting the background reading from the sample reading and comparing it to a standard curve.[15]
Oral Pyruvate (B1213749) Tolerance Test (OPTT)
This in vivo assay assesses the effect of an inhibitor on gluconeogenesis in animal models.[4][9]
Principle: Pyruvate is a key substrate for gluconeogenesis. Administration of a pyruvate load will lead to an increase in blood glucose levels. An effective FBPase-1 inhibitor will suppress this increase by blocking gluconeogenesis.[4]
Protocol:
-
Animal Preparation: Fast ICR mice overnight.
-
Compound Administration: Administer the test compound (e.g., Compound [I]/45) or vehicle control orally. A positive control such as metformin (B114582) is also used.[4][9]
-
Pyruvate Challenge: After a set time (e.g., 30 minutes), administer a pyruvate solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the pyruvate challenge.[4]
-
Analysis: Compare the blood glucose profiles of the compound-treated group to the vehicle and positive control groups. A significant reduction in the glucose excursion indicates inhibition of gluconeogenesis.[4]
Visualizing the Path to Discovery
Diagrams are essential for illustrating the complex relationships in biological pathways and experimental workflows.
Caption: FBPase-1's central role in regulating gluconeogenesis and glycolysis.
Caption: A typical workflow for the discovery of FBPase-1 inhibitors.
Caption: Logical progression of a drug discovery campaign for FBPase-1.
Conclusion and Future Directions
The application of in silico screening techniques has proven to be a powerful and efficient strategy for the identification of novel FBPase-1 inhibitor scaffolds. The diverse range of identified chemical starting points provides a solid foundation for further drug development efforts. Future work will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these lead compounds. The continued integration of computational methods with experimental validation will undoubtedly accelerate the discovery of new and effective therapeutics for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico screening of a novel scaffold for fructose-1,6-bisphosatase (FBPase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Screening and Identification of Antidiabetic Inhibitors Sourced from Phytochemicals of Philippine Plants against Four Protein Targets of Diabetes (PTP1B, DPP-4, SGLT-2, and FBPase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel fructose-1,6-bisphosphatase inhibitors bearing benzimidazole scaffold using a dual-ligand molecular docking model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virtual screening, molecular docking, molecular dynamics, and MM-GBSA approaches identify prospective fructose-1,6-bisphosphatase inhibitors from pineapple for diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 16. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 17. 亞旭生物科技 [abscience.com.tw]
Fructose-1,6-bisphosphatase-1 (FBPase-1): A Pivotal Regulator in Gluconeogenesis and a Therapeutic Target in Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fructose-1,6-bisphosphatase-1 (FBPase-1), a rate-limiting enzyme in the gluconeogenic pathway, has emerged as a critical node in metabolic regulation and a high-value target for therapeutic intervention in type 2 diabetes (T2D). This enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a key irreversible step in the synthesis of glucose from non-carbohydrate precursors. In T2D, excessive endogenous glucose production (EGP), primarily from hepatic gluconeogenesis, is a major contributor to hyperglycemia.[1][2] FBPase-1's central role in this process makes its inhibition a direct and promising strategy to ameliorate high blood glucose levels.[3][4] Beyond its canonical enzymatic function, recent evidence has uncovered non-enzymatic roles for FBPase-1, including the modulation of insulin (B600854) signaling pathways, further highlighting its multifaceted involvement in metabolic homeostasis. This guide provides a comprehensive technical overview of FBPase-1's function, regulation, and its intricate relationship with T2D, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
The Core Role of FBPase-1 in Gluconeogenesis
Gluconeogenesis is the metabolic pathway responsible for generating glucose from substrates such as lactate, glycerol, and glucogenic amino acids. This process is vital for maintaining blood glucose levels during periods of fasting. FBPase-1, encoded by the FBP1 gene, governs one of the three irreversible steps of this pathway.[5][6] Its activity is tightly controlled to prevent futile cycling with the opposing glycolytic enzyme, phosphofructokinase-1 (PFK-1).[7][8]
The indispensable nature of FBPase-1 is underscored by the clinical manifestations of its genetic deficiency, a rare metabolic disorder.[9] Patients with mutations in the FBP1 gene suffer from impaired gluconeogenesis, leading to life-threatening episodes of fasting-induced hypoglycemia, ketosis, and lactic acidosis.[10][11][12] This condition directly demonstrates the enzyme's critical function in glucose production.
Regulation of FBPase-1 Activity
The activity of FBPase-1 is meticulously regulated at multiple levels, including allosteric modulation and transcriptional control, to respond to the cell's energy status and hormonal signals.
Allosteric Regulation
FBPase-1 is a homotetrameric enzyme that exhibits allosteric behavior.[13] Its activity is potently inhibited by:
-
Adenosine Monophosphate (AMP): High levels of AMP signal a low-energy state in the cell, necessitating the activation of ATP-producing pathways like glycolysis and the inhibition of energy-consuming pathways like gluconeogenesis. AMP binds to an allosteric site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[7][8][13]
-
Fructose-2,6-bisphosphate (F-2,6-BP): This molecule is a powerful allosteric inhibitor of FBPase-1 and an activator of PFK-1. Its levels are controlled by the bifunctional enzyme PFK-2/FBPase-2, which is in turn regulated by hormones like insulin and glucagon.[7] This mechanism provides a key hormonal switch between glycolysis and gluconeogenesis.
Conversely, high concentrations of ATP inhibit PFK-1, thereby favoring gluconeogenesis.[7] This intricate allosteric control ensures that glucose synthesis is active only when cellular energy is abundant.
References
- 1. Increased glucose production in mice overexpressing human fructose-1,6-bisphosphatase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose-1,6-bisphosphatase inhibitors: A new valid approach for management of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutational analysis of fructose-1,6-bis-phosphatase FBP1 indicates partially independent functions in gluconeogenesis and sensitivity to genotoxic stress [microbialcell.com]
- 6. Unraveling the Regulation of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Orphanet: Fructose-1,6-bisphosphatase deficiency [orpha.net]
- 10. babydetect.com [babydetect.com]
- 11. metabolicsupportuk.org [metabolicsupportuk.org]
- 12. Fructose-1,6-Bisphosphatase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
FBPase-1 as a Therapeutic Target for Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fructose-1,6-bisphosphatase 1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process responsible for endogenous glucose production. In metabolic diseases such as type 2 diabetes mellitus (T2DM), excessive hepatic gluconeogenesis is a primary contributor to hyperglycemia. Consequently, the targeted inhibition of FBPase-1 has emerged as a promising therapeutic strategy to ameliorate high blood glucose levels. This technical guide provides an in-depth overview of FBPase-1 as a therapeutic target, including its role in metabolic regulation, the mechanism of its inhibitors, quantitative data from preclinical and clinical studies, detailed experimental protocols for its assessment, and visualizations of the key signaling pathways and experimental workflows.
The Role of FBPase-1 in Metabolic Diseases
FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a critical step in the synthesis of glucose from non-carbohydrate precursors.[1] Dysregulation of this pathway is a hallmark of several metabolic disorders.
-
Type 2 Diabetes Mellitus (T2DM): In patients with T2DM, hepatic glucose production is excessively high, contributing significantly to fasting and postprandial hyperglycemia.[2][3] FBPase-1 is a key control point in this process, making it an attractive target for pharmacological intervention to reduce glucose overproduction.[4]
-
Obesity and Non-alcoholic Fatty Liver Disease (NAFLD): FBPase-1 is also implicated in the metabolic dysregulation associated with obesity and NAFLD.[5] Altering its activity may offer a novel approach to managing the complex metabolic imbalances characteristic of these conditions.[6]
Mechanism of FBPase-1 Inhibition
The primary strategy for targeting FBPase-1 involves the development of inhibitors that modulate its enzymatic activity. These inhibitors can be classified based on their mechanism of action.
-
Allosteric Inhibition: FBPase-1 is naturally regulated by allosteric inhibitors, most notably adenosine (B11128) monophosphate (AMP).[6] When cellular energy levels are low (high AMP), FBPase-1 is inhibited to prevent the energetically costly process of gluconeogenesis. Many synthetic FBPase-1 inhibitors are designed as AMP mimetics, binding to the allosteric site to induce a conformational change that reduces the enzyme's catalytic activity.[2]
-
Competitive Inhibition: While less common for therapeutic development, competitive inhibitors that bind to the active site of FBPase-1 also exist.
The inhibition of FBPase-1 leads to a direct reduction in the rate of hepatic glucose production, thereby lowering blood glucose levels. This mechanism is distinct from many existing antidiabetic medications that primarily target insulin (B600854) resistance or secretion.[2]
Data Presentation: Efficacy of FBPase-1 Inhibitors
A number of FBPase-1 inhibitors have been evaluated in preclinical and clinical studies. The following tables summarize the quantitative data on their efficacy.
| Inhibitor | Target | IC50 | Study Type | Key Findings | Reference(s) |
| MB05032 | Human Liver FBPase-1 | 16 nM | In Vitro | Potent inhibitor of FBPase-1. | [2][6] |
| Rat Liver FBPase-1 | 61 nM | In Vitro | Demonstrates cross-species activity. | [6] | |
| CS-917 (prodrug of MB05032) | FBPase-1 (in vivo) | - | Animal (ZDF Rats) | Inhibited gluconeogenesis by 70% and reduced blood glucose by >200 mg/dL. | [7] |
| FBPase-1 (in vivo) | - | Animal (ZDF Rats) | Chronic treatment delayed hyperglycemia and preserved pancreatic function. | [8] | |
| MB07803 | FBPase-1 (in vivo) | - | Clinical Trial (Phase II) | Dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels. Statistically significant reductions in fasting plasma glucose at higher doses. | [6] |
| Generic FBPase-1 Inhibitor (Benzoxazolo-sulfonamide) | Human FBPase-1 | 3.4 µM | In Vitro | Cell-permeable allosteric inhibitor. | |
| Rat Hepatoma Cells | 6.6 µM | In Vitro | Blocked glucose production in a cellular model. |
Signaling Pathways and Experimental Workflows
Gluconeogenesis Pathway and FBPase-1 Regulation
The following diagram illustrates the central role of FBPase-1 in the gluconeogenesis pathway and its allosteric regulation by AMP.
Allosteric Inhibition of FBPase-1
This diagram illustrates the mechanism of allosteric inhibition of the FBPase-1 tetramer by AMP or a mimetic inhibitor.
Experimental Workflow: FBPase-1 Inhibitor Screening
The following workflow outlines a typical process for screening and characterizing FBPase-1 inhibitors.
Experimental Protocols
FBPase-1 Enzyme Activity Assay (Colorimetric)
This protocol is a generalized method for determining FBPase-1 activity in a sample.
Principle: FBPase-1 hydrolyzes fructose-1,6-bisphosphate (F1,6BP) to fructose-6-phosphate (F6P). F6P is then converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase. G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
MgCl2 (e.g., 5 mM)
-
Fructose-1,6-bisphosphate (F1,6BP) solution
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Enzyme source (e.g., purified FBPase-1, cell lysate)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Tris-HCl buffer, MgCl2, NADP+, PGI, and G6PDH.
-
Prepare Reactions: To each well of a 96-well plate, add the reagent mix.
-
Add Inhibitor: Add the desired concentration of the test inhibitor or vehicle control to the appropriate wells.
-
Add Enzyme: Add the enzyme source to each well to initiate the reaction.
-
Add Substrate: Start the reaction by adding the F1,6BP solution to each well.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for a specified period (e.g., 15-30 minutes).
-
Calculate Activity: The rate of NADPH production is proportional to the FBPase-1 activity and is determined from the linear portion of the absorbance versus time curve.
Cellular Glucose Production Assay in HepG2 Cells
This protocol describes a method to assess the effect of FBPase-1 inhibitors on glucose production in a human hepatoma cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glucose-free DMEM
-
Sodium Lactate (B86563) and Sodium Pyruvate
-
Test inhibitor compounds
-
Phosphate-Buffered Saline (PBS)
-
Glucose assay kit (e.g., glucose oxidase-based)
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate at a predetermined density and allow them to adhere and grow to confluency.
-
Serum Starvation: Before the assay, wash the cells with PBS and incubate in serum-free medium for a specified period (e.g., 12-24 hours) to synchronize the cells.
-
Inhibitor Treatment: Replace the serum-free medium with fresh serum-free medium containing the test inhibitor or vehicle control and incubate for a desired duration.
-
Induction of Gluconeogenesis: Wash the cells with PBS and replace the medium with glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).[9]
-
Incubation: Incubate the cells for a defined period (e.g., 3-6 hours) to allow for glucose production.
-
Sample Collection: Collect the supernatant from each well.
-
Glucose Measurement: Measure the glucose concentration in the collected supernatant using a commercially available glucose assay kit according to the manufacturer's instructions.
-
Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the glucose production data.
Conclusion and Future Directions
FBPase-1 remains a highly viable and promising target for the treatment of metabolic diseases, particularly type 2 diabetes. The direct inhibition of hepatic glucose overproduction addresses a core pathophysiological defect in this disease. Preclinical and early clinical data for FBPase-1 inhibitors have been encouraging, demonstrating significant glucose-lowering effects.
Future research and development in this area should focus on:
-
Optimizing inhibitor specificity and pharmacokinetic profiles: To minimize off-target effects and improve dosing convenience.
-
Exploring combination therapies: Investigating the synergistic effects of FBPase-1 inhibitors with existing antidiabetic agents that have complementary mechanisms of action.
-
Evaluating long-term safety and efficacy: Conducting larger and longer-duration clinical trials to establish the long-term benefits and safety profile of this drug class.
-
Investigating the role of FBPase-1 in other metabolic diseases: Further elucidating the therapeutic potential of FBPase-1 inhibition in obesity, NAFLD, and related metabolic disorders.
The continued exploration of FBPase-1 as a therapeutic target holds the potential to deliver a new class of effective and safe medications for the management of metabolic diseases.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 5. Early Fasting Serum Glucose or Weight Reduction With Tirzepatide and Metabolic Outcomes in People With Type 2 Diabetes: A Post Hoc Analysis of the SURPASS Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
- 7. mdpi.com [mdpi.com]
- 8. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of FBPase-1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic and bioavailability data currently available for inhibitors of Fructose-1,6-bisphosphatase (FBPase-1), a key enzyme in gluconeogenesis. Due to the limited publicly available data on a singular compound designated "FBPase-1 inhibitor-1," this paper will focus on a well-characterized example, the prodrug CS-917 (also known as MB06322), and its active metabolite, MB05032. This approach allows for a comprehensive examination of the absorption, distribution, metabolism, and excretion (ADME) properties characteristic of this class of therapeutic agents.
Executive Summary
FBPase-1 inhibitors are a promising class of drugs for the treatment of type 2 diabetes due to their ability to directly reduce excessive hepatic glucose production. A significant challenge in the development of these inhibitors has been achieving adequate oral bioavailability. The active compounds, such as MB05032, are often phosphonic acids which typically exhibit poor absorption from the gastrointestinal tract. To overcome this, a prodrug strategy has been successfully employed, with CS-917 serving as a prime example. Oral administration of CS-917 leads to its conversion to the active inhibitor MB05032, demonstrating satisfactory oral bioavailability and dose-dependent efficacy in preclinical models.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the FBPase-1 inhibitor prodrug CS-917 and its active form MB05032, as well as a second-generation inhibitor, MB07803.
Table 1: In Vitro Inhibitory Activity of MB05032
| Enzyme Source | IC50 (nM) |
| Human Liver FBPase | 16 ± 1.5[1] |
| Rat Liver FBPase | 61 ± 14[1] |
Table 2: Oral Bioavailability of FBPase Inhibitors
| Compound | Species | Oral Bioavailability (%) |
| MB05032 | Animals | <2[1] |
| CS-917 (MB06322) | Rats | >20[1] |
Table 3: Pharmacokinetic Parameters of MB06322 and MB07803 in Cynomolgus Monkeys
| Drug | AUC (µg·h/L) | T1/2 (h) | Cmax (µg/mL) | Tmax (h) |
| MB06322 | Data not available | Data not available | Data not available | Data not available |
| MB07803 | Data not available | Data not available | Data not available | Data not available |
Note: While a comparative pharmacokinetic study in cynomolgus monkeys is mentioned, specific quantitative data for AUC, T1/2, Cmax, and Tmax were not available in the reviewed literature.[2]
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of CS-917 and MB05032.
In Vitro FBPase Inhibition Assay
Objective: To determine the in vitro potency of MB05032 against human and rat liver FBPase.
Methodology:
-
Enzyme Source: Recombinant human or rat liver FBPase.
-
Assay Principle: A coupled-enzyme assay was utilized. The product of the FBPase reaction, fructose-6-phosphate, is converted to 6-phosphogluconate by phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH.
-
Detection: The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Data Analysis: IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, were calculated from dose-response curves.
Animal Pharmacokinetic Studies
Objective: To determine the oral bioavailability and pharmacokinetic profile of CS-917 in rats.
Methodology:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats were used as a model for type 2 diabetes.[1]
-
Dosing:
-
Blood Sampling: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of CS-917 and its metabolite, MB05032.
-
Analytical Method: Plasma concentrations of the compounds were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability. Oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the active compound (MB05032).
In Vivo Efficacy Studies
Objective: To assess the dose-dependent glucose-lowering effect of orally administered CS-917.
Methodology:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.[1]
-
Study Design: Animals were administered single oral doses of CS-917.[1]
-
Endpoint: Plasma glucose levels were monitored over time to assess the hypoglycemic effect of the treatment.[1]
-
Results: Oral administration of CS-917 resulted in a dose-dependent decrease in plasma glucose levels, with maximal effects observed between 2.5 and 5 hours after administration.[1]
Signaling Pathways and Experimental Workflows
FBPase-1 in the Gluconeogenesis Pathway
Fructose-1,6-bisphosphatase is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. Inhibition of FBPase-1 reduces the overall rate of hepatic glucose production.
Caption: FBPase-1 catalyzes a key step in gluconeogenesis.
Prodrug Activation and Pharmacokinetic Workflow
The prodrug CS-917 is designed to overcome the poor oral bioavailability of the active FBPase-1 inhibitor MB05032. Following oral administration, CS-917 undergoes enzymatic conversion to MB05032.
Caption: Workflow of CS-917 from administration to effect.
Conclusion
The development of orally bioavailable FBPase-1 inhibitors has been significantly advanced through the use of prodrug strategies. CS-917, a prodrug of the potent inhibitor MB05032, demonstrates the success of this approach by achieving adequate systemic exposure and dose-dependent glucose-lowering effects in preclinical models. The data presented in this guide highlight the critical pharmacokinetic and metabolic considerations in the design and evaluation of this important class of antidiabetic agents. Further research, including the public dissemination of detailed pharmacokinetic data from clinical trials, will be crucial for the continued development and optimization of FBPase-1 inhibitors for the treatment of type 2 diabetes.
References
The Nexus of Metabolism and Signaling: A Technical Guide to Cellular Pathways Regulated by FBPase-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase 1 (FBPase-1 or FBP1) is a key enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2][3] While its canonical role in glucose homeostasis is well-established, a growing body of evidence has unveiled its non-canonical, enzyme-activity-independent functions, positioning FBP1 as a critical regulator of diverse cellular signaling pathways, particularly in the context of cancer.[2][3][4] Dysregulation of FBP1 expression and activity is frequently observed in various malignancies, where its loss is often associated with a metabolic switch towards aerobic glycolysis (the Warburg effect), enhanced cell proliferation, migration, and resistance to therapy.[3][5] This guide provides an in-depth technical overview of the core cellular pathways modulated by FBPase-1 inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks involved.
Core Cellular Pathways Regulated by FBPase-1
Inhibition of FBPase-1, either through pharmacological agents or genetic silencing, elicits a cascade of downstream effects by impinging on several critical signaling pathways. These interactions are often complex and can be independent of its enzymatic activity.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels and plays a pivotal role in tumor progression by promoting angiogenesis, metabolic adaptation, and metastasis.[2] FBP1 has been shown to function as a negative regulator of HIF-1α.[6][7] This regulation can occur through a direct, non-enzymatic interaction between FBP1 and the inhibitory domain of HIF-1α, which prevents its nuclear activity.[4]
Inhibition of FBP1 leads to the stabilization and activation of HIF-1α, even under normoxic conditions. This, in turn, upregulates the expression of HIF-1α target genes involved in glycolysis, such as glucose transporter 1 (GLUT1), pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), and lactate (B86563) dehydrogenase A (LDHA), as well as vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[2][6]
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. FBP1 has been shown to suppress mTOR signaling. Mechanistically, FBP1 can increase the levels of FBXW7, an E3 ubiquitin ligase, which in turn promotes the ubiquitination and subsequent degradation of mTOR.[2][3] Therefore, inhibition of FBP1 leads to increased mTOR activity, promoting glycolysis and cell survival, and can contribute to resistance to therapies like radiation.[2]
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. FBP1 can interact with the p65 subunit of NF-κB, and this interaction is modulated by post-translational modifications. For instance, phosphorylation of FBP1 by PIM2 kinase can abrogate its interaction with p65, leading to increased p65 stability and transcriptional activity.[3] This in turn can upregulate NF-κB target genes like PD-L1, promoting tumor immune evasion.[3] Thus, in certain contexts, inhibition of the FBP1-p65 interaction can promote tumorigenesis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Overexpression of FBP1 has been shown to inhibit the Wnt/β-catenin signaling pathway, leading to reduced proliferation and metastasis of cancer cells.[8] Conversely, FBPase-1 inhibition would be expected to activate this pathway, promoting tumorigenesis.
Notch Signaling Pathway
The Notch signaling pathway is involved in cell fate decisions, proliferation, and apoptosis. FBP1 has been found to inhibit the activation of the Notch1 signaling pathway. It can interact with the Notch1 intracellular domain (NICD1) and the E3 ubiquitin ligase FBXW7 to promote the degradation of NICD1, independent of its enzymatic activity.[4] Inhibition of FBP1 would therefore lead to the stabilization of NICD1 and activation of Notch signaling, which is associated with cancer stem cell-like properties.[4]
Quantitative Data on FBPase-1 Inhibition
The following tables summarize quantitative data from various studies on the effects of FBPase-1 modulation.
Table 1: IC50 Values of FBPase-1 Inhibitors
| Inhibitor | Target | IC50 Value | Cell Line/Enzyme Source | Reference |
| MB05032 | Human FBPase-1 | 16 nM | Recombinant Human FBPase-1 | [1][9] |
| MB05032 | Rat FBPase-1 | 61 nM | Recombinant Rat FBPase-1 | [6][9] |
| FBPase-1 Inhibitor (CAS 883973-99-7) | Human FBPase-1 | 3.4 µM | Recombinant Human FBPase-1 | [2][10] |
| FBPase-1 Inhibitor (CAS 883973-99-7) | Rat Hepatoma Cells | 6.6 µM | Nutrient-starved rat hepatoma cells | [10] |
| AMP | Human FBPase-1 | 1 µM | Recombinant Human FBPase-1 | [9] |
| 4-(2-aminothiazol-5-yl)phenol (10b) | Pig Kidney FBPase | 1.1 ± 0.1 µM | Purified Pig Kidney FBPase | [11] |
| Compound 4c | Pig Kidney FBPase | 6 ± 0.5 µM | Purified Pig Kidney FBPase | [11] |
| Compound 15 | Pig Kidney FBPase | 1.5 µM | Purified Pig Kidney FBPase | [12] |
| Compound 15 | Human Liver FBPase | 8.1 µM | Purified Human Liver FBPase | [12] |
| Compound 16 | Pig Kidney FBPase | 5.0 µM | Purified Pig Kidney FBPase | [12] |
| Compound 16 | Human Liver FBPase | 6.0 µM | Purified Human Liver FBPase | [12] |
Table 2: Effects of FBPase-1 Overexpression on Cancer Cell Phenotypes
| Cell Line | Cancer Type | Effect | Quantitative Change | Reference |
| MDA-MB-468 | Breast Cancer | Reduced Cell Growth | p < 0.05 | [6][7] |
| MDA-MB-468 | Breast Cancer | Reduced Cell Migration | p < 0.05 | [6][7] |
| MDA-MB-468 | Breast Cancer | Reduced Glucose Consumption | p < 0.05 | [6][7] |
| MDA-MB-468 | Breast Cancer | Reduced Lactate Production | p < 0.05 | [6][7] |
| HuH7 | Hepatocellular Carcinoma | Inhibited Xenograft Tumor Growth | Significant reduction in tumor volume | [11] |
| HuH7 | Hepatocellular Carcinoma | Decreased Glucose Uptake | Significant decrease | [11] |
| HuH7 | Hepatocellular Carcinoma | Decreased Lactate Secretion | Significant decrease | [11] |
| A2780, SKOV3 | Ovarian Cancer | Suppressed Cell Growth | Significant reduction in colony formation | [6] |
| A2780, SKOV3 | Ovarian Cancer | Decreased Migration & Invasion | Significant reduction in transwell assay | [6] |
| A2780, SKOV3 | Ovarian Cancer | Reduced Glucose Uptake & Lactate Production | p < 0.05 | [6] |
| RBE, HCCC-9801 | Cholangiocarcinoma | Inhibited Proliferation & Colony Formation | Significant reduction | [10] |
| RBE, HCCC-9801 | Cholangiocarcinoma | Decreased Migration & Invasion | Significant reduction | [10] |
Table 3: Effects of FBPase-1 Overexpression on Gene Expression
| Cell Line | Condition | Target Gene | Fold Change (mRNA) | Reference |
| MDA-MB-468 | Hypoxia | PDK1 | p < 0.05 (inhibition) | [6][7] |
| MDA-MB-468 | Hypoxia | LDHA | p < 0.05 (inhibition) | [6][7] |
| MDA-MB-468 | Hypoxia | GLUT1 | p < 0.05 (inhibition) | [6][7] |
| MDA-MB-468 | Hypoxia | VEGF | p < 0.05 (inhibition) | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of FBPase-1 research.
FBPase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and literature.[12]
Principle: FBPase catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate (F6P). F6P is then converted to glucose-6-phosphate, which is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm or with a colorimetric probe at 450 nm.
Materials:
-
FBPase Assay Buffer (e.g., 0.2 M Tris, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5)
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Phosphoglucose (B3042753) isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP+ or a colorimetric probe
-
96-well plate
-
Plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold FBP Assay Buffer. Centrifuge to clarify and collect the supernatant.
-
Reaction Mix Preparation: Prepare a reaction mix containing FBP Assay Buffer, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+ or colorimetric probe.
-
Assay:
-
Add samples and standards to the wells of a 96-well plate.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the FBP substrate.
-
Immediately measure the absorbance at 340 nm (for NADPH) or 450 nm (for colorimetric probe) in a kinetic mode at 37°C for 5-60 minutes.
-
-
Data Analysis: Calculate the FBPase activity from the rate of change in absorbance, using a standard curve if necessary.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FBP1 inhibits NSCLC stemness by promoting ubiquitination of Notch1 intracellular domain and accelerating degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis | Aging [aging-us.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Citrate targets FBPase and constitutes an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. caymanchem.com [caymanchem.com]
- 10. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
An In-depth Technical Guide on the Effects of FBPase-1 Inhibitor-1 on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fructose-1,6-bisphosphatase 1 (FBP1), a rate-limiting enzyme in gluconeogenesis, has emerged as a critical regulator of cancer cell metabolism and a potential therapeutic target. In many cancers, FBP1 expression is downregulated, leading to a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming supports rapid cell proliferation, survival, and metastasis. Inhibition of FBP1, therefore, presents a promising strategy to counteract this effect and suppress tumor growth. This technical guide provides a comprehensive overview of the effects of a specific allosteric inhibitor, FBPase-1 inhibitor-1, on cancer cell metabolism. It details the inhibitor's mechanism of action, its impact on key metabolic pathways, and its influence on associated signaling networks. Furthermore, this guide furnishes detailed experimental protocols for assessing these effects and presents quantitative data in a structured format for ease of comparison.
Introduction to FBPase-1 in Cancer Metabolism
Fructose-1,6-bisphosphatase 1 (FBP1) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis.[1] In normal cells, FBP1 activity is crucial for maintaining glucose homeostasis. However, in a multitude of cancer types, including those of the breast, liver, lung, and kidney, FBP1 is frequently downregulated or silenced.[2][1] This loss of FBP1 function contributes to the Warburg effect, characterized by increased glucose uptake and lactate (B86563) production, even in the presence of oxygen.[2] This metabolic phenotype provides cancer cells with a steady supply of ATP and biosynthetic precursors necessary for rapid growth.[3] Beyond its enzymatic role, FBP1 also exhibits non-canonical functions, including the regulation of transcription factors such as hypoxia-inducible factor-1α (HIF-1α) and signal transducer and activator of transcription 3 (STAT3), further implicating it in cancer progression.[3][4][5]
This compound: Mechanism of Action
This compound is a cell-permeable, allosteric inhibitor of FBP1.[6][7] It exerts its inhibitory effect by binding to the AMP allosteric site of the FBP1 enzyme, inducing a conformational change that inactivates it.[3][6] This prevents the hydrolysis of fructose-1,6-bisphosphate, thereby blocking the gluconeogenic pathway. The inhibitor has demonstrated potency in biochemical assays, with a reported half-maximal inhibitory concentration (IC50) of 3.4 µM.[6]
Quantitative Effects of this compound on Cancer Cell Metabolism
The inhibition of FBP1 by this compound elicits significant and measurable changes in the metabolic landscape of cancer cells. These effects are summarized in the tables below. Note: The following data is a representative compilation based on typical findings in cancer cell lines with FBP1 loss-of-function and may vary depending on the specific cell line and experimental conditions.
| Metabolic Parameter | Cancer Cell Line | Treatment Condition | Observed Effect | Reference |
| FBPase-1 Activity | Rat Hepatoma Cells | Nutrient Starvation | IC50 = 6.6 µM | [7] |
| Glucose Uptake | Various Cancer Cell Lines | FBP1 Silencing | Significantly Increased | [2] |
| Lactate Production | Various Cancer Cell Lines | FBP1 Silencing | Significantly Increased | [2] |
| ATP Production | BLBC and HCC Cells | Hypoxia + FBP1 Expression | Significantly Decreased | [2] |
| Metabolic Pathway | Effect of FBP1 Inhibition/Loss | Mechanism | Reference |
| Glycolysis | Stimulated | Blocks gluconeogenesis, leading to the accumulation of glycolytic intermediates and increased flux. | [3] |
| Pentose Phosphate Pathway | Potentially Modulated | FBP1 can act as an oncogene promoting the PPP in certain contexts. Inhibition may alter NADPH production and nucleotide synthesis. | [3] |
| TCA Cycle | Potentially Decreased | Reduced entry of pyruvate (B1213749) into the TCA cycle due to enhanced conversion to lactate. | [8] |
| Oxidative Phosphorylation | Decreased | FBP1 is involved in the switch from glycolysis to OXPHOS; its loss reduces oxygen consumption. | [2] |
Impact on Cellular Signaling Pathways
The metabolic alterations induced by this compound are intricately linked to the modulation of key signaling pathways that govern cancer cell growth, survival, and metastasis.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen and a key driver of the Warburg effect. FBP1 has been shown to directly interact with and inhibit HIF-1α activity, independent of its enzymatic function.[5][9] Inhibition of FBP1 is therefore expected to lead to the stabilization and activation of HIF-1α, promoting the transcription of its target genes involved in glycolysis (e.g., GLUT1, LDHA) and angiogenesis (e.g., VEGF).[3][4]
References
- 1. Fructose-1,6-bisphosphatase 1 in cancer: Dual roles, mechanistic insights, and therapeutic potential - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting FBPase is an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FBP1 modulates cell metabolism of breast cancer cells by inhibiting the expression of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"transcriptional regulation of the FBP1 gene"
An In-depth Technical Guide to the Transcriptional Regulation of the FBP1 Gene
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase 1 (FBP1) is a rate-limiting enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] Its expression is tightly controlled at the transcriptional level, reflecting the cellular and organismal metabolic state. In normal physiology, FBP1 is crucial for maintaining glucose homeostasis, particularly during periods of fasting.[2] However, its dysregulation is implicated in numerous pathologies. In many cancers, FBP1 is epigenetically silenced or its transcription is repressed, facilitating a metabolic shift towards aerobic glycolysis (the Warburg effect) which promotes tumor growth.[3][4] Conversely, its over-activation can contribute to hyperglycemia in type 2 diabetes. Understanding the intricate network of signaling pathways and transcription factors that govern FBP1 gene expression is therefore of paramount importance for developing novel therapeutic strategies targeting metabolic diseases and cancer.
This technical guide provides a comprehensive overview of the core mechanisms of FBP1 transcriptional regulation, summarizing key data, detailing relevant experimental protocols, and visualizing the complex molecular interactions involved.
Transcriptional Regulation in a Model System: Schizosaccharomyces pombe
The fission yeast S. pombe has served as an excellent model for dissecting the fundamental principles of fbp1 gene regulation, which shows a dramatic transcriptional response to glucose availability.[5]
Core Promoter Elements and Key Transcription Factors
The fbp1 promoter in fission yeast contains two primary upstream activation sequences, UAS1 and UAS2, which are critical for its regulation.[5]
-
UAS1 (Upstream Activation Sequence 1): This element contains a cAMP Response Element (CRE) and is the primary binding site for the transcription factor Atf1 , a basic leucine (B10760876) zipper (bZIP) protein.[5]
-
UAS2 (Upstream Activation Sequence 2): This element contains a CT-rich stress response element (STRE) and is a binding site for the C2H2 zinc-finger transcription factor Rst2 .[5] It is also a target for the repressor protein Scr1 under glucose-rich conditions.[5][6]
Other factors involved include the CCAAT-binding factor (CBF) , which targets a sequence near UAS2, and the Tup co-repressors (Tup11/Tup12) , which localize across the promoter region in both repressive and active states to fine-tune the transcriptional response.[5][6]
Signaling Pathways Governing fbp1 Expression
Two main signaling pathways, the PKA and MAPK pathways, integrate environmental glucose signals to control the activity of the key transcription factors.
-
Glucose Sensing and PKA Pathway (Repression): In the presence of glucose, a G-protein coupled receptor activates adenylate cyclase, leading to high levels of cAMP.[5][6] cAMP activates Protein Kinase A (PKA), which phosphorylates Rst2, sequestering it in the cytoplasm and thus preventing fbp1 transcription.[5]
-
Stress-Activated MAPK Pathway (Activation): Glucose starvation activates a stress-activated Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6] This pathway leads to the phosphorylation and activation of the transcription factor Atf1, promoting its binding to UAS1 and inducing fbp1 expression.[5]
Upon glucose starvation, PKA activity is repressed, allowing Rst2 to be dephosphorylated, translocate to the nucleus, and bind UAS2.[6] Simultaneously, the repressor Scr1 is transported out of the nucleus.[5] The coordinated action of nuclear Rst2 and activated Atf1 leads to robust transcriptional activation of fbp1.[5][6]
Caption: Signaling pathways controlling fbp1 expression in S. pombe.
Transcriptional Regulation of Mammalian FBP1
In mammals, the regulation of FBP1 is critical for systemic glucose homeostasis and is often dysregulated in disease. The control is multifactorial, involving hormonal signals, key metabolic transcription factors, and epigenetic modifications.
Hormonal Control and Major Signaling Pathways
-
Insulin (B600854) Signaling (Repression): High insulin levels, typically after a meal, signal a state of glucose abundance. Insulin binding to its receptor activates the PI3K-Akt signaling cascade. Activated Akt phosphorylates the transcription factor FoxO1 (Forkhead box protein O1), leading to its exclusion from the nucleus and subsequent degradation.[7][8] Since FoxO1 is a key activator of FBP1 transcription, its removal from the nucleus effectively represses the gene.[7]
-
Glucagon (B607659) and Glucocorticoid Signaling (Activation): During fasting, low insulin and high glucagon levels predominate. Glucagon stimulates the production of cAMP, which activates PKA. PKA then phosphorylates and activates the cAMP response element-binding protein (CREB) .[2][9] Activated CREB, along with co-activators like PGC-1α, binds to the FBP1 promoter to drive transcription.[2] Glucocorticoids, stress-related hormones that also raise blood glucose, act through the glucocorticoid receptor to promote FBP1 expression as part of the broader gluconeogenic program.[10]
Caption: Insulin and Glucagon signaling pathways converge on the FBP1 gene.
Key Transcription Factors and Epigenetic Control
Beyond FoxO1 and CREB, several other transcription factors are crucial for regulating FBP1.
-
Activators: In human liver cells, HNF4α and C/EBPα have been identified as important transcriptional activators of FBP1 expression.[8][11]
-
Repressors in Cancer: The downregulation of FBP1 in cancer is an active process often mediated by oncogenic transcription factors. These include FOXC1 , NPM1 , CBX3 , and ZEB1 .[4][11] These factors can directly bind to the FBP1 promoter to repress its activity or recruit epigenetic modifiers.[4][11]
-
Epigenetic Silencing: A common mechanism for FBP1 silencing in cancer is through epigenetic modifications. This includes promoter hypermethylation , which prevents transcription factor binding, and repressive histone modifications , such as the removal of acetyl groups (e.g., H3K9ac, H3K27Ac) by histone deacetylases (HDACs).[3][4] For example, AF9 reduces FBP1 transcription by targeting the promoter through recognition of H3K9ac.[4]
Quantitative Analysis of FBP1 Regulation
While much of the literature provides a mechanistic description, some studies offer quantitative insights into the regulation of FBP1 expression.
| Regulatory Factor/Condition | Model System | Change in FBP1 Expression | Citation |
| Deletion of scr1 gene | S. pombe (fission yeast) | ~9-fold increase in glucose-repressed cells | [12] |
| Lipopolysaccharide (LPS) administration | Rat (in vivo) | ~30-45% decrease in liver and muscle mRNA | [13] |
| LPS + RU-486 (Glucocorticoid antagonist) | Rat (in vivo) | Attenuated the LPS-induced reduction in mRNA | [13] |
| FBP1 knockdown (shFBP1) | HaCaT cells (human keratinocytes) | Dramatically promoted lactate (B86563) production and glucose uptake | [14] |
| Overexpression of FOXC1 | Colorectal cancer cells | Negatively regulated FBP1 transcriptional activity | [4][11] |
Key Experimental Methodologies
Studying the transcriptional regulation of FBP1 involves a suite of powerful molecular biology techniques.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor. This allows researchers to determine if a factor like FoxO1 or CREB directly binds to the FBP1 promoter or enhancer regions in vivo.
Detailed Protocol:
-
Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to create covalent cross-links between DNA and interacting proteins, fixing the interactions in place.
-
Cell Lysis and Chromatin Fragmentation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): A ChIP-grade antibody specific to the transcription factor of interest is added to the chromatin lysate. The antibody-protein-DNA complexes are then captured using Protein A/G-coated magnetic beads.[15]
-
Washing: The beads are washed multiple times with stringent buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated complexes are eluted from the beads. The protein-DNA cross-links are reversed by heating in the presence of a high-salt solution. Proteins are then digested with Proteinase K.
-
DNA Purification: The DNA is purified from the solution, yielding an enriched sample of DNA fragments that were bound by the target protein.
-
Library Preparation and Sequencing: The purified DNA fragments are repaired, ligated to sequencing adapters, and amplified to create a sequencing library. The library is then sequenced using a next-generation sequencing (NGS) platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peak-calling algorithms are used to identify regions with a significant enrichment of reads, representing the transcription factor's binding sites.
Caption: A streamlined workflow for Chromatin Immunoprecipitation Sequencing.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to confirm a direct interaction between a protein (or nuclear extract) and a specific DNA sequence, such as a putative transcription factor binding site in the FBP1 promoter.
Detailed Protocol:
-
Probe Preparation: A short DNA probe (20-50 bp) corresponding to the hypothesized binding site (e.g., UAS1) is synthesized. The probe is labeled, typically with a radioisotope (³²P) or a fluorescent dye.[16]
-
Binding Reaction: The labeled probe is incubated in a binding buffer with a source of the protein of interest. This can be a purified recombinant protein or a crude nuclear extract from cells.
-
Competition Assay (for specificity): To confirm binding specificity, parallel reactions are set up. One includes a large excess of the same unlabeled ("cold") probe, which should compete for binding and reduce the shifted band. Another may include an excess of an unrelated, unlabeled probe, which should not compete.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The gel is run under conditions that preserve protein-DNA interactions.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A DNA-protein complex migrates more slowly through the gel than the free, unbound probe, resulting in a "shifted" band.[16]
References
- 1. genecards.org [genecards.org]
- 2. CREB and FoxO1: two transcription factors for the regulation of hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - FBP1 [maayanlab.cloud]
- 4. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Layered Regulations on the Chromatin Architectures: Establishing the Tight and Specific Responses of Fission Yeast fbp1 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FoxO1, the Transcriptional Chief of Staff of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Foxo1 links insulin signaling to C/EBPα and regulates gluconeogenesis during liver development | The EMBO Journal [link.springer.com]
- 9. Roles and regulation of the transcription factor CREB in pancreatic β -cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Glucose Homeostasis by Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FBP1 fructose-bisphosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential role of glucocorticoids in mediating endotoxin-induced changes in IGF-I and IGFBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FBP1 orchestrates keratinocyte proliferation/differentiation and suppresses psoriasis through metabolic control of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 16. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
An In-depth Technical Guide to FBPase-1 Isoforms and Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-1,6-bisphosphatase (FBPase-1) is a critical regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for endogenous glucose production. Its role in maintaining glucose homeostasis has made it an attractive therapeutic target, particularly for type 2 diabetes. In mammals, FBPase-1 exists as two primary isoforms: the liver (FBP1) and muscle (FBP2) isoforms, which are encoded by separate genes and exhibit distinct structural and kinetic properties. This technical guide provides a comprehensive overview of the structural differences between FBPase-1 isoforms, the specificity of known inhibitors, detailed experimental protocols for assessing enzyme activity and inhibition, and an exploration of the key signaling pathways that regulate FBPase-1 function.
FBPase-1 Isoforms: Structure and Tissue Distribution
In mammals, two distinct genes, FBP1 and FBP2, encode the liver and muscle isoforms of FBPase-1, respectively.[1] These isoforms share approximately 77% amino acid sequence homology but exhibit significant differences in their quaternary structures and regulatory properties.[2]
-
FBP1 (Liver Isoform): Predominantly expressed in gluconeogenic tissues such as the liver and kidneys, FBP1 plays a central role in regulating blood glucose levels.[3] Its primary function is to catalyze the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a key rate-limiting step in the synthesis of glucose from non-carbohydrate precursors.[3]
-
FBP2 (Muscle Isoform): While named for its initial discovery in muscle tissue, FBP2 is more widely expressed.[3] Beyond its role in glyconeogenesis (glycogen synthesis from non-glucose precursors), FBP2 has been implicated in various cellular processes, including mitochondrial function and the regulation of cell motility.[4] A key distinguishing feature of FBP2 is its significantly higher sensitivity to allosteric inhibition by adenosine (B11128) monophosphate (AMP) compared to FBP1.[4]
Structurally, both isoforms are homotetramers. However, they adopt different quaternary arrangements in their active (R-state) and inactive (T-state). While the inactive T-states of FBP1 and FBP2 are similar, their active R-states differ significantly. The FBP1 tetramer in the R-state is relatively flat, whereas the FBP2 tetramer adopts a unique cross-like structure.[4] This structural divergence is believed to contribute to the differences in their allosteric regulation and interaction with other proteins.[4]
Inhibitor Specificity: A Quantitative Comparison
The development of isoform-specific FBPase-1 inhibitors is a key objective for therapeutic applications. The majority of current research has focused on inhibitors of the liver isoform, FBP1, for the treatment of type 2 diabetes. The natural allosteric inhibitor, AMP, and several synthetic compounds have been evaluated for their potency against both isoforms.
| Inhibitor | Target Isoform | IC50 | Reference |
| AMP | Human Liver FBPase (FBP1) | 9.7 µM | [5] |
| Pig Kidney FBPase | 1.3 µM | [5] | |
| Human Muscle FBPase (FBP2) | - | - | |
| MB05032 | Human Liver FBPase (FBP1) | 16 nM | [1] |
| Human Muscle FBPase (FBP2) | 29 nM | ||
| CS-917 (MB06322) | Human Liver FBPase (FBP1) | - | [6] |
| FBPase-1 inhibitor-1 | Human FBPase-1 | 3.4 µM | |
| FBPase-IN-1 | FBPase | 0.22 µM | [1] |
| FBPase-IN-2 (HS36) | FBPase | 0.15 µM | [1] |
| Compound 15 | Human Liver FBPase (FBP1) | 8.1 µM | [5] |
| Pig Kidney FBPase | 1.5 µM | [5] | |
| Compound 16 | Human Liver FBPase (FBP1) | 6.0 µM | [5] |
| Pig Kidney FBPase | 5.0 µM | [5] | |
| (+)-Usnic acid | Human Liver FBPase (FBP1) | 371 µM | [5] |
| Pig Kidney FBPase | 930 µM | [5] |
Note: IC50 values can vary depending on assay conditions. Data from different sources should be compared with caution.
Experimental Protocols
FBPase-1 Activity Assay (Coupled Enzyme Spectrophotometric Method)
This protocol describes a common method for determining the enzymatic activity of FBPase-1 by coupling the production of fructose-6-phosphate to the reduction of NADP⁺, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Fructose-1,6-bisphosphate (substrate)
-
NADP⁺
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Purified FBPase-1 enzyme (or cell/tissue lysate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture: In a suitable microplate or cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADP⁺, PGI, and G6PDH.
-
Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the FBPase-1 enzyme or sample to the reaction mixture.
-
Add substrate: Start the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of NADP⁺ reduction is directly proportional to the FBPase-1 activity.
-
Calculate activity: The enzymatic activity is calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of FBPase-1 activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-6-phosphate per minute under the specified conditions.
Determination of Inhibitor IC50 Values
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against FBPase-1.
Materials:
-
All materials from the FBPase-1 Activity Assay.
-
Test inhibitor compound at various concentrations.
-
DMSO or other suitable solvent for the inhibitor.
Procedure:
-
Prepare inhibitor dilutions: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Set up the assay: Prepare multiple reaction mixtures as described in the FBPase-1 Activity Assay protocol.
-
Add inhibitor: To each reaction mixture (except for the control), add a different concentration of the inhibitor. Include a vehicle control (solvent only).
-
Pre-incubate with inhibitor: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature.
-
Initiate and monitor the reaction: Start the reaction by adding the substrate and monitor the absorbance at 340 nm as previously described.
-
Data analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]
-
Signaling Pathways and Regulation
The activity of FBPase-1 is tightly regulated by a complex network of signaling pathways to ensure proper glucose homeostasis.
Allosteric Regulation
FBPase-1 is allosterically inhibited by AMP and fructose-2,6-bisphosphate. High levels of AMP signal a low energy state in the cell, and its binding to FBPase-1 inhibits gluconeogenesis to conserve energy. Fructose-2,6-bisphosphate is a potent allosteric regulator that reciprocally controls glycolysis and gluconeogenesis; it activates phosphofructokinase-1 (promoting glycolysis) and inhibits FBPase-1.
Regulation by AMPK
AMP-activated protein kinase (AMPK) is a key cellular energy sensor.[8] When cellular AMP:ATP ratios are high, AMPK is activated and phosphorylates various downstream targets to restore energy balance.[9] AMPK activation leads to the inhibition of anabolic pathways like gluconeogenesis. While direct phosphorylation of FBPase-1 by AMPK is not the primary regulatory mechanism, AMPK activation increases cellular AMP levels, which in turn allosterically inhibits FBPase-1.
Transcriptional Regulation by ChREBP and Xylulose-5-Phosphate
The expression of the FBP1 gene is regulated by the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP).[10] In response to high carbohydrate intake, glucose metabolism increases, leading to elevated levels of xylulose-5-phosphate (X5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway.[11] X5P activates a protein phosphatase (PP2A) that dephosphorylates and activates ChREBP, promoting its translocation to the nucleus and subsequent transcription of target genes, including FBP1.[10][12] This represents a feed-forward mechanism to enhance gluconeogenic capacity in response to high carbohydrate loads.
Conclusion
The two isoforms of FBPase-1, FBP1 and FBP2, present distinct characteristics that are crucial for their physiological roles and for the development of targeted therapeutics. While FBP1 is a well-established target for managing hyperglycemia in type 2 diabetes, the broader functions of FBP2 are still being elucidated. The quantitative data on inhibitor specificity highlight the potential for developing isoform-selective compounds. The detailed experimental protocols provided herein offer a standardized approach for the characterization of novel FBPase-1 inhibitors. A thorough understanding of the intricate signaling pathways that regulate FBPase-1 activity and expression is essential for predicting the systemic effects of its pharmacological modulation. Future research should focus on the development of highly selective inhibitors for both FBP1 and FBP2 to further probe their individual functions and to refine their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The regulatory and synergistic effects of FBP2 and HKDC1 on glucose metabolism and malignant progression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FBP2—A New Player in Regulation of Motility of Mitochondria and Stability of Microtubules in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Role of glucose-6-phosphate and xylulose-5-phosphate in the regulation of glucose-stimulated gene expression in the pancreatic β cell line, INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
The Role of Fructose-1,6-Bisphosphatase 1 (FBP1) in Tumor Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase 1 (FBP1) is a key metabolic enzyme that functions as a rate-limiting step in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[1][2][3] It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2][3] While its canonical role in metabolic regulation is well-established, a growing body of evidence has illuminated the multifaceted and critical functions of FBP1 as a tumor suppressor across a spectrum of human cancers.[4][5] In numerous malignancies, the expression of FBP1 is significantly downregulated, a phenomenon correlated with aggressive tumor phenotypes, metabolic reprogramming, and poor patient prognosis.[2][4][6][7][8]
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning FBP1's tumor-suppressive functions, details its dysregulation in cancer, presents quantitative data from key studies, and offers detailed experimental protocols for its investigation.
Core Mechanisms of Tumor Suppression
FBP1 exerts its tumor-suppressive effects through both its canonical enzymatic activity and several non-canonical, or "moonlighting," functions that are independent of its metabolic role.
Canonical (Metabolic) Function: Antagonizing the Warburg Effect
A hallmark of cancer cells is the reprogramming of energy metabolism, characterized by a preference for aerobic glycolysis, known as the Warburg effect.[2] This metabolic shift provides cancer cells with the necessary ATP and biosynthetic precursors for rapid proliferation. FBP1 directly opposes this by functioning as a key enzyme in gluconeogenesis, a pathway that is antagonistic to glycolysis.[1][9][10] By hydrolyzing fructose-1,6-bisphosphate, FBP1 depletes a key glycolytic intermediate, thereby dampening the glycolytic flux.[10] Loss of FBP1 expression in cancer cells removes this metabolic brake, leading to enhanced glycolysis, increased glucose uptake, and lactate (B86563) production, which fuels tumor growth and progression.[6][11]
Non-Canonical (Non-Metabolic) Functions
Beyond its enzymatic role, FBP1 functions as a critical signaling scaffold and transcriptional regulator.
-
Inhibition of Hypoxia-Inducible Factor (HIF-1α): In the nucleus, FBP1 can directly interact with the inhibitory domain of HIF-1α, a master transcription factor that drives the expression of glycolytic enzymes and promotes angiogenesis under hypoxic conditions.[9][10][12] This interaction, which is independent of FBP1's enzymatic activity, suppresses HIF-1α's transcriptional activity, thereby reducing the expression of its target genes and counteracting the metabolic reprogramming and aggressive phenotype associated with HIF-1α activation.[9][12][13] The loss of FBP1 in tumors like clear cell renal cell carcinoma (ccRCC) leads to unchecked HIF activity.[10]
References
- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance | springermedicine.com [springermedicine.com]
- 2. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FBP1 regulates proliferation, metastasis, and chemoresistance by participating in C-MYC/STAT3 signaling axis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FBP1 fructose-bisphosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Down-regulation of FBP1 in lung adenocarcinoma cells promotes proliferation and invasion through SLUG mediated epithelial mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis | Aging [aging-us.com]
- 9. researchgate.net [researchgate.net]
- 10. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Loss of FBP1 by aPKC-ι/Snail Pathway-Mediated Repression Promotes Invasion and Aerobic Glycolysis of Intrahepatic Cholangiocarcinoma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. FBP1 over-expression suppresses HIF-1α in papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fructose-1,6-Bisphosphatase-1 in Regulating Glucose Homeostasis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical enzyme in the regulation of glucose homeostasis, primarily through its role as a rate-limiting step in gluconeogenesis. This technical guide provides a comprehensive overview of FBPase-1's function, its intricate regulatory mechanisms, and its emerging role as a therapeutic target for metabolic diseases, particularly type 2 diabetes. We delve into the allosteric regulation of FBPase-1 by key metabolic indicators such as adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate, its function in pancreatic β-cell glucose sensing and insulin (B600854) secretion, and its interplay with the insulin signaling pathway. This document synthesizes quantitative data from various studies, presents detailed protocols for key experimental assays, and provides visual representations of complex biological pathways and workflows to facilitate a deeper understanding of FBPase-1's multifaceted role in metabolic health and disease.
FBPase-1: A Linchpin in Gluconeogenesis
FBPase-1 (EC 3.1.3.11) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate. This is an essential and irreversible step in gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors.[1] As a key regulatory point, FBPase-1 activity is tightly controlled to prevent futile cycles with the opposing glycolytic enzyme, phosphofructokinase-1 (PFK-1).[2]
Allosteric Regulation of FBPase-1 Activity
The catalytic activity of FBPase-1 is exquisitely sensitive to the energy status of the cell, primarily through allosteric regulation by AMP and fructose-2,6-bisphosphate (F-2,6-P2).
-
AMP: High levels of AMP, indicative of a low energy state, allosterically inhibit FBPase-1. This inhibition prevents the cell from expending energy on gluconeogenesis when ATP is scarce.[2]
-
Fructose-2,6-bisphosphate: F-2,6-P2 is a potent allosteric inhibitor of FBPase-1 and an activator of PFK-1.[1] Its levels are controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which is in turn regulated by hormones like insulin and glucagon.[3] This reciprocal regulation ensures that glycolysis and gluconeogenesis are not simultaneously active to a high degree.
FBPase-1 in Pancreatic β-Cells: A Role in Glucose Sensing and Insulin Secretion
While predominantly expressed in the liver and kidneys, FBPase-1 is also found in pancreatic β-cells.[4] In this context, it appears to play a role in modulating glucose-stimulated insulin secretion (GSIS). Studies have shown that overexpression of FBPase-1 in β-cells leads to reduced insulin secretion in response to glucose.[5] Conversely, inhibition of FBPase-1 in β-cells enhances GSIS by increasing glucose utilization and the cellular ATP/ADP ratio.[6] This suggests that FBPase-1 acts as a negative regulator of glycolysis in β-cells, thereby influencing the metabolic signals that trigger insulin release.
Interplay between FBPase-1 and Insulin Signaling
Recent evidence suggests a non-enzymatic role for FBPase-1 in the insulin signaling pathway. FBPase-1 can form a protein complex with Aldolase B, protein phosphatase 2A (PP2A), and Akt.[7] This complex appears to negatively regulate Akt activation. Insulin signaling can disrupt this complex, leading to the activation of Akt. This novel function of FBPase-1 as a scaffold protein provides another layer of regulation in glucose homeostasis and may contribute to insulin resistance when FBPase-1 is overexpressed.
FBPase-1 as a Therapeutic Target in Type 2 Diabetes
Given its pivotal role in hepatic glucose production, FBPase-1 has emerged as an attractive drug target for the treatment of type 2 diabetes.[1] Increased expression and activity of FBPase-1 are observed in animal models of obesity and in patients with type 2 diabetes, contributing to fasting hyperglycemia.[8] Inhibition of FBPase-1 is expected to reduce excessive endogenous glucose production without causing hypoglycemia, as it does not interfere with glycogenolysis.[1] Several small molecule inhibitors of FBPase-1 have been developed and have shown promise in preclinical and clinical studies by improving glucose tolerance.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on FBPase-1.
Table 1: Kinetic Parameters of Wild-Type and Mutant FBPase-1 [11][12]
| Enzyme | Km (F-1,6-BP) (µM) | Vmax (U/mg) | IC50 (AMP) (µM) | IC50 (F-2,6-P2) (µM) |
| Wild-Type (Pig Kidney) | - | - | 11.0 ± 1.0 | 1.0 ± 0.1 |
| K112A Mutant | - | - | 98.0 ± 5.0 | 2.5 ± 0.2 |
| Y113A Mutant | - | - | 65.0 ± 3.0 | 2.0 ± 0.1 |
| Y164A Mutant | - | - | 5.0 ± 0.5 | 0.5 ± 0.05 |
| M177A Mutant | - | - | 6.0 ± 0.6 | 0.6 ± 0.06 |
| Wild-Type (Turtle Liver - Control) | 26.9 | - | 6.1 ± 0.1 | - |
| Wild-Type (Turtle Liver - Anoxic) | 59.8 | - | 3.6 ± 0.3 | - |
Table 2: FBPase-1 mRNA Expression in Different Tissues and Disease States [4][8]
| Tissue/Condition | Organism | Relative FBPase-1 mRNA Expression (Fold Change) |
| Liver vs. Muscle | Mouse | ~1000-fold higher in liver |
| Pancreatic Islets vs. Muscle | Mouse | ~20-fold higher in islets |
| Diabetic Islets vs. Control Islets | Human | ~2-fold increase |
| Pancreas of NZO Mice vs. Control | Mouse | ~2-fold increase (protein) |
| Pancreas of High-Fat Diet Mice vs. Control | Mouse | ~2.1-fold increase (protein) |
| Islets of db/db Mice vs. Control | Mouse | ~3.5-fold increase |
Table 3: Metabolic Parameters in FBPase-1 Transgenic Mice [5][9][10]
| Mouse Model | Condition | Fasting Blood Glucose | Glucose Tolerance | Endogenous Glucose Production (EGP) |
| Liver-specific FBPase-1 Overexpression (Hemizygous) | High-Fat Diet | No significant change | Impaired | Not significantly changed |
| Liver-specific FBPase-1 Overexpression (Homozygous) | Chow Diet | No significant change | Impaired | Significantly increased |
| β-cell specific FBPase-1 Overexpression | Chow Diet | Slight increase (in one line) | Normal | Reduced insulin secretion |
Detailed Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for FBP1 Gene Expression[13][14]
-
RNA Isolation: Isolate total RNA from tissues or cells using a TRIzol-based method or a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Primer Design: Design primers specific for the FBP1 gene and a housekeeping gene (e.g., GAPDH, β-actin) using primer design software. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Real-Time PCR Reaction: Set up the PCR reaction in a 20 µL volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the reaction on a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in FBP1 gene expression, normalized to the housekeeping gene.
Co-Immunoprecipitation (Co-IP) for FBPase-1 Protein-Protein Interactions[15][16][17]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., FBPase-1) or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the bait protein and the suspected interacting partner.
Mandatory Visualizations
References
- 1. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Fructose-1,6-bisphosphatase regulates glucose-stimulated insulin secretion of mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructose-1,6-bisphosphatase is a nonenzymatic safety valve that curtails AKT activation to prevent insulin hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased glucose production in mice overexpressing human fructose-1,6-bisphosphatase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of human fructose-1,6-bisphosphatase in the liver of transgenic mice results in increased glycerol gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of recombinant fructose-1,6-bisphosphatase gene mutations: evidence of inhibition/activation of FBPase protein by gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for FBPase-1 Enzymatic Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase-1), a key enzyme in gluconeogenesis, catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2] Its activity is crucial for glucose homeostasis, and dysregulation is implicated in metabolic diseases such as type 2 diabetes, making it a significant target for drug development.[2][3] These application notes provide a detailed protocol for determining FBPase-1 enzymatic activity in various biological samples using a coupled enzyme assay.
Principle of the Assay
The enzymatic activity of FBPase-1 is determined using a coupled enzyme assay. In the primary reaction, FBPase-1 hydrolyzes its substrate, fructose-1,6-bisphosphate (FBP), to produce fructose-6-phosphate (F6P). The F6P is then converted by a series of enzymatic reactions involving a phosphoglucose (B3042753) isomerase and a glucose-6-phosphate dehydrogenase, which ultimately leads to the reduction of a chromophore or a fluorophore.[1][4][5] The resulting change in absorbance or fluorescence is directly proportional to the FBPase-1 activity in the sample. The most common detection methods are colorimetric, measuring absorbance at 450 nm, or spectrophotometric, measuring the increase in NADPH concentration at 340 nm.[4][6]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Sample Type | Reference |
| Specific Activity | Varies | Rat Liver Lysate (3.2 µg protein) | [7] |
| Varies | Rat Kidney Lysate (8 µg protein) | [7] | |
| Varies | HeLa Cell Lysate (4 µg protein) | [7] | |
| Kinetic Parameters (FtFBPaseII) | |||
| Km | 11 µM | Recombinant F. tularensis FBPaseII | [8] |
| Vmax | 2.0 units/mg | Recombinant F. tularensis FBPaseII | [8] |
| kcat | 1.2 s-1 | Recombinant F. tularensis FBPaseII | [8] |
| kcat/Km | 120 mM-1s-1 | Recombinant F. tularensis FBPaseII | [8] |
| Inhibitor Concentration (IC50) | |||
| AMP | Varies | Pig Kidney FBPase | [9] |
| Fructose-2,6-bisphosphate | Varies | Pig Kidney FBPase | [9] |
Experimental Protocols
I. Reagents and Materials
-
FBPase Assay Buffer: (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2). Buffer composition may need optimization depending on the sample type.
-
FBPase Substrate: Fructose-1,6-bisphosphate solution.
-
Coupling Enzymes:
-
Phosphoglucose Isomerase (PGI)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
-
Detection Reagent:
-
For Colorimetric Assay (450 nm): A suitable chromogenic probe that is reduced in the final reaction step.[4]
-
For Spectrophotometric Assay (340 nm): NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate).[6]
-
-
F6P Standard: Fructose-6-Phosphate for standard curve generation.[4]
-
Positive Control: Purified FBPase-1 or a lysate from a tissue known to have high FBPase-1 activity (e.g., liver, kidney).[7][10]
-
Sample Lysates: From tissues or cells of interest.
-
96-well clear microplate.
-
Microplate reader capable of measuring absorbance at 450 nm or 340 nm.
-
Incubator set to 37°C.
-
Pipettes and tips.
-
Distilled or deionized water.
II. Sample Preparation
-
Tissue Lysates:
-
Homogenize fresh or frozen tissue (e.g., liver, kidney) in ice-cold FBPase Assay Buffer.[7]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lysate) and keep it on ice.
-
-
Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold FBPase Assay Buffer.
-
Lyse the cells by sonication or using a suitable lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Collect the supernatant and keep it on ice.
-
-
Protein Concentration Determination:
-
Measure the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing the enzyme activity.
-
III. Assay Procedure (Colorimetric Example)
-
Standard Curve Preparation:
-
Prepare a series of F6P standards in FBPase Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[4]
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Sample and Control Preparation:
-
For each sample, prepare two wells: a "Sample" well and a "Background Control" well.
-
Add 2-50 µL of your sample lysate to each of these wells. Adjust the final volume to 50 µL with FBPase Assay Buffer.[5]
-
For the Positive Control, add 1-20 µL of the diluted positive control to a well and adjust the volume to 50 µL with FBPase Assay Buffer.[7]
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of standards, samples, and positive controls to be assayed. For each well, the mix should contain:
-
FBPase Assay Buffer
-
FBPase Substrate
-
Coupling Enzymes (PGI and G6PDH)
-
Chromogenic Probe
-
-
Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the FBPase Substrate.
-
-
Reaction Initiation and Incubation:
-
Add 50 µL of the Reaction Mix to each standard, sample, and positive control well.
-
Add 50 µL of the Background Control Mix to each background control well.
-
Mix the contents of the wells gently.
-
-
Measurement:
-
Immediately start measuring the absorbance at 450 nm in kinetic mode at 37°C for 5-60 minutes.[7] The incubation time will depend on the FBPase-1 activity in the samples.
-
IV. Data Analysis
-
Standard Curve:
-
Subtract the absorbance of the 0 nmol standard from all other standard readings.
-
Plot the corrected absorbance values against the corresponding F6P concentrations to generate a standard curve.
-
-
Sample Activity Calculation:
-
For each sample, subtract the absorbance reading of the Background Control from the Sample reading at two time points (t1 and t2) within the linear range of the reaction. This gives ΔOD.
-
Apply the ΔOD to the F6P standard curve to determine the amount of F6P (B) generated during the reaction time (Δt = t2 - t1).
-
Calculate the FBPase-1 activity using the following formula: Activity (nmol/min/mL or U/mL) = (B / (Δt * V))
-
B = Amount of F6P from the standard curve (nmol)
-
Δt = Reaction time (min)
-
V = Sample volume added to the well (mL)
-
-
-
Specific Activity:
-
To calculate the specific activity, divide the calculated activity by the protein concentration of the sample. Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)
-
Mandatory Visualizations
FBPase-1 Enzymatic Assay Workflow
Caption: Workflow for the FBPase-1 enzymatic activity assay.
FBPase-1 in Gluconeogenesis Signaling Pathway
Caption: FBPase-1's role and regulation in the gluconeogenesis pathway.
References
- 1. Mutational analysis of fructose-1,6-bis-phosphatase FBP1 indicates partially independent functions in gluconeogenesis and sensitivity to genotoxic stress [microbialcell.com]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. store.genprice.com [store.genprice.com]
- 5. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of recombinant fructose-1,6-bisphosphatase gene mutations: evidence of inhibition/activation of FBPase protein by gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Measuring FBPase-1 Inhibition in Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase 1 (FBPase-1) is a key enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] In many cancer types, the downregulation of FBPase-1 is associated with a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which promotes tumor growth and proliferation.[2][3] Consequently, FBPase-1 has emerged as a potential therapeutic target, and the development of small molecule inhibitors is of significant interest.[4][5]
These application notes provide detailed protocols for measuring the inhibition of FBPase-1 in cultured cells, a critical step in the discovery and characterization of novel therapeutic agents. The described methods include a direct enzymatic activity assay, a target engagement assay (Cellular Thermal Shift Assay - CETSA), and a functional cellular assay measuring glucose production.
Data Presentation: FBPase-1 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FBPase-1 inhibitors. This data provides a comparative reference for researchers working on the development of new FBPase-1 targeted therapies.
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 (µM) | Reference(s) |
| FBPase-1 inhibitor-1 | Enzymatic | Human FBPase-1 | 3.4 - 4.0 | [6] |
| MB05032 | Enzymatic | Human Liver FBPase | 0.016 | [5] |
| AMP (natural inhibitor) | Enzymatic | Human Liver FBPase | 1.0 | [5] |
| Compound 15 | Enzymatic | Pig Kidney FBPase | 1.5 | [4] |
| Compound 15 | Enzymatic | Human Liver FBPase | 8.1 | [4] |
| Compound 16 | Enzymatic | Pig Kidney FBPase | 5.0 | [4] |
| Compound 16 | Enzymatic | Human Liver FBPase | 6.0 | [4] |
| (+)-usnic acid | Enzymatic | Human Liver FBPase | 370 | [4] |
| Purine Analogue 4.11 | Glucose Production | Rat Hepatocytes | Potent | [5] |
| Purine Analogue 4.13 | Enzymatic | FBPase | Equipotent to AMP | [5] |
Signaling and Workflow Diagrams
FBPase-1 Regulatory Pathway in Cancer Metabolism
Caption: Regulation of FBPase-1 in cancer metabolism.
Experimental Workflow: Measuring FBPase-1 Inhibition
Caption: Workflow for assessing FBPase-1 inhibition.
Experimental Protocols
FBPase-1 Enzymatic Activity Assay in Cell Lysates (Colorimetric)
This protocol measures the enzymatic activity of FBPase-1 in cell lysates by a coupled enzyme reaction that results in a colorimetric output.[1][7]
Materials:
-
FBPase Assay Buffer
-
FBPase Substrate (Fructose-1,6-bisphosphate)
-
Coupled enzyme mix (containing phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
Colorimetric Probe
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cultured cells treated with FBPase-1 inhibitor or vehicle
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 70-80% confluency and treat with the desired concentrations of FBPase-1 inhibitor or vehicle for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Assay Reaction:
-
Prepare a reaction mix containing FBPase Assay Buffer, FBPase Substrate, coupled enzyme mix, NADP+, and the colorimetric probe according to the manufacturer's instructions.
-
Add 2-50 µL of cell lysate to each well of a 96-well plate. Adjust the volume to 50 µL with FBPase Assay Buffer.
-
For each sample, prepare a background control well containing the same amount of lysate but without the FBPase Substrate.
-
Add 50 µL of the reaction mix to each well (including sample and background control wells).
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 450 nm in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background control readings from the sample readings.
-
Determine the rate of change in absorbance (Vmax) in the linear range of the reaction for each sample.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA) for FBPase-1 Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.[6][8][9] The principle is that ligand binding can stabilize the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells treated with FBPase-1 inhibitor or vehicle
-
Ice-cold PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
High-speed centrifuge (capable of >12,000 x g)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against FBPase-1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cells to 70-80% confluency and treat with the FBPase-1 inhibitor or vehicle for 1-2 hours.
-
Wash cells twice with ice-cold PBS containing protease and phosphatase inhibitors.
-
Harvest the cells by scraping and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
-
Heat Shock:
-
Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Carefully collect the supernatant and determine the protein concentration.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for FBPase-1.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for FBPase-1 at each temperature.
-
Normalize the intensities to the non-heated control for both vehicle and inhibitor-treated samples.
-
Plot the percentage of soluble FBPase-1 against the temperature to generate melting curves. A shift in the melting curve for the inhibitor-treated sample indicates target engagement.
-
To determine the IC50, perform an isothermal dose-response experiment. Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (from the melting curve). Plot the percentage of soluble FBPase-1 against the inhibitor concentration to calculate the IC50.
-
Glucose Production Assay in Cultured Hepatocytes
This assay measures the functional consequence of FBPase-1 inhibition by quantifying the amount of glucose produced by hepatocytes from non-carbohydrate precursors.[10]
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Collagen-coated 6-well plates
-
Culture medium (e.g., Medium 199 or DMEM)
-
Glucose-free DMEM
-
Sodium Lactate (B86563) and Sodium Pyruvate
-
Glucose Assay Kit (colorimetric or fluorometric)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Starvation:
-
Plate hepatocytes on collagen-coated 6-well plates and allow them to attach.
-
Once confluent, serum-starve the cells overnight in serum-free medium.
-
-
Inhibitor Treatment and Glucose Production:
-
Wash the cells twice with warm PBS.
-
Replace the medium with glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.
-
Add the desired concentrations of the FBPase-1 inhibitor or vehicle to the wells.
-
Incubate the cells at 37°C for 3-6 hours.
-
-
Measurement of Glucose Output:
-
At the end of the incubation, collect a sample of the culture medium from each well.
-
Measure the glucose concentration in the medium using a glucose assay kit according to the manufacturer's protocol.
-
-
Normalization and Data Analysis:
-
After collecting the medium, lyse the cells in the wells and determine the total protein content using a BCA assay.
-
Normalize the glucose production to the total protein content for each well.
-
Calculate the percent inhibition of glucose production for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose-1,6-bisphosphatase 1 in cancer: Dual roles, mechanistic insights, and therapeutic potential - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FBPase-1 Inhibitors in Animal Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the de novo synthesis of glucose, primarily in the liver and kidneys. In type 2 diabetes, excessive endogenous glucose production (EGP) is a major contributor to hyperglycemia.[1][2][3] Inhibition of FBPase presents a targeted therapeutic strategy to reduce EGP and lower blood glucose levels.[1][4][5][6] This document provides detailed application notes and protocols for the use of FBPase-1 inhibitors in preclinical animal models of diabetes, with a focus on the well-characterized inhibitor MB06322 (also known as CS-917) and its active metabolite, MB05032.
Mechanism of Action
FBPase-1 inhibitors, such as MB05032, are potent and selective allosteric inhibitors that bind to the AMP binding site of the FBPase enzyme.[1][7] This binding mimics the natural inhibitory effect of AMP, leading to a reduction in the catalytic activity of FBPase.[1] By inhibiting the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis, these inhibitors effectively decrease the rate of glucose production from non-carbohydrate precursors like lactate, pyruvate, and amino acids.[1][4]
Featured FBPase-1 Inhibitor: MB06322 (CS-917)
MB06322 is an orally bioavailable prodrug that is converted in vivo to the active inhibitor, MB05032.[1][2][7] This conversion occurs in two steps through the action of an esterase and a phosphoramidase.[1][2][7]
Chemical Structures:
-
MB06322 (CS-917): Prodrug
-
MB05032: Active Inhibitor
Data Presentation: Efficacy of FBPase-1 Inhibitors in Diabetic Animal Models
The following tables summarize the quantitative data from studies using FBPase-1 inhibitors in animal models of diabetes.
Table 1: In Vitro Potency of FBPase-1 Inhibitors
| Compound | Target | IC50 | Notes |
| MB05032 | Human Liver FBPase | 16 ± 1.5 nM | Significantly more potent than the natural inhibitor, AMP (IC50 = 1 µM).[1] |
| FBPase-IN-1 | FBPase | 0.22 µM | Potent inhibitor for Type 2 Diabetes studies.[8] |
| FBPase-IN-2 | FBPase | 0.15 µM | Covalent inhibitor that reduces glucose production in hepatocytes.[8] |
| FBPase-IN-3 | FBPase | 2.08 µM | Exhibits potent inhibitory activity of gluconeogenesis.[8] |
Table 2: In Vivo Efficacy of MB06322 in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Animal Model | Treatment | Dose | Results |
| Gluconeogenesis Inhibition | Fasting male ZDF rats | Single oral dose | 100-300 mg/kg | ~80% maximal inhibition of [14C]bicarbonate incorporation into glucose.[1] |
| Endogenous Glucose Production (EGP) | Fasting male ZDF rats with overt diabetes | Single dose | 300 mg/kg | 46% reduction in overall EGP.[3][7] |
| Blood Glucose Reduction | Fasting male ZDF rats with overt diabetes | Single dose | 300 mg/kg | >200 mg/dl reduction in blood glucose.[3][9] |
| Blood Glucose Reduction | 10-week-old male ZDF rats | 2-week intervention | Not specified | ~44% reduction in blood glucose.[2][7][9] |
| Oral Glucose Tolerance | Young (8-9 weeks) and aged (12-13 weeks) ZDF rats | Single oral dose | 30 mg/kg | AUC0–3h of blood glucose reduced by 65% and 35%, respectively.[1] |
Experimental Protocols
Protocol 1: Acute Oral Administration of MB06322 for Glucose Lowering Assessment
Objective: To assess the acute dose-dependent effect of an FBPase-1 inhibitor on blood glucose levels in a diabetic animal model.
Animal Model: Zucker Diabetic Fatty (ZDF) rats (male, 8-13 weeks old).
Materials:
-
MB06322 (CS-917)
-
Vehicle (e.g., Polyethylene glycol 400[1] or 0.2% carboxymethyl cellulose (B213188) containing 0.2% Tween 80[10])
-
Oral gavage needles
-
Glucometer and test strips
-
Restraint devices for blood collection
Procedure:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.[9]
-
Record the body weight of each animal.
-
Prepare the dosing solutions of MB06322 in the chosen vehicle at various concentrations (e.g., 10, 30, 100, 300 mg/kg).[1][7]
-
Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Administer the prepared MB06322 solution or vehicle to the respective groups via oral gavage.
-
Collect blood samples at various time points post-administration (e.g., 1, 2.5, 5, 8, and 24 hours) to monitor blood glucose levels.[1]
-
Analyze the data to determine the dose-response relationship and the time to maximal glucose-lowering effect.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of an FBPase-1 inhibitor on glucose tolerance.
Animal Model: ZDF rats or other suitable diabetic mouse/rat model.
Materials:
-
MB06322 (CS-917) or other FBPase-1 inhibitor
-
Vehicle
-
Glucose solution (e.g., 20% dextrose in sterile saline)[11][12]
-
Oral gavage needles
-
Glucometer and test strips
Procedure:
-
Fast the animals overnight (16-18 hours) with free access to water.[11]
-
Record the body weight of each animal.
-
Administer the FBPase-1 inhibitor or vehicle orally 30-60 minutes before the glucose challenge.[9]
-
Take a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (1-2 g/kg body weight) via oral gavage.[9][13]
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[9][11]
-
Measure blood glucose concentrations at each time point.
-
Calculate the area under the curve (AUC) for blood glucose to quantify glucose tolerance.[9]
Protocol 3: In Vivo Measurement of Gluconeogenesis
Objective: To directly measure the effect of an FBPase-1 inhibitor on the rate of gluconeogenesis.
Method A: [14C]Bicarbonate Incorporation
Animal Model: ZDF rats.
Materials:
-
MB06322 (CS-917)
-
Vehicle
-
[14C]Bicarbonate
-
Anesthesia (e.g., isoflurane)
-
Equipment for blood collection and analysis of [14C]Glucose
Procedure:
-
Administer MB06322 or vehicle orally by gavage.[1]
-
Two hours after drug administration, administer an intravenous bolus of [14C]bicarbonate (e.g., 0.4 µCi per g of body weight).[1]
-
Twenty minutes after the radiolabel administration, anesthetize the animals.[1]
-
Collect blood samples from the inferior vena cava.[1]
-
Analyze the blood samples to determine the amount of [14C] incorporated into glucose, which reflects the rate of gluconeogenesis.
Method B: Deuterated Water (D₂O) Method
Animal Model: Rats or mice.
Materials:
-
FBPase-1 inhibitor
-
Vehicle
-
Deuterated water (D₂O)
-
Equipment for gas chromatography-mass spectrometry (GC-MS) analysis
Procedure:
-
Administer the FBPase-1 inhibitor or vehicle.
-
Administer D₂O to the animals (e.g., via intraperitoneal injection to achieve a target body water enrichment of ~0.5%).
-
Allow time for D₂O to equilibrate in the body water.
-
Collect blood samples.
-
Isolate plasma and measure the deuterium (B1214612) enrichment in body water and in the hydrogen bound to carbon 5 of glucose using GC-MS.[14]
-
The ratio of deuterium enrichment at carbon 5 of glucose to that in body water is used to calculate the fractional contribution of gluconeogenesis to glucose production.[14]
Visualization of Pathways and Workflows
Signaling Pathway: Inhibition of Gluconeogenesis by FBPase-1 Inhibitor
Caption: FBPase-1 inhibitor blocks a key step in gluconeogenesis.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
References
- 1. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose-1,6-bisphosphatase regulates glucose-stimulated insulin secretion of mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 7. researchgate.net [researchgate.net]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. benchchem.com [benchchem.com]
- 10. Correcting Postprandial Hyperglycemia in Zucker Diabetic Fatty Rats With an SGLT2 Inhibitor Restores Glucose Effectiveness in the Liver and Reduces Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. In vivo measurement of gluconeogenesis in animals and humans with deuterated water: a simplified method - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Dissolving FBPase-1 Inhibitor-1 in DMSO: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] Dysregulation of FBPase-1 activity is implicated in various metabolic disorders, most notably type 2 diabetes, where excessive hepatic glucose production contributes to hyperglycemia.[2] FBPase-1 inhibitor-1 is a potent, cell-permeable, allosteric inhibitor of FBPase-1, making it a valuable tool for studying glucose metabolism and a potential therapeutic agent.[1] This document provides detailed protocols for the proper dissolution and handling of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro research applications.
Product Information
| Property | Value | Reference |
| Synonyms | F1,6BPase-1 Inhibitor, FBP1 Inhibitor | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 377.6 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
Quantitative Data Summary
Solubility in DMSO
The solubility of this compound in DMSO can vary slightly between suppliers. It is crucial to use fresh, anhydrous (moisture-free) DMSO, as the presence of water can significantly reduce the solubility of the compound.[3][4]
| Supplier | Solubility in DMSO | Molar Concentration (approx.) | Notes |
| Cayman Chemical | 14 mg/mL | 37 mM | - |
| MedchemExpress | 125 mg/mL | 331 mM | Requires sonication for complete dissolution. |
| Selleck Chemicals | 100 mg/mL | 265 mM | Use of fresh DMSO is emphasized. |
Inhibitory Activity
This compound is an allosteric inhibitor that binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity.[5]
| Assay Type | IC₅₀ Value |
| Human FBPase-1 Enzymatic Activity | 3.4 µM |
| Glucose Production in Rat Hepatoma Cells | 6.6 µM |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.776 mg of the inhibitor (Molecular Weight = 377.6 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the inhibitor. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the inhibitor does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.[3]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
Protocol for Glucose Production Assay in Primary Hepatocytes
This protocol is adapted from established methods for measuring gluconeogenesis in primary hepatocytes and can be used to evaluate the efficacy of this compound.
Materials:
-
Primary hepatocytes (e.g., mouse, rat, or human)
-
Collagen-coated culture plates
-
Williams' Medium E (or other suitable hepatocyte culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose Production Buffer (glucose-free DMEM supplemented with gluconeogenic substrates like 10 mM sodium lactate (B86563) and 1 mM sodium pyruvate)
-
This compound stock solution (in DMSO)
-
DMSO (for vehicle control)
-
Glucose assay kit
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed primary hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 x 10⁶ cells/well in a 12-well plate) in Williams' Medium E supplemented with 10% FBS and penicillin-streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for attachment.
-
Starvation: After 24 hours, wash the cells twice with warm PBS. Replace the medium with serum-free culture medium and incubate for another 12-16 hours to deplete intracellular glycogen (B147801) stores.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock solution in the Glucose Production Buffer to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration. The final DMSO concentration should typically be kept below 0.5% to minimize solvent toxicity.
-
Wash the cells twice with warm PBS.
-
Add the Glucose Production Buffer containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the plates at 37°C for 3-6 hours.
-
Sample Collection: At the end of the incubation period, collect the supernatant from each well for glucose measurement.
-
Glucose Measurement: Measure the glucose concentration in the collected supernatant using a commercially available glucose assay kit, following the manufacturer's instructions.
-
Protein Quantification: Lyse the cells in each well and determine the total protein concentration using a BCA protein assay kit.
-
Data Analysis: Normalize the glucose concentration in each sample to the total protein content of the corresponding well. This will account for any variations in cell number. Plot the normalized glucose production against the concentration of this compound to determine the IC₅₀ value.
Visualizations
Signaling Pathway: Gluconeogenesis and FBPase-1 Inhibition
Caption: Gluconeogenesis pathway highlighting the inhibition of FBPase-1.
Experimental Workflow: Glucose Production Assay
Caption: Workflow for the in vitro glucose production assay.
References
FBPase-1 Inhibitor-1: Application Notes and Protocols for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403).[1][2] Dysregulation of FBPase-1 activity is implicated in various metabolic disorders, most notably type 2 diabetes, where excessive hepatic glucose production contributes to hyperglycemia.[3][4] FBPase-1 is also gaining attention as a potential therapeutic target in cancer, as many cancer cells exhibit a metabolic shift towards glycolysis (the Warburg effect), and loss of FBPase-1 activity can promote this phenotype.[5][6]
FBPase-1 inhibitor-1 is a potent and selective allosteric inhibitor of FBPase-1.[1] It binds to the AMP allosteric site, inducing a conformational change that inactivates the enzyme.[3] This targeted inhibition makes this compound an invaluable tool for studying metabolic flux and understanding the intricate regulation of central carbon metabolism. By specifically blocking the gluconeogenic pathway at this key juncture, researchers can dissect the contributions of gluconeogenesis versus glycolysis and other interconnected pathways, such as the pentose (B10789219) phosphate pathway (PPP), to cellular metabolism in various physiological and pathological contexts.
These application notes provide detailed protocols for utilizing this compound to investigate metabolic flux, including in vitro enzyme kinetics, cellular glucose production assays, 13C-metabolic flux analysis (MFA), and target engagement studies using the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other relevant inhibitors from various studies, providing a comparative overview of their potency and effects.
Table 1: In Vitro Inhibition of FBPase-1
| Compound | Target | IC50 | Ki | Assay Conditions | Reference(s) |
| This compound | Human FBPase-1 | 3.4 µM | 1.1 µM | Coupled enzyme assay | [1] |
| This compound | Pig Kidney FBPase | - | - | Coupled enzyme assay | [7] |
| MB05032 | Human FBPase | 16 nM | - | Coupled enzyme assay | [1] |
| FBPase-IN-1 | FBPase | 0.22 µM | - | Not specified | [1] |
| FBPase-IN-2 (HS36) | FBPase | 0.15 µM | - | Not specified | [1] |
| Compound [I] | FBPase | 2.08 µM | - | Not specified | [8] |
| AMP (endogenous inhibitor) | Pig Kidney FBPase | 1.3 µM | - | Coupled enzyme assay | [7] |
Table 2: Cellular Activity of FBPase-1 Inhibitors
| Compound | Cell Line | Assay | IC50 / Effect | Reference(s) |
| This compound | Rat Hepatoma Cells | Glucose Production | 6.6 µM | [1] |
| Metformin | HepG2 Cells | Glucose Release | Dose-dependent inhibition | [4] |
| Compound [I] | ICR Mice | Oral Pyruvate (B1213749) Tolerance Test | Significant reduction in blood glucose | [8] |
Experimental Protocols
Protocol 1: In Vitro FBPase-1 Activity Assay (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of FBPase-1 and to determine the inhibitory potency of this compound. The production of fructose-6-phosphate is coupled to the reduction of NADP+ to NADPH by phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified FBPase-1 enzyme
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM EDTA
-
Fructose-1,6-bisphosphate (FBP)
-
NADP+
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, NADP+ (final concentration 0.2 mM), PGI (final concentration 1 U/mL), and G6PDH (final concentration 1 U/mL).
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the Assay Buffer.
-
Set up Reactions: In a 96-well plate, add the following to each well:
-
Reagent Mix
-
This compound at various concentrations (or vehicle control)
-
Purified FBPase-1 enzyme
-
-
Initiate Reaction: Start the reaction by adding FBP (final concentration, e.g., 10 µM).
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Glucose Production Assay in HepG2 Cells
This protocol measures the effect of this compound on gluconeogenesis in the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glucose Production Medium: Glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 10 mM sodium lactate (B86563) and 1 mM sodium pyruvate).
-
This compound
-
Glucose oxidase assay kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates and grow to ~90% confluency in high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Serum Starvation: Wash the cells twice with PBS and then incubate in serum-free, low-glucose DMEM for 16-24 hours.
-
Inhibitor Treatment: Wash the cells again with PBS and replace the medium with Glucose Production Medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 3-6 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the supernatant from each well.
-
Glucose Measurement: Measure the glucose concentration in the supernatant using a glucose oxidase assay kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein concentration to normalize the glucose production values.
-
Data Analysis:
-
Calculate the amount of glucose produced per microgram of protein.
-
Plot the normalized glucose production against the inhibitor concentration to determine the effect of the inhibitor on cellular gluconeogenesis.
-
Protocol 3: Conceptual Framework for 13C-Metabolic Flux Analysis (MFA)
This protocol provides a conceptual framework for using stable isotope tracers, such as 13C-labeled glucose, to investigate the impact of this compound on central carbon metabolism.
1. Experimental Design:
-
Cell Culture: Culture cells of interest (e.g., cancer cell lines with active gluconeogenesis) in a defined medium.
-
Tracer Selection:
-
[U-13C6]-Glucose: To trace the flow of glucose through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. Inhibition of FBPase-1 is expected to reduce the dilution of labeled glycolytic intermediates with unlabeled carbons from gluconeogenic sources.
-
[1,2-13C2]-Glucose: To specifically assess the flux through the oxidative PPP.
-
[U-13C5]-Glutamine: To trace the contribution of glutaminolysis to the TCA cycle and its potential anaplerotic role when gluconeogenesis is inhibited.
-
-
Inhibitor Treatment: Treat cells with this compound at a predetermined effective concentration.
-
Labeling: Replace the culture medium with a medium containing the selected 13C-labeled tracer and the inhibitor. Incubate for a time sufficient to reach isotopic steady-state.
2. Sample Preparation:
-
Quenching: Rapidly quench metabolic activity by, for example, immersing the culture plate in liquid nitrogen.
-
Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
3. Analytical Measurement:
-
Mass Spectrometry (MS): Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolic intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate, lactate, citrate).
4. Data Analysis and Flux Calculation:
-
Metabolic Model: Use a computational model of central carbon metabolism.
-
Flux Estimation: Input the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) into a software package (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.
-
Interpretation: Compare the flux maps of inhibitor-treated and control cells to understand how FBPase-1 inhibition remodels metabolic pathways. Expect to see a decrease in the flux from pyruvate to glucose and potential compensatory changes in glycolysis and the PPP.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for FBPase-1 Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing FBPase-1
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-FBPase-1 antibody
Procedure: Part A: Melt Curve Generation
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Add lysis buffer and lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction), determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-FBPase-1 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble FBPase-1 (relative to the unheated control) against the temperature to generate a melt curve. A shift in the curve to the right for the inhibitor-treated sample indicates target engagement.
Part B: Isothermal Dose-Response
-
Cell Treatment: Treat cells with a range of concentrations of this compound.
-
Heat Shock: Heat all samples at a single, fixed temperature (determined from the melt curve to be in the dynamic range of denaturation).
-
Lysis and Western Blotting: Follow steps 4-6 from Part A.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble FBPase-1 against the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.
Visualizations
Caption: FBPase-1 inhibition blocks a key step in gluconeogenesis.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for 13C-Metabolic Flux Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Sodium-Glucose Cotransporter-2 during Serum Deprivation Increases Hepatic Gluconeogenesis via the AMPK/AKT/FOXO Signaling Pathway [e-enm.org]
- 3. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Establishment and characterization of a novel method for evaluating gluconeogenesis using hepatic cell lines, H4IIE and HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
Application of FBPase-1 Inhibitors in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a key enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. While traditionally viewed as a regulator of glucose homeostasis, recent cancer research has unveiled a complex and often contradictory role for FBPase-1 in malignancy. In many cancers, FBPase-1 acts as a tumor suppressor by counteracting the Warburg effect, a phenomenon where cancer cells favor glycolysis even in the presence of oxygen. However, emerging evidence suggests that in specific cancer types and within the tumor microenvironment, FBPase-1 can paradoxically function as an oncogene, creating a therapeutic window for its inhibition.[1][2]
This document provides detailed application notes and protocols for the use of FBPase-1 inhibitors in cancer research, focusing on contexts where FBPase-1 exhibits oncogenic properties.
Dual Role of FBPase-1 in Cancer
FBPase-1's function in cancer is highly context-dependent.
Tumor Suppressor Role: In a majority of studied cancers, including types of liver, kidney, and gastric cancer, FBPase-1 expression is downregulated.[2] This loss of function promotes glycolysis and is associated with advanced tumor stage and poor prognosis.[3][4] In these cases, therapeutic strategies are focused on restoring FBPase-1 expression and function.[2]
Oncogenic Role: Conversely, in certain malignancies such as specific subtypes of breast and prostate cancer, FBPase-1 overexpression has been linked to tumor promotion.[1] Furthermore, FBPase-1 plays a critical role in the tumor microenvironment by impairing the function of Natural Killer (NK) cells. Upregulation of FBPase-1 in NK cells inhibits their glycolytic metabolism, which is essential for their anti-tumor activity.[2] Therefore, inhibiting FBPase-1 in these specific contexts presents a promising anti-cancer strategy.
Key Applications of FBPase-1 Inhibitors in Cancer Research
The primary applications for FBPase-1 inhibitors in oncology research currently center on two key areas:
-
Restoring Anti-Tumor Immunity: By inhibiting FBPase-1 in NK cells, researchers can potentially restore their glycolytic capacity and enhance their ability to attack and kill cancer cells. This approach is a novel strategy in cancer immunotherapy.[2]
-
Targeting Cancers with Oncogenic FBPase-1: In cancers where FBPase-1 itself drives proliferation or survival, direct inhibition of the enzyme could be a targeted therapeutic approach.[1][5]
FBPase-1 Inhibitors in Preclinical Research
Several small molecule inhibitors of FBPase-1 have been identified, though their exploration in cancer research is still in its early stages. Much of the development of these inhibitors has been in the context of type 2 diabetes.[6]
| Inhibitor Name | Catalog Number (Example) | Reported IC50 | Application Notes |
| FBPase-1 inhibitor-1 | Selleck Chemicals: E2846 | 3.4 µM (in vitro, enzymatic assay) | A cell-permeable benzoxazolo-sulfonamide compound that acts as an allosteric inhibitor.[7][8] |
| MB05032 | N/A | 0.044 ± 0.012 µM | A potent FBPase inhibitor. Its prodrug, CS-917, has been in clinical trials for diabetes.[9][10] |
| CS-II-21 | N/A | Not readily available | Mentioned in the context of FBPase inhibition. |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of FBPase-1 inhibitors in cancer research. It is crucial to optimize these protocols for specific cell lines and in vivo models.
Protocol 1: In Vitro Assessment of FBPase-1 Inhibitor Effects on Cancer Cell Viability
This protocol outlines a method to determine the effect of an FBPase-1 inhibitor on the viability of cancer cells, particularly those suspected of having oncogenic FBPase-1.
Materials:
-
Cancer cell line of interest (e.g., prostate cancer cell line with high FBPase-1 expression)
-
Complete cell culture medium
-
FBPase-1 inhibitor (e.g., this compound)
-
DMSO (for dissolving the inhibitor)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the FBPase-1 inhibitor in DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations. A common starting range is a logarithmic dilution series from 1 nM to 100 µM.[11]
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the FBPase-1 inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time, typically for 24, 48, and 72 hours.[11]
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of the inhibitor for the specific cell line.[12]
Protocol 2: In Vitro NK Cell Co-culture Assay to Assess Restoration of Anti-Tumor Activity
This protocol is designed to evaluate the ability of an FBPase-1 inhibitor to enhance the cancer-killing capacity of NK cells.
Materials:
-
Target cancer cell line
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
-
FBPase-1 inhibitor
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
T-cell activation stimuli (e.g., IL-2 for NK cell activation)
-
Cytotoxicity assay kit (e.g., LDH release assay, Calcein-AM release assay)
Procedure:
-
Target Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere.
-
NK Cell Preparation and Treatment: Isolate NK cells from PBMCs. Pre-treat the NK cells with the FBPase-1 inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control. Activate the NK cells with IL-2.
-
Co-culture: Add the pre-treated NK cells to the wells containing the target cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Co-culture the cells for 4-6 hours.
-
Cytotoxicity Measurement: Measure the cytotoxicity using a suitable assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of specific lysis for each inhibitor concentration and compare it to the vehicle control to determine if the FBPase-1 inhibitor enhances NK cell-mediated killing.
Protocol 3: In Vivo Xenograft Model to Evaluate Anti-Tumor Efficacy
This protocol provides a general framework for assessing the in vivo efficacy of an FBPase-1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to form tumors in vivo
-
FBPase-1 inhibitor
-
Vehicle for in vivo administration (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)[13]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[14][15]
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
Inhibitor Formulation and Administration: Prepare the FBPase-1 inhibitor in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral). Administer the inhibitor to the treatment group according to a predetermined dosing schedule (e.g., daily, every other day). The control group should receive the vehicle only.[13]
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume. Monitor the body weight and overall health of the mice.[14]
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy of the FBPase-1 inhibitor.[16]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FBPase-1 signaling in different cancer contexts.
Caption: A typical workflow for evaluating FBPase-1 inhibitors.
Future Perspectives
The exploration of FBPase-1 inhibitors in cancer research is a nascent but promising field. Future research should focus on:
-
Identifying specific cancer subtypes where FBPase-1 has a clear oncogenic role.
-
Developing more potent and selective FBPase-1 inhibitors with favorable pharmacokinetic properties.
-
Conducting comprehensive preclinical studies to validate the efficacy of these inhibitors in relevant cancer models.
-
Investigating combination therapies , for example, pairing FBPase-1 inhibitors with immune checkpoint blockades to enhance anti-tumor immunity.
By elucidating the context-dependent roles of FBPase-1 and developing targeted inhibitors, researchers can unlock new therapeutic avenues for challenging cancers.
References
- 1. Fructose-1,6-bisphosphatase 1 in cancer: Dual roles, mechanistic insights, and therapeutic potential - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Studying FBP1 Inhibitor Effects Using CRISPR-Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase 1 (FBP1) is a key enzyme that functions as a rate-limiting step in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources.[1] It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[2] In many cancer types, metabolic reprogramming leads to the suppression of gluconeogenesis and an increased reliance on glycolysis, a phenomenon known as the Warburg effect.[2][3] Consequently, FBP1 is often downregulated in cancerous tissues, and its loss is associated with enhanced tumor progression, metastasis, and resistance to therapy.[4][5]
FBP1 acts as a tumor suppressor not only by antagonizing glycolysis but also through non-enzymatic functions, including the inhibition of hypoxia-inducible factor (HIF) and the STAT3 signaling pathway.[6][7] Given its pivotal role in cancer metabolism, FBP1 has emerged as a promising therapeutic target. The development of FBP1 inhibitors aims to exploit the metabolic vulnerabilities of cancer cells.[1]
This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to generate FBP1 knockout (KO) cell lines. These cell lines serve as an essential tool for creating a null-background model, enabling the precise evaluation of the specificity and efficacy of FBP1 inhibitors. By comparing the inhibitor's effects on wild-type (WT) versus FBP1 KO cells, researchers can confirm on-target activity and elucidate the downstream consequences of FBP1 inhibition.
Key Applications
-
Target Validation: Confirm that the pharmacological effects of a small molecule inhibitor are directly mediated through the inhibition of FBP1.
-
Mechanism of Action Studies: Investigate the downstream signaling pathways and cellular processes affected by the specific inhibition of FBP1.
-
Drug Efficacy Screening: Assess the potency and effectiveness of candidate FBP1 inhibitors in a controlled genetic background.
-
Phenotypic Analysis: Compare metabolic profiles, proliferation rates, and migratory capabilities between WT and FBP1 KO cells following inhibitor treatment.
Experimental Overview
The overall workflow involves generating a stable FBP1 knockout cell line using CRISPR-Cas9, followed by a series of comparative assays to analyze the effects of a candidate FBP1 inhibitor on both the knockout and wild-type parental cells.
Caption: Overall experimental workflow for FBP1 knockout and inhibitor analysis.
Protocols
Protocol 1: Generation of FBP1 Knockout Cell Line via CRISPR-Cas9
This protocol outlines the steps for creating a stable FBP1 knockout cell line.
1.1. sgRNA Design and Plasmid Construction
-
Design two to four single-guide RNAs (sgRNAs) targeting the early exons of the FBP1 gene to maximize the likelihood of generating a loss-of-function frameshift mutation.[8] Use online design tools (e.g., CHOPCHOP, Synthego) to identify sgRNAs with high on-target scores and minimal off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable CRISPR/Cas9 expression vector that contains both Cas9 nuclease and the sgRNA scaffold, such as pSpCas9(BB)-2A-GFP (PX458).[9] This vector allows for fluorescence-activated cell sorting (FACS) to enrich for transfected cells.
-
Verify the correct insertion of the sgRNA sequence into the plasmid via Sanger sequencing.
1.2. Transfection
-
Culture the chosen parental cell line (e.g., A549, H1299) to 70-80% confluency in a 6-well plate.[10]
-
Transfect the cells with the FBP1-targeting CRISPR plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Include a negative control (empty vector).
-
Incubate the cells for 48-72 hours post-transfection.
1.3. Single-Cell Sorting and Expansion
-
Harvest the transfected cells and resuspend them in FACS buffer.
-
Use FACS to sort GFP-positive cells into individual wells of a 96-well plate containing conditioned media to promote single-cell survival and growth.[11]
-
Culture the single-cell clones until colonies are large enough for expansion into larger culture vessels.
1.4. Screening and Validation of Knockout Clones
-
Genomic DNA Extraction and PCR: Extract genomic DNA from expanded clones. Amplify the region of the FBP1 gene targeted by the sgRNA using PCR. Analyze the PCR products for insertions or deletions (indels) using a T7 Endonuclease I assay or by Sanger sequencing followed by decomposition analysis (e.g., TIDE, ICE).
-
Western Blot Analysis: Confirm the absence of FBP1 protein expression in candidate knockout clones.[12]
-
Lyse a portion of the cells from each validated clone and the wild-type parental line.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against FBP1 (e.g., Cell Signaling Technology #52804, Santa Cruz Biotechnology sc-271241) overnight at 4°C.[13][14]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
-
Select a validated clonal cell line with a confirmed frameshift mutation and complete absence of FBP1 protein for subsequent experiments.
Protocol 2: Evaluating FBP1 Inhibitor Effects
2.1. Cell Viability Assay (MTT/CCK-8)
-
Seed both wild-type (WT) and FBP1 KO cells into 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of the FBP1 inhibitor in culture media.
-
Treat the cells with the inhibitor across a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[15]
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value for the WT cells.
2.2. Metabolic Assays
-
Glucose Uptake:
-
Seed WT and FBP1 KO cells in 12-well plates.
-
Treat cells with the FBP1 inhibitor or vehicle for 24 hours.
-
Wash cells with PBS and incubate in glucose-free medium for 1 hour.
-
Add the fluorescent glucose analog 2-NBDG (100 µM) and incubate for 30 minutes.
-
Wash cells with cold PBS, lyse them, and measure fluorescence using a plate reader.
-
-
Lactate (B86563) Production:
-
Seed WT and FBP1 KO cells in 6-well plates.
-
Treat cells with the FBP1 inhibitor or vehicle for 24 hours.
-
Collect the culture medium and measure the lactate concentration using a commercially available lactate assay kit according to the manufacturer's instructions.
-
Normalize lactate levels to the total protein concentration or cell number in the corresponding well.
-
2.3. Western Blot for Pathway Analysis
-
Seed WT and FBP1 KO cells in 6-cm dishes and treat with the FBP1 inhibitor at a relevant concentration (e.g., IC50) for 24 hours.
-
Prepare cell lysates as described in Protocol 1.4.
-
Perform western blotting to analyze the expression and phosphorylation status of key proteins in pathways regulated by FBP1, such as:
-
Quantify band intensities and normalize to a loading control to compare protein levels between treatment groups.
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables to facilitate clear comparison between WT and FBP1 KO cells.
Table 1: Effect of FBP1 Inhibitor (Compound X) on Cell Viability
| Cell Line | Treatment | IC50 (µM) | Max Inhibition (%) |
| Wild-Type | Compound X | 5.2 | 85% |
| FBP1 KO | Compound X | > 100 | < 10% |
Expected Outcome: A potent FBP1 inhibitor should significantly reduce the viability of WT cells, resulting in a low IC50 value. In contrast, the FBP1 KO cells should be resistant to the inhibitor, demonstrating a much higher IC50 and minimal effect on viability. This result confirms that the inhibitor's cytotoxic effect is on-target.
Table 2: Metabolic Profile Changes After Treatment with Compound X (5 µM)
| Cell Line | Glucose Uptake (Fold Change vs. Vehicle) | Lactate Production (Fold Change vs. Vehicle) |
| Wild-Type | 0.65 | 0.58 |
| FBP1 KO | 1.02 | 0.97 |
Expected Outcome: In WT cells, inhibiting FBP1 may lead to a feedback mechanism that reduces glucose uptake and lactate production. FBP1 KO cells, already adapted to the absence of the enzyme, are expected to show little to no change in their metabolic profile upon inhibitor treatment. Downregulation of FBP1 in cancer cells typically promotes glycolysis, so KO cells will likely have higher basal glucose uptake and lactate production compared to WT cells.[16]
Table 3: Protein Expression Changes After Treatment with Compound X (5 µM)
| Cell Line | Protein | Fold Change vs. Vehicle (Normalized) |
| Wild-Type | p-AKT (Ser473) | 0.45 |
| HIF-1α | 0.70 | |
| FBP1 KO | p-AKT (Ser473) | 0.98 |
| HIF-1α | 1.05 |
Expected Outcome: The inhibitor should alter signaling pathways downstream of FBP1 in WT cells. For example, it might lead to decreased phosphorylation of AKT. These effects should be absent or significantly blunted in the FBP1 KO cells, further validating the inhibitor's specific mechanism of action.
Signaling Pathway and Mechanism of Action
FBP1 is a central node in cellular metabolism, primarily opposing the glycolytic pathway. Its loss or inhibition pushes the cell towards a glycolytic phenotype, which is often associated with cancer progression.
References
- 1. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance | springermedicine.com [springermedicine.com]
- 5. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fructose-1,6-bisphosphatase loss modulates STAT3-dependent expression of PD-L1 and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. youtube.com [youtube.com]
- 11. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FBP1 loss disrupts liver metabolism and promotes tumourigenesis through a hepatic stellate cell senescence secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. FBP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Down-regulation of FBP1 in lung adenocarcinoma cells promotes proliferation and invasion through SLUG mediated epithelial mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel FBPase-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase-1) is a key rate-limiting enzyme in the gluconeogenesis pathway, responsible for the de novo synthesis of glucose.[1] In pathological states such as type 2 diabetes, elevated FBPase-1 activity contributes to hyperglycemia.[2] Therefore, the inhibition of FBPase-1 presents a promising therapeutic strategy for the management of this metabolic disorder.[2][3] High-throughput screening (HTS) is a crucial methodology for identifying novel chemical entities that can modulate the activity of FBPase-1, paving the way for the development of new antidiabetic agents.[4]
These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns to discover and characterize new FBPase-1 inhibitors.
FBPase-1 Signaling Pathway in Gluconeogenesis
FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a critical step in the gluconeogenic pathway.[5][6] This pathway is tightly regulated by hormones such as glucagon, which stimulates gluconeogenesis, and insulin, which has an inhibitory effect.[2][5] The activity of FBPase-1 is allosterically inhibited by adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate, reflecting the energy status of the cell.[6]
Caption: Regulation of FBPase-1 in the hepatic gluconeogenesis pathway.
High-Throughput Screening Workflow for FBPase-1 Inhibitors
A typical HTS campaign for FBPase-1 inhibitors follows a multi-step process to identify and validate potential drug candidates. The workflow is designed to efficiently screen large compound libraries and eliminate false positives.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Coupled Enzyme Assay for FBPase-1 Activity (384-Well Format)
This protocol describes a continuous, coupled-enzyme assay suitable for HTS. The activity of FBPase-1 is measured by monitoring the rate of NADPH production, which is fluorescent. The production of fructose-6-phosphate by FBPase-1 is coupled to the reduction of NADP+ to NADPH by phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH).
Materials and Reagents:
-
Human recombinant FBPase-1
-
Fructose-1,6-bisphosphate (F1,6BP)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 0.5 mM EDTA, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
Instrumentation:
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~460 nm.
-
Automated liquid handling system.
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of test compounds (typically at 10 mM in DMSO) into the appropriate wells of a 384-well plate.
-
For control wells, dispense 100 nL of DMSO (for 100% activity) or a known FBPase-1 inhibitor like AMP (for 0% activity).
-
-
Enzyme Preparation:
-
Prepare a 2X enzyme mix in assay buffer containing FBPase-1, PGI, and G6PDH. The final concentrations in the assay should be optimized, but starting concentrations can be:
-
Human FBPase-1: 0.5 - 2 nM
-
PGI: 1 U/mL
-
G6PDH: 1 U/mL
-
-
-
Enzyme Addition and Pre-incubation:
-
Dispense 10 µL of the 2X enzyme mix into each well of the compound-containing plate.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a 2X substrate mix in assay buffer containing F1,6BP and NADP+. The final concentrations in the assay should be at or near the Km for each, for example:
-
F1,6BP: 10-20 µM
-
NADP+: 200-400 µM
-
-
To initiate the reaction, dispense 10 µL of the 2X substrate mix into each well. The final assay volume will be 20 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C or 37°C).
-
Measure the increase in fluorescence (Ex: 340 nm, Em: 460 nm) kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data using the high (DMSO) and low (AMP) controls: % Inhibition = 100 * (1 - (Ratecompound - Ratelow control) / (Ratehigh control - Ratelow control))
-
For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: FBPase-1 Inhibitors
The following tables summarize the inhibitory potencies (IC50 values) of representative FBPase-1 inhibitors from different chemical classes.
Table 1: Indole-Based FBPase-1 Inhibitors [7][8]
| Compound ID | R2 | R3 | IC50 (µM) |
| A | ethyl | NO₂ | 0.10 |
| 6a | propyl | NO₂ | 0.42 |
| 6b | cyclopropyl | NO₂ | 0.47 |
| 6c | ethyl | Cl | 1.30 |
| 22f | - | benzenesulfonamide | 0.66 |
| 22g | - | thiophene sulfonamide | 0.50 |
| MB05032 | - | - | 0.044 |
| AMP | - | - | 3.3 |
Table 2: Benzoxazole Benzenesulfonamide FBPase-1 Inhibitors [9][10]
| Compound ID | Substituents | IC50 (µM) |
| 17 | (structure-dependent) | 2.5 |
| 53 | (structure-dependent) | 0.57 |
Table 3: Covalent FBPase-1 Inhibitors [11]
| Compound ID | Substituents | IC50 (µM) |
| HS12 | (structure-dependent) | < 10 |
| HS36 | (structure-dependent) | 0.15 |
Conclusion
The methodologies and data presented provide a robust framework for the high-throughput screening and identification of novel FBPase-1 inhibitors. The coupled enzyme assay is a reliable and scalable method for primary screening and dose-response confirmation. The identification of diverse chemical scaffolds with potent inhibitory activity underscores the druggability of FBPase-1 as a target for the treatment of type 2 diabetes. Further optimization of hit compounds through medicinal chemistry efforts, guided by structure-activity relationship studies, will be crucial for the development of clinical candidates.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Hepatic Gluconeogenesis/Glycolysis: Regulation and Structure/Function Relationships of Substrate Cycle Enzymes | Annual Reviews [annualreviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Regulation of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 7. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FBPase-1 Inhibitor-1 Treatment in Primary Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, primarily expressed in the liver and kidneys.[1][2] It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[3] By inhibiting FBPase-1, the rate of hepatic glucose production can be reduced, making it a key therapeutic target for managing type 2 diabetes.[4][5] FBPase-1 inhibitors work by targeting the enzyme's activity, often through allosteric regulation.[3][4] Beyond its enzymatic role, FBPase-1 also has non-enzymatic functions, including the regulation of the AKT signaling pathway, which is crucial for insulin (B600854) responsiveness.[2][6]
These application notes provide detailed protocols for treating primary hepatocytes with a representative FBPase-1 inhibitor, assessing its impact on gluconeogenesis, cell viability, and key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of various FBPase-1 inhibitors on primary hepatocytes and related models.
Table 1: Inhibition of Gluconeogenesis in Primary Rat Hepatocytes by FBPase-1 Inhibitor MB06322 (CS-917) and its Active Form MB05032. [4]
| Compound | Gluconeogenic Substrate(s) | IC50 (µM) |
| MB06322 | Lactate (B86563)/Pyruvate | 1.47 ± 0.32 |
| MB05032 | Lactate/Pyruvate | 7.8 ± 0.00 |
| MB06322 | Alanine | 1.39 ± 0.06 |
| MB06322 | Glycerol | 1.8 ± 0.04 |
| MB06322 | Physiological Mix | 1.31 ± 0.28 |
Table 2: Effect of Fluoroquinolones on Gluconeogenesis in Primary Monkey Hepatocytes. [3]
| Compound | Effective Concentration for Gluconeogenesis Suppression |
| Moxifloxacin | ≥ 100 µM |
| Gatifloxacin | ≥ 100 µM |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
This protocol is adapted from established methods for isolating primary hepatocytes.[7]
Materials:
-
8-week-old C57BL/6J mouse
-
Pre-perfusion buffer: 140 mmol/L NaCl, 6 mmol/L KCl, 10 mmol/L HEPES, 0.2 mmol/L EGTA, pH 7.4
-
Collagenase-containing buffer: 66.7 mmol/L NaCl, 6.7 mmol/L KCl, 5 mmol/L HEPES, 0.48 mmol/L CaCl₂, 0.8 mg/ml type-IV collagenase, pH 7.4
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perfuse the liver via the hepatic portal vein, first with pre-perfusion buffer at a rate of 7 ml/min for 5 minutes to flush out the blood.
-
Switch to the collagenase-containing buffer and perfuse for 5 minutes to digest the liver matrix.
-
Excise the digested liver and gently mince it in culture medium to release the hepatocytes.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.
-
Centrifuge the hepatocytes at a low speed (e.g., 50 x g for 3 minutes) and wash the pellet with culture medium.
-
Resuspend the cells in culture medium and determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the viable hepatocytes on collagen-coated plates at the desired density.
Protocol 2: Glucose Production Assay in Primary Hepatocytes
This protocol allows for the measurement of gluconeogenesis in primary hepatocytes treated with an FBPase-1 inhibitor.[1][8]
Materials:
-
Primary hepatocytes cultured in collagen-coated plates
-
FBPase-1 inhibitor stock solution (e.g., MB06322 in DMSO)
-
Glucose-free DMEM containing gluconeogenic substrates (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate)
-
cAMP (10 µM) and dexamethasone (B1670325) (50 nM) to stimulate gluconeogenesis
-
Glucose oxidase assay kit
-
LDH assay kit (for cytotoxicity assessment)
Procedure:
-
Culture primary hepatocytes to form a confluent monolayer.
-
Wash the cells with PBS and incubate in glucose-free DMEM for a starvation period (e.g., 6 hours).[1]
-
After starvation, replace the medium with fresh glucose-free DMEM containing the gluconeogenic substrates.
-
Add the FBPase-1 inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add cAMP and dexamethasone to all wells (except for a negative control) to induce gluconeogenesis.
-
Incubate the plates for a defined period (e.g., 4-16 hours).[1][3]
-
Collect the culture media from each well.
-
Measure the glucose concentration in the collected media using a glucose oxidase assay kit according to the manufacturer's instructions.
-
Measure LDH activity in the media to assess any cytotoxic effects of the treatment.[8]
-
Normalize the glucose production to the total protein content of the cells in each well.
Protocol 3: Cytotoxicity Assay
This protocol assesses the viability of primary hepatocytes following treatment with an FBPase-1 inhibitor using a luminescent cell viability assay.[1]
Materials:
-
Primary hepatocytes cultured in opaque-walled multi-well plates (e.g., 96-well).
-
FBPase-1 inhibitor stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Luminometer.
Procedure:
-
Seed hepatocytes in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the FBPase-1 inhibitor for the desired duration (e.g., 24-48 hours). Include vehicle-treated and untreated controls.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
Protocol 4: Western Blot for AKT Phosphorylation
This protocol is for determining the effect of FBPase-1 inhibition on the AKT signaling pathway.[2][8]
Materials:
-
Primary hepatocytes.
-
FBPase-1 inhibitor.
-
Insulin (for stimulating the AKT pathway).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture primary hepatocytes and treat with the FBPase-1 inhibitor for the desired time.
-
Optionally, stimulate the cells with insulin (e.g., 100 nM for 15 minutes) to induce AKT phosphorylation.[8]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control to ensure equal protein loading.
Visualizations
Caption: FBPase-1 role in hepatic gluconeogenesis.
Caption: Non-enzymatic regulation of AKT by FBPase-1.
Caption: Workflow for testing FBPase-1 inhibitors.
References
- 1. Chemical genetic-based phenotypic screen reveals novel regulators of gluconeogenesis in human primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose-1,6-bisphosphatase is a nonenzymatic safety valve that curtails AKT activation to prevent insulin hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolones suppress gluconeogenesis by inhibiting fructose 1,6-bisphosphatase in primary monkey hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. CD38 Inhibition Protects Fructose-Induced Toxicity in Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colorimetric Assay of Fructose-1,6-bisphosphatase-1 (FBPase-1) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1), a key enzyme in gluconeogenesis, catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2][3] This reaction is a critical regulatory point in glucose metabolism. FBPase-1 is predominantly expressed in the liver and kidneys.[1] Dysregulation of FBPase-1 activity is implicated in various metabolic disorders, including type 2 diabetes, and certain types of cancer, making it a significant target for drug development.[1][4] This document provides a detailed protocol for a reliable and sensitive colorimetric assay to measure FBPase-1 activity in various biological samples.
The assay is based on the enzymatic conversion of fructose-1,6-bisphosphate by FBPase-1 to fructose-6-phosphate (F6P). The resulting F6P is then utilized in a series of coupled enzymatic reactions, ultimately leading to the production of a chromophore that can be measured spectrophotometrically at 450 nm.[1][5][6] The rate of color development is directly proportional to the FBPase-1 activity in the sample.
Signaling Pathway and Regulation
FBPase-1 plays a crucial role in the gluconeogenesis pathway, which is responsible for the synthesis of glucose from non-carbohydrate precursors. This pathway is essential for maintaining blood glucose levels during periods of fasting or low carbohydrate intake. The activity of FBPase-1 is tightly regulated to prevent futile cycles with the opposing glycolytic pathway. Allosteric inhibitors, such as adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate, suppress its activity when cellular energy levels are low, thereby favoring glycolysis.[7] Conversely, when energy is abundant, the inhibition is relieved, promoting gluconeogenesis.
Experimental Protocols
Materials and Reagents
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of absorbance measurement at 450 nm
-
FBPase Assay Buffer
-
FBPase Substrate (Fructose-1,6-bisphosphate)
-
Enzyme Mix (containing enzymes for the coupled reaction)
-
Developer (containing the chromogenic probe)
-
Fructose-6-Phosphate (F6P) Standard
-
Samples (cell/tissue lysates)
-
Positive Control (purified FBPase-1)
-
Deionized water (dH₂O)
-
Ice bucket
Sample Preparation
For Tissues (e.g., Liver, Kidney):
-
Weigh approximately 50 mg of fresh or frozen tissue.
-
Add 500 µL of ice-cold FBPase Assay Buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer or similar device.
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant, which contains the FBPase-1 enzyme.
For Cultured Cells (e.g., HeLa, Jurkat):
-
Collect approximately 5 x 10⁶ cells.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold FBPase Assay Buffer.
-
Homogenize the cells by sonication or by passing through a fine-gauge needle.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
Assay Procedure
-
Standard Curve Preparation:
-
Prepare a 1 mM F6P standard solution by diluting a stock solution.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM F6P standard into a series of wells in a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well of F6P.
-
Adjust the volume in each well to 50 µL with FBPase Assay Buffer.
-
-
Sample and Control Preparation:
-
Add 2-50 µL of your sample (lysate) to wells.
-
For each sample, prepare a parallel well for background control.
-
Add a positive control to at least one well.
-
Adjust the volume in all sample and control wells to 50 µL with FBPase Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of standards and samples to be assayed. For each well, mix:
-
FBPase Assay Buffer
-
FBPase Substrate
-
Enzyme Mix
-
Developer
-
-
Prepare a Background Control Mix by omitting the FBPase Substrate.
-
-
Reaction Incubation and Measurement:
-
Add 50 µL of the Reaction Mix to each standard and sample well.
-
Add 50 µL of the Background Control Mix to each sample background control well.
-
Mix well.
-
Measure the absorbance at 450 nm (OD 450) in a microplate reader. The measurement can be performed in kinetic mode (every 2-3 minutes for 30-60 minutes) or as an endpoint reading after a specific incubation time (e.g., 60 minutes) at 37°C.[1][5]
-
Data Analysis
-
Standard Curve:
-
Subtract the absorbance of the 0 nmol standard from all other standard readings.
-
Plot the corrected absorbance values against the corresponding nmol of F6P to generate a standard curve.
-
Determine the equation of the line (y = mx + c).
-
-
FBPase-1 Activity Calculation:
-
For each sample, subtract the background control absorbance from the sample absorbance to get the corrected absorbance.
-
Apply the corrected absorbance to the F6P standard curve to determine the amount of F6P (B) generated by FBPase-1 during the reaction time.
-
Calculate the FBPase-1 activity using the following formula:
FBPase-1 Activity (nmol/min/mL or mU/mL) = (B / (ΔT x V)) x D
Where:
-
B is the amount of F6P from the standard curve (in nmol).
-
ΔT is the reaction time in minutes.
-
V is the original sample volume added to the well (in mL).
-
D is the sample dilution factor.
One unit (U) of FBPase-1 activity is defined as the amount of enzyme that generates 1.0 µmol of F6P per minute at 37°C.
-
Data Presentation
The following tables provide representative data for a typical FBPase-1 colorimetric assay.
Table 1: Fructose-6-Phosphate (F6P) Standard Curve
| F6P (nmol/well) | Absorbance (450 nm) | Corrected Absorbance |
| 0 | 0.052 | 0.000 |
| 2 | 0.258 | 0.206 |
| 4 | 0.465 | 0.413 |
| 6 | 0.671 | 0.619 |
| 8 | 0.879 | 0.827 |
| 10 | 1.085 | 1.033 |
Table 2: FBPase-1 Activity in Various Samples
| Sample | Protein (µg) | Corrected Absorbance (at 30 min) | F6P Generated (nmol) | FBPase-1 Activity (mU/mg protein) |
| Rat Liver | 5 | 0.512 | 5.0 | 33.3 |
| Rat Kidney | 10 | 0.389 | 3.8 | 12.7 |
| HeLa Cells | 20 | 0.215 | 2.1 | 3.5 |
| Positive Ctrl | 2 | 0.850 | 8.3 | N/A |
Note: The data presented in these tables are for illustrative purposes only. Actual results may vary depending on the experimental conditions and samples used.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low or no signal | Inactive enzyme in the sample. | Ensure proper sample preparation and storage. Use fresh samples. |
| Incorrect assay setup. | Double-check all reagent volumes and concentrations. Ensure the correct wavelength is used for measurement. | |
| Insufficient incubation time. | Increase the incubation time or run the assay in kinetic mode to determine the optimal time point. | |
| High background | Contaminating substances in the sample. | Perform a buffer exchange or protein precipitation step on the sample. |
| Reagents not at room temperature before use. | Allow all kit components to equilibrate to room temperature before starting the assay. | |
| Non-linear standard curve | Pipetting errors. | Use calibrated pipettes and ensure accurate pipetting. |
| Incorrect standard dilutions. | Prepare fresh standards and double-check the dilution calculations. | |
| High variability between replicates | Inconsistent mixing. | Ensure thorough mixing of reagents in the wells. |
| Bubbles in the wells. | Centrifuge the plate briefly to remove bubbles before reading. |
References
- 1. store.genprice.com [store.genprice.com]
- 2. Mutational analysis of fructose-1,6-bis-phosphatase FBP1 indicates partially independent functions in gluconeogenesis and sensitivity to genotoxic stress [microbialcell.com]
- 3. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 6. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 7. m.youtube.com [m.youtube.com]
ELISA Kit for Measuring FBPase-1 Protein Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase 1 (FBPase-1) is a key enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1] This reaction is a critical regulatory point in glucose metabolism. FBPase-1 is predominantly expressed in the liver and kidneys.[2][3] Dysregulation of FBPase-1 has been implicated in various metabolic disorders, including type 2 diabetes, and in the progression of several types of cancer.[4][5] Consequently, the accurate quantification of FBPase-1 protein levels in biological samples is crucial for research into these diseases and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the use of a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kit for the quantitative measurement of FBPase-1.
Principle of the Assay
This ELISA kit employs the quantitative sandwich enzyme immunoassay technique.[5][6][7] A microplate is pre-coated with a monoclonal antibody specific for FBPase-1. Standards and samples are pipetted into the wells, and any FBPase-1 present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for FBPase-1 is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, streptavidin conjugated to Horseradish Peroxidase (HRP) is added. After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of FBPase-1 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Application Notes
This FBPase-1 ELISA kit is a valuable tool for researchers in various fields, including:
-
Metabolic Disease Research: Dysregulation of FBPase-1 is linked to metabolic disorders such as diabetes and obesity.[8] This kit can be used to study how FBPase-1 levels change in response to different physiological conditions or therapeutic interventions.
-
Oncology Research: FBPase-1 has been shown to act as a tumor suppressor in several cancers by inhibiting glycolysis (the Warburg effect) and interacting with hypoxia-inducible factors (HIFs).[4][9] Conversely, in some cancers, its overexpression has been associated with tumor promotion.[5] This ELISA kit allows for the investigation of FBPase-1 as a potential biomarker for cancer diagnosis, prognosis, and as a target for therapeutic development.[10]
-
Drug Development: For professionals in drug development, this kit can be used to screen for compounds that modulate FBPase-1 expression or to assess the pharmacodynamic effects of new drug candidates targeting pathways involving FBPase-1.
Expected Protein Levels
The concentration of FBPase-1 can vary depending on the sample type and the physiological or pathological state. While specific concentrations in human plasma and serum are not extensively documented in readily available literature, studies have shown that FBPase-1 expression is altered in various diseases. For instance, FBPase-1 expression is often downregulated in cancers like hepatocellular carcinoma, clear cell renal cell carcinoma, and lung cancer.[5] In the context of type 2 diabetes, upregulation of FBPase-1 in pancreatic β-cells has been observed to contribute to insulin (B600854) secretory dysfunction.[11] Researchers should establish their own expected ranges based on their specific experimental models and conditions.
Quantitative Data Summary
The performance characteristics of a typical FBPase-1 ELISA kit are summarized in the tables below. Note that these values are examples and may vary between different kit manufacturers.
Assay Performance
| Parameter | Typical Value |
| Assay Range | 0.156 - 10 ng/mL |
| Sensitivity | 0.049 ng/mL |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Sample Volume | 100 µL |
| Assay Time | ~4 hours |
Precision
| Parameter | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Low Concentration | < 10% | < 12% |
| Medium Concentration | < 10% | < 12% |
| High Concentration | < 10% | < 12% |
CV% = (Standard Deviation / Mean) * 100. Intra-assay precision is the variation within a single assay, while inter-assay precision is the variation between assays.
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): If provided as a concentrate (e.g., 20x), dilute with deionized or distilled water to the final working concentration.
-
Standard Dilutions: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation. Prepare a dilution series of the standard as specified in the kit manual.
-
Detection Reagent A (Biotin-conjugated Antibody) and Detection Reagent B (Streptavidin-HRP): Prepare the working solutions by diluting the concentrated reagents in their respective diluents shortly before use.
Sample Preparation
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris. Assay the supernatant immediately or store at ≤ -20°C.
Assay Procedure
-
Add Samples and Standards: Add 100 µL of each standard, blank (sample diluent), and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1.5-2 hours at 37°C).
-
Wash: Aspirate each well and wash by filling each well with Wash Buffer (1x) and aspirating. Repeat the wash process as directed (usually 3-4 times).
-
Add Detection Reagent A: Add 100 µL of the working solution of Biotin-conjugated Antibody to each well.
-
Incubate: Cover the plate and incubate (typically for 1 hour at 37°C).
-
Wash: Repeat the wash step as described in step 3.
-
Add Detection Reagent B: Add 100 µL of the working solution of Streptavidin-HRP to each well.
-
Incubate: Cover the plate and incubate (typically for 30-60 minutes at 37°C).
-
Wash: Repeat the wash step as described in step 3.
-
Add Substrate: Add 90-100 µL of TMB Substrate Solution to each well.
-
Incubate: Incubate the plate in the dark at room temperature or 37°C for the time specified (usually 15-30 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank from the average OD of all other wells.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of FBPase-1 in the samples.
Visualizations
FBPase-1 Signaling Pathway
Caption: Simplified signaling pathway of FBPase-1 regulation and its downstream effects.
Experimental Workflow for FBPase-1 ELISA
Caption: Step-by-step experimental workflow for the FBPase-1 sandwich ELISA.
References
- 1. Fructose-1,6-bisphosphatase 1 suppresses PPARα-mediated gene transcription and non-small-cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose-1,6-bisphosphatase 1 in cancer: Dual roles, mechanistic insights, and therapeutic potential - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association between FBP1 and hypoxia-related gene expression in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AB180. The relationship between fructose-1, 6-bisphosphatase and hypoxia related genes expression in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance | springermedicine.com [springermedicine.com]
- 10. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FBP1 fructose-bisphosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes: The Use of Fructose-1,6-bisphosphatase (FBPase-1) Inhibitors in Gluconeogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase-1) is a critical enzyme in the regulation of glucose homeostasis. It functions as a key rate-limiting step in gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate precursors.[1][2][3][4] FBPase-1 catalyzes the irreversible hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2][5][6] Due to its pivotal role, particularly in excessive hepatic glucose production characteristic of type 2 diabetes, FBPase-1 has become a significant target for therapeutic intervention.[2][3][7][8][9] The study of FBPase-1 inhibitors provides valuable insights into the regulation of gluconeogenesis and offers a promising avenue for the development of novel anti-diabetic agents.
Mechanisms of FBPase-1 Inhibition
The activity of FBPase-1 is tightly regulated by several molecules, which serve as natural inhibitors. These mechanisms have inspired the development of synthetic inhibitors for research and therapeutic purposes.
-
Allosteric Inhibition by AMP: Adenosine monophosphate (AMP) is a key natural allosteric inhibitor of FBPase-1.[3][9] It binds to a regulatory site distinct from the active site, inducing a conformational change in the enzyme from its active (R) state to a less active (T) state.[9][10][11] This reduces the enzyme's catalytic efficiency. The development of synthetic inhibitors has often focused on creating AMP mimics that target this allosteric site.[7][8][12]
-
Competitive Inhibition by Fructose-2,6-bisphosphate (F-2,6-BP): F-2,6-BP is a potent competitive inhibitor that binds directly to the active site of FBPase-1, sterically hindering the substrate's access.[3][9][11]
-
Synergistic Inhibition: The inhibitory effects of AMP and F-2,6-BP are synergistic.[3] The presence of F-2,6-BP increases the enzyme's sensitivity to AMP, meaning a lower concentration of AMP is required for significant inhibition.[3][13]
Data Presentation: Efficacy of FBPase-1 Inhibitors
The study of various FBPase-1 inhibitors has generated quantitative data on their efficacy in different models. The table below summarizes key findings.
| Inhibitor | Type | Model System | Key Quantitative Finding | Reference |
| MB05032 | Allosteric (AMP Mimic) | Purified FBPase | IC₅₀ = 16 nM | [4][8][14] |
| MB06322 (CS-917) | Allosteric (Prodrug of MB05032) | Zucker Diabetic Fatty (ZDF) Rats | 70% reduction in gluconeogenesis; 46% reduction in endogenous glucose production. | [8] |
| Compound 15 | Allosteric | Human Liver FBPase | IC₅₀ = 8.1 µM | [11] |
| AMP | Natural Allosteric | Pig Kidney FBPase | IC₅₀ = 1.3 µM | [11] |
| Fructose-2,6-bisphosphate | Natural Competitive | Liver FBPase | Potent inhibition at micromolar concentrations, changing substrate saturation curve to sigmoidal. | [13] |
Visualizations
Caption: Gluconeogenesis pathway highlighting FBPase-1 as a key regulatory point for inhibitors.
Caption: Experimental workflow for assessing FBPase-1 inhibitors in primary hepatocytes.
Caption: Allosteric inhibition of FBPase-1 by AMP, inducing a shift to the inactive state.
Experimental Protocols
Protocol 1: FBPase-1 Activity Assay (Coupled Spectrophotometric)
This protocol measures FBPase-1 activity by monitoring the formation of its product, fructose-6-phosphate (F6P), through a coupled enzyme reaction that results in the reduction of NADP+ to NADPH.
Principle:
-
FBPase-1: Fructose-1,6-bisphosphate → Fructose-6-phosphate (F6P)
-
Phosphoglucose (B3042753) Isomerase: F6P → Glucose-6-phosphate (G6P)
-
G6P Dehydrogenase: G6P + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺
The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the FBPase-1 activity.
Materials:
-
Reaction Buffer (e.g., 50 mM TES, pH 7.4, 0.1 M KCl, 2 mM MgCl₂)
-
NADP⁺ (0.2 mM final concentration)
-
Phosphoglucose Isomerase (0.8 U/ml)
-
Glucose-6-phosphate Dehydrogenase (0.5 U/ml)
-
Fructose-1,6-bisphosphate (F-1,6-P₂) substrate (e.g., 35 µM)
-
FBPase-1 enzyme source (purified protein or cell lysate)
-
FBPase-1 inhibitor (various concentrations)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a master mix containing reaction buffer, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
In a cuvette, add the master mix and the FBPase-1 enzyme source.
-
To test inhibitors, add the desired concentration of the inhibitor to the cuvette and incubate for a specified time. Use a vehicle control for comparison.
-
Initiate the reaction by adding the F-1,6-P₂ substrate.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm over time at a constant temperature (e.g., 30°C).[15]
-
Calculate the reaction rate from the linear phase of the absorbance curve, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[15]
-
Determine the specific activity (U/mg) or calculate IC₅₀ values for the inhibitors.
Protocol 2: Measuring Gluconeogenesis in Primary Hepatocytes
This protocol assesses the effect of FBPase-1 inhibitors on glucose production from gluconeogenic precursors in primary liver cells.[16][17]
Materials:
-
Primary hepatocytes
-
Collagen-coated culture plates
-
Culture Medium (e.g., Medium 199 or DMEM)
-
Glucose Production Buffer: Glucose-free, phenol (B47542) red-free DMEM supplemented with 20 mM sodium lactate (B86563) and 2 mM sodium pyruvate.[16]
-
FBPase-1 inhibitor and vehicle control
-
Colorimetric glucose assay kit
-
BCA protein assay kit
-
Cell lysis buffer
Procedure:
-
Cell Plating: Plate primary hepatocytes on collagen-coated plates (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to attach.[16]
-
Starvation: After attachment, serum-starve the cells overnight to deplete glycogen (B147801) stores.[16]
-
Wash: Gently wash the cells twice with warm PBS.[16]
-
Incubation: Replace the PBS with 1 ml of glucose production buffer. Add the FBPase-1 inhibitor at desired concentrations to the treatment wells and vehicle to the control wells.
-
Glucose Production: Incubate the plates at 37°C for 3-6 hours.[16]
-
Sample Collection: Collect an aliquot of the medium from each well for glucose measurement.
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit according to the manufacturer's instructions.[16]
-
Protein Quantification: Wash the cells with PBS, then lyse the cells. Determine the total protein content in the lysate using a BCA protein assay kit.[16]
-
Data Normalization: Normalize the measured glucose concentration to the total protein content for each well to account for variations in cell number. The rate of gluconeogenesis is expressed as µg glucose/mg protein/hour.
Protocol 3: In Vivo Pyruvate Tolerance Test (PTT)
The PTT is used to assess the rate of hepatic gluconeogenesis in an animal model (e.g., mice) by providing a bolus of pyruvate, a primary gluconeogenic substrate.[18]
Materials:
-
Fasted mice
-
FBPase-1 inhibitor or vehicle
-
Sodium Pyruvate solution (e.g., 1 g/kg body weight in PBS)[18]
-
Glucometer and test strips
-
Equipment for blood collection (e.g., tail vein lancets, capillaries)
Procedure:
-
Fasting: Fast mice overnight (approx. 15 hours) to ensure baseline glucose levels are stable and glycogen stores are reduced.[18]
-
Inhibitor Administration: Administer the FBPase-1 inhibitor (e.g., via oral gavage) or vehicle to the respective groups of mice. The timing should be based on the inhibitor's known pharmacokinetics to ensure it is active during the test.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from the tail vein.[18]
-
Pyruvate Injection: Administer an intraperitoneal (IP) injection of sodium pyruvate.[18]
-
Blood Glucose Monitoring: Collect small blood samples from the tail vein at regular intervals post-injection (e.g., 15, 30, 45, 60, 90, and 120 minutes) and measure blood glucose concentrations.[18]
-
Data Analysis: Plot the blood glucose concentration over time for each group. The effect of the inhibitor is determined by comparing the glucose excursion between the inhibitor-treated group and the vehicle-treated group. The Area Under the Curve (AUC) can be calculated to quantify the total glucose produced from pyruvate. A significant reduction in the AUC in the inhibitor-treated group indicates inhibition of gluconeogenesis.
References
- 1. Mutational analysis of fructose-1,6-bis-phosphatase FBP1 indicates partially independent functions in gluconeogenesis and sensitivity to genotoxic stress [microbialcell.com]
- 2. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMP inhibition of pig kidney fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-biphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FBPase assay [bio-protocol.org]
- 16. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 17. Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
FBPase-1 Inhibitor-1: A Key Tool for Interrogating the Warburg Effect in Cancer Research
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon by which cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by oxidative phosphorylation in the mitochondria, even in the presence of ample oxygen. This metabolic reprogramming is crucial for supporting rapid cell proliferation by providing not only ATP but also essential building blocks for biosynthesis. Fructose-1,6-bisphosphatase 1 (FBPase-1), a rate-limiting enzyme in gluconeogenesis, acts as a critical negative regulator of glycolysis. In many cancers, the downregulation or inhibition of FBPase-1 is a key event that facilitates the Warburg phenotype, leading to enhanced tumor growth, metastasis, and drug resistance.[1][2]
FBPase-1 inhibitor-1 is a potent and specific allosteric inhibitor of FBPase-1, making it an invaluable tool for studying the intricacies of the Warburg effect.[3][4] By selectively blocking FBPase-1 activity, researchers can mimic the metabolic state of cancer cells with suppressed FBPase-1 function, enabling detailed investigation into the downstream consequences of enhanced glycolysis and the associated signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to study the Warburg effect in a research setting.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 3.4 µM | Enzymatic assay using malachite green | [3][4] |
| IC50 | 4.0 µM | Coupled enzymatic assay | [4] |
| Ki | 1.1 µM | Kinetic analysis of enzymatic inhibition | [3] |
| IC50 | 6.6 µM | Glucose production in rat hepatoma cells | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the Warburg effect and a typical experimental workflow for studying the effects of this compound.
The Warburg Effect Signaling Pathway
Caption: The Warburg Effect Signaling Pathway.
Experimental Workflow for Studying the Warburg Effect with this compound
References
- 1. Loss of FBP1 facilitates aggressive features of hepatocellular carcinoma cells through the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
Co-crystal Structure Analysis of Fructose-1,6-bisphosphatase-1 (FBPase-1) with Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the co-crystal structure analysis of Fructose-1,6-bisphosphatase-1 (FBPase-1) with its inhibitors. FBPase-1 is a key regulatory enzyme in gluconeogenesis, making it an attractive therapeutic target for metabolic diseases, particularly type 2 diabetes. Understanding the structural basis of inhibitor binding is crucial for the rational design of potent and selective drug candidates.
Introduction to FBPase-1 and its Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a crucial enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1] In mammals, the liver isoform, FBPase-1, plays a significant role in maintaining glucose homeostasis. Elevated FBPase-1 activity is associated with excessive hepatic glucose production, a hallmark of type 2 diabetes.[1] Therefore, inhibiting FBPase-1 is a promising strategy for controlling hyperglycemia.
FBPase-1 is a tetrameric enzyme that is allosterically regulated. Its activity is inhibited by adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate.[1] Many synthetic inhibitors have been developed to target the allosteric site, mimicking the inhibitory effect of AMP.[2] Co-crystal structure analysis provides atomic-level insights into how these inhibitors bind to FBPase-1, revealing key interactions that can be exploited for the design of more effective therapeutics.[3]
Quantitative Data of FBPase-1 Inhibitors
The following tables summarize the inhibitory activities of various compounds against FBPase-1. This data is essential for comparing the potency of different inhibitor scaffolds and for structure-activity relationship (SAR) studies.
Table 1: Inhibitory Concentration (IC50) of Selected FBPase-1 Inhibitors
| Compound ID | Inhibitor Class | Target Species | IC50 (µM) | Reference |
| AMP | Natural Allosteric Inhibitor | Human Liver | 9.7 | [4] |
| AMP | Natural Allosteric Inhibitor | Pig Kidney | 1.3 | [4] |
| MB05032 | Thiazole-4-carboxamide | Human Liver | 0.044 ± 0.012 | [5] |
| FBPase-1 inhibitor-1 | Benzoxazole benzenesulfonamide | Human | 3.4 | [6] |
| Compound 15 | Achyrofuran analog | Human Liver | 8.1 | [4] |
| Compound 15 | Achyrofuran analog | Pig Kidney | 1.5 | [4] |
| Compound 16 | Achyrofuran analog | Human Liver | 6.0 | [4] |
| Compound 16 | Achyrofuran analog | Pig Kidney | 5.0 | [4] |
| Compound [I] | Benzimidazole | Not Specified | 2.08 | [7] |
| Compound 6c | Indole-2-carboxylic acid | Human | Not explicitly stated, but potent | [5] |
| Compound 22f | Indole-2-carboxylic acid | Human | Not explicitly stated, but potent | [5] |
Table 2: Crystallographic Data for FBPase-1 in Complex with Inhibitors
| PDB ID | Ligand(s) | Resolution (Å) | R-work / R-free | Space Group | Reference |
| 7EZP | *14b | Not Specified | Not Specified | Not Specified | [5] |
| 7EZF | 6c | Not Specified | Not Specified | Not Specified | [5] |
| 7EZR | 22f | Not Specified | Not Specified | Not Specified | [5] |
| 1FTA | AMP, Fructose (B13574) 6-phosphate, Mg2+ | 2.5 | 0.215 | P42212 | [8] |
| 1CNQ | Fructose 6-phosphate, Mg2+ | Not Specified | Not Specified | Not Specified | [9] |
| 1EYK | AMP | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the co-crystal structure analysis of FBPase-1 with inhibitors.
FBPase-1 Expression and Purification
A reliable source of pure, active FBPase-1 is a prerequisite for structural and functional studies. The following protocol is a general guideline for the expression and purification of recombinant human liver FBPase-1.
-
Vector Construction: Clone the human liver FBPase-1 gene into a suitable expression vector, such as pET23a, often with a C-terminal 6xHis tag to facilitate purification.[4]
-
Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3) Rosetta) with the expression plasmid.[4]
-
Grow a 5 mL overnight culture in LB media with appropriate antibiotics.[4]
-
Inoculate 2 L of 2YT media containing 0.4% glycerol (B35011) and antibiotics with the overnight culture.[4]
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Further purify the protein by size-exclusion chromatography to remove aggregates and obtain a homogenous sample.
-
Assess protein purity by SDS-PAGE.
-
FBPase-1 Enzymatic Activity Assay
A coupled-enzyme assay is commonly used to measure the enzymatic activity of FBPase-1 and to determine the IC50 values of inhibitors.
-
Principle: The product of the FBPase-1 reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Assay Buffer: 0.2 M Tris-acetate, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5.[10]
-
Fructose-1,6-bisphosphate (substrate)
-
NADP+
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
FBPase-1 enzyme
-
Inhibitor compound
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add varying concentrations of the inhibitor compound to the reaction mixture.
-
Pre-incubate the mixture at 30°C for a few minutes.
-
Initiate the reaction by adding the FBPase-1 enzyme and fructose-1,6-bisphosphate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Co-crystallization of FBPase-1 with Inhibitors
Obtaining high-quality co-crystals is a critical step for X-ray diffraction analysis. The following is a generalized protocol based on conditions reported in the literature. Optimization of these conditions is often necessary.
-
Protein and Ligand Preparation:
-
Concentrate the purified FBPase-1 to 5-15 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Dissolve the inhibitor compound in a suitable solvent (e.g., DMSO) to a high stock concentration.
-
-
Crystallization Setup (Vapor Diffusion Method):
-
Sitting Drop:
-
Mix 1-2 µL of the FBPase-1/inhibitor complex solution with 1-2 µL of the reservoir solution on a sitting drop post.
-
The FBPase-1/inhibitor complex is prepared by incubating the protein with a 2-10 fold molar excess of the inhibitor for at least 30 minutes on ice.
-
Seal the well containing the drop and the reservoir solution.
-
-
Hanging Drop:
-
Mix 1-2 µL of the FBPase-1/inhibitor complex solution with 1-2 µL of the reservoir solution on a siliconized coverslip.
-
Invert the coverslip and seal it over the reservoir well.
-
-
-
Crystallization Conditions:
-
A common starting point for FBPase-1 crystallization is a reservoir solution containing a precipitant (e.g., PEG 3350, PEG 8000), a buffer (e.g., Tris-HCl, HEPES), and salts.
-
Reported successful conditions include:
-
0.1 M Tris-HCl pH 8.5, 20-30% w/v PEG 8000, 0.2 M MgCl2.
-
0.1 M HEPES pH 7.5, 10-20% w/v PEG 3350, 0.2 M (NH4)2SO4.
-
-
-
Incubation and Observation:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size are obtained, carefully loop them out of the drop.
-
Briefly soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
X-ray Data Collection and Structure Determination
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in a synchrotron X-ray beamline.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group. Software such as HKL2000 or XDS can be used for this purpose.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement, using a previously determined FBPase-1 structure (e.g., PDB ID: 1FTA) as a search model.
-
Refine the initial model against the experimental data using software like PHENIX or REFMAC5. This involves iterative cycles of model building in electron density maps (using software like Coot) and refinement of atomic coordinates, B-factors, and other parameters.
-
Validate the final structure using tools like MolProbity to check for geometric correctness and overall quality.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the co-crystal structure analysis of FBPase-1.
Caption: Allosteric regulation of FBPase-1 in the context of glycolysis and gluconeogenesis.
Caption: Experimental workflow for FBPase-1 co-crystal structure analysis.
Caption: Logical relationship between experimental data and drug design.
References
- 1. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
- 8. Crystal structure of fructose-1,6-bisphosphatase complexed with fructose 6-phosphate, AMP, and magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structures of Human Muscle Fructose-1,6-Bisphosphatase: Novel Quaternary States, Enhanced AMP Affinity, and Allosteric Signal Transmission Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FBPase-1 Inhibitor in Combination with Other Anti-Diabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process that generates glucose from non-carbohydrate sources, primarily in the liver.[1][2] In type 2 diabetes mellitus (T2DM), excessive hepatic glucose production (EGP) is a major contributor to hyperglycemia.[2][3] FBPase-1 inhibitors are a class of therapeutic agents that target this enzyme to reduce EGP and lower blood glucose levels.[1][2] Preclinical and early clinical studies have shown that FBPase-1 inhibitors can effectively lower blood glucose without causing significant hypoglycemia or weight gain.[2][4]
Combining FBPase-1 inhibitors with other classes of anti-diabetic drugs that have complementary mechanisms of action presents a promising strategy for achieving enhanced glycemic control.[5][6][7] This document provides an overview of the rationale, supporting data, and experimental protocols for investigating the combination of an FBPase-1 inhibitor, specifically CS-917 (also known as MB06322), with other anti-diabetic agents.
Mechanism of Action: FBPase-1 Inhibition
FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a crucial step in gluconeogenesis.[1] By inhibiting this enzyme, FBPase-1 inhibitors block the production of glucose in the liver, thereby reducing the overall glucose output into the bloodstream.[1] This mechanism is distinct from many other anti-diabetic drugs that primarily focus on insulin (B600854) secretion or insulin sensitivity.[2] Metformin, a first-line therapy for T2DM, is known to partially exert its glucose-lowering effect through the inhibition of FBPase-1.
Rationale for Combination Therapy
The rationale for combining an FBPase-1 inhibitor with other anti-diabetic drugs lies in the potential for synergistic or additive effects on glycemic control by targeting multiple pathophysiological defects of T2DM.
-
With Insulin Sensitizers (e.g., Thiazolidinediones - TZDs): Insulin sensitizers, like troglitazone (B1681588) and rosiglitazone, improve the body's response to insulin in peripheral tissues.[8][9] Combining an insulin sensitizer (B1316253) with an FBPase-1 inhibitor targets both insulin resistance and excessive hepatic glucose production, two key defects in T2DM.
-
With Insulin Secretagogues (e.g., Sulfonylureas): Insulin secretagogues stimulate the pancreas to release more insulin. While FBPase-1 inhibitors reduce glucose production, insulin secretagogues enhance glucose uptake and utilization, offering a dual approach to lowering blood glucose.
-
With SGLT2 Inhibitors: Sodium-glucose cotransporter-2 (SGLT2) inhibitors work in the kidneys to prevent the reabsorption of glucose, leading to its excretion in the urine.[10] A combination with an FBPase-1 inhibitor would simultaneously reduce hepatic glucose output and increase renal glucose excretion.
-
With DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) inhibitors increase the levels of incretin (B1656795) hormones, which stimulate insulin release and inhibit glucagon (B607659) secretion in a glucose-dependent manner. This combination could offer a coordinated regulation of glucose homeostasis.
Preclinical Data on Combination Therapy
Preclinical studies in diabetic animal models have demonstrated the potential for enhanced efficacy when combining the FBPase-1 inhibitor CS-917 with an insulin sensitizer.
A study conducted by Metabasis Therapeutics, Inc. investigated the effect of CS-917 in combination with the insulin sensitizer troglitazone in a rodent model of diabetes. The results, as reported in an SEC filing, showed that the combination therapy led to a near normalization of blood glucose levels, an effect greater than that observed with either drug alone.[1]
Table 1: Effect of CS-917 in Combination with Troglitazone on Blood Glucose Levels in a Rodent Model of Diabetes
| Treatment Group | Initial Blood Glucose (mg/dL) | Blood Glucose after 3 Weeks (mg/dL) | Change from Initial (mg/dL) |
| Control | ~350 | ~350 | 0 |
| Troglitazone | ~350 | ~250 | -100 |
| CS-917 | ~350 | ~250 | -100 |
| CS-917 + Troglitazone | ~350 | ~150 (near normal) | -200 |
Data is approximated from the chart presented in the SEC filing.[1]
This data suggests a synergistic interaction between FBPase-1 inhibition and insulin sensitization, providing a strong rationale for the clinical development of such combination therapies.
Signaling Pathways and Experimental Workflow
To visualize the interplay of these mechanisms and the experimental approach to studying them, the following diagrams are provided.
Caption: FBPase-1 signaling and interaction with other anti-diabetic drugs.
Caption: General experimental workflow for evaluating combination therapies.
Experimental Protocols
While the specific, detailed protocol for the CS-917 and troglitazone combination study is not publicly available in a peer-reviewed format, the following are general, established protocols for key experiments used to evaluate the efficacy of anti-diabetic drug combinations in rodent models.
Protocol 1: In Vivo Efficacy Study in a Diabetic Rodent Model
Objective: To assess the chronic effects of an FBPase-1 inhibitor alone and in combination with another anti-diabetic drug on glycemic control in a diabetic rodent model (e.g., Zucker Diabetic Fatty (ZDF) rats).
Materials:
-
Zucker Diabetic Fatty (ZDF) rats (male, age appropriate for the study of established diabetes, e.g., 9-12 weeks old)
-
FBPase-1 inhibitor (e.g., CS-917/MB06322)
-
Other anti-diabetic drug (e.g., an insulin sensitizer)
-
Vehicle for drug administration
-
Standard laboratory animal diet and water
-
Equipment for oral gavage
-
Blood glucose monitoring system
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Animal Acclimatization: House the ZDF rats in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the start of the experiment. Provide ad libitum access to food and water.
-
Baseline Measurements: Before starting the treatment, record the body weight and measure baseline blood glucose levels from the tail vein after a short fasting period (e.g., 4-6 hours).
-
Randomization and Grouping: Randomly assign the animals to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: FBPase-1 inhibitor
-
Group 3: Other anti-diabetic drug
-
Group 4: FBPase-1 inhibitor + Other anti-diabetic drug
-
-
Drug Administration: Administer the compounds or vehicle daily via oral gavage for the duration of the study (e.g., 3-4 weeks). The dose levels should be based on previous single-agent studies.
-
Monitoring:
-
Measure body weight, food intake, and water consumption daily or several times a week.
-
Measure non-fasting or fasting blood glucose levels weekly.
-
-
Terminal Procedures: At the end of the treatment period, perform an Oral Glucose Tolerance Test (see Protocol 2). Following the OGTT, euthanize the animals and collect blood for analysis of plasma insulin, triglycerides, and other relevant biomarkers. Collect liver and other tissues for histological and biochemical analysis.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of the combination therapy on glucose tolerance.
Materials:
-
Treated and control animals from the in vivo efficacy study
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose monitoring system
-
Equipment for oral gavage
Procedure:
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: At time 0, take a blood sample from the tail vein to measure the baseline blood glucose level.
-
Glucose Administration: Immediately after the baseline blood sample, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure the blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
Protocol 3: Measurement of Hepatic Glucose Production (HGP)
Objective: To directly assess the effect of the FBPase-1 inhibitor, alone and in combination, on the rate of hepatic glucose production. This is a more complex procedure often involving isotope tracers.
Materials:
-
Treated and control animals
-
Stable or radioactive glucose tracers (e.g., [6,6-²H₂]glucose or [3-³H]glucose)
-
Anesthesia
-
Surgical equipment for catheter placement (if required for infusion)
-
Syringe pumps for tracer infusion
-
Blood collection supplies
-
Analytical equipment for measuring tracer enrichment (e.g., mass spectrometer or scintillation counter)
Procedure (Simplified Overview):
-
Animal Preparation: Anesthetize the animal and, if necessary, place catheters in an artery and a vein for blood sampling and tracer infusion, respectively.
-
Tracer Infusion: After a stabilization period, infuse a glucose tracer at a constant rate.
-
Blood Sampling: Collect blood samples at regular intervals during the tracer infusion to measure plasma glucose concentration and tracer enrichment.
-
Steady State: Allow the tracer to reach a steady state in the blood.
-
Calculation of HGP: Calculate the rate of appearance of glucose (which equals HGP in a post-absorptive state) using the tracer dilution method. The formula is generally: HGP = Tracer infusion rate / Plasma glucose enrichment.
-
Drug Administration: The FBPase-1 inhibitor and combination drugs can be administered prior to or during the HGP measurement to assess their acute effects.
Conclusion
The combination of FBPase-1 inhibitors with other anti-diabetic drugs, particularly insulin sensitizers, holds significant promise for the treatment of type 2 diabetes. Preclinical data indicates that such combinations can lead to enhanced glycemic control by targeting multiple underlying mechanisms of the disease. The protocols outlined in this document provide a framework for the further investigation and development of these combination therapies. Careful evaluation of both efficacy and safety will be crucial in advancing these novel therapeutic strategies to the clinic.
References
- 1. sec.gov [sec.gov]
- 2. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.corporate-ir.net [media.corporate-ir.net]
- 7. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosiglitazone treatment in Zucker diabetic Fatty rats is associated with ameliorated cardiac insulin resistance and protection from ischemia/reperfusion-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: FBPase-1 Inhibitor-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with FBPase-1 inhibitor-1 (CAS 883973-99-7).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. Is this a known issue?
A1: Yes, poor aqueous solubility is a recognized characteristic of this compound and other compounds in the benzoxazole (B165842) benzenesulfonamide (B165840) class. The molecule's hydrophobic structure contributes to its low solubility in aqueous buffers like PBS.[1][2] Several commercial suppliers note that the compound is insoluble in water.[3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4] It is crucial to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce the inhibitor's solubility.[3][4] Some suppliers also report high solubility in Dimethylformamide (DMF).[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "compound crashing." It occurs when the inhibitor, which is soluble in the high-concentration organic stock, becomes insoluble when diluted into an aqueous buffer where the final concentration of the organic solvent is low. Please refer to the Troubleshooting Guide below for strategies to address this, such as using co-solvents or surfactants.
Q4: Can I heat the solution or use sonication to help dissolve the inhibitor?
A4: Yes, gentle heating and sonication can be used to aid dissolution, particularly when preparing the initial stock solution in an organic solvent.[4][5] One supplier notes a solubility of ≥1.84 mg/mL in ethanol (B145695) specifically with the use of ultrasound. However, it is critical to ensure the inhibitor is stable at the temperatures used for heating. For long-term storage, solutions should be kept at -20°C or -80°C.[4]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary between suppliers and batches.
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥125 mg/mL (331.01 mM) | Requires sonication. Use of fresh, non-hygroscopic DMSO is critical. | [4][5] |
| DMSO | 100 mg/mL (264.8 mM) | Use fresh DMSO as moisture can reduce solubility. | [3] |
| DMSO | 14 mg/mL | - | [2] |
| DMF | 20 mg/mL | - | [2] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | - | [2] |
| Ethanol | ≥1.84 mg/mL | Requires sonication. | |
| Water | Insoluble | - | [3] |
Troubleshooting Guides
Issue 1: Inhibitor is not dissolving in the primary organic solvent (e.g., DMSO).
This guide provides a step-by-step approach to address initial dissolution problems.
Caption: Workflow for troubleshooting initial dissolution of this compound.
Issue 2: Inhibitor precipitates upon dilution into aqueous buffer.
This is the most common solubility challenge. The following strategies can help maintain the inhibitor's solubility in your final experimental solution.
Experimental Protocols for Solubility Enhancement
Protocol 1: Co-Solvent Method
Co-solvents reduce the polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[1][6][7]
Objective: To determine an appropriate concentration of a co-solvent that maintains the solubility of this compound in the final aqueous buffer without significantly affecting enzyme activity.
Materials:
-
This compound
-
100% DMSO (anhydrous)
-
Aqueous assay buffer (e.g., HEPES, Tris)
-
Co-solvents: Propylene glycol, Polyethylene glycol 400 (PEG-400), Ethanol
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). Ensure it is fully dissolved.
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your stock solution in 100% of the chosen co-solvent (e.g., Propylene glycol).
-
Final Dilution into Assay Buffer: Spike the intermediate co-solvent/inhibitor solutions into your final assay buffer to achieve the desired final inhibitor concentration. Test a range of final co-solvent concentrations (e.g., 1%, 2%, 5% v/v).
-
Assess Solubility:
-
Visually inspect for any precipitation or cloudiness immediately after dilution and after a period equivalent to your assay incubation time.
-
For a more quantitative assessment, centrifuge the samples at high speed (>10,000 x g) for 15 minutes and measure the concentration of the inhibitor in the supernatant via HPLC.
-
-
Control Experiment: Crucially, run a vehicle control with the same final concentration of the co-solvent/DMSO mixture to ensure it does not affect your FBPase-1 enzyme activity.
Caption: Workflow for enhancing solubility using the co-solvent method.
Protocol 2: Surfactant Method
Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8][9]
Objective: To use a low concentration of a non-ionic surfactant to prevent the precipitation of this compound in aqueous buffer.
Materials:
-
This compound stock solution (in 100% DMSO)
-
Aqueous assay buffer
-
Surfactants: Tween® 80, Triton™ X-100
Methodology:
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous assay buffer containing a low concentration of surfactant. It is critical to start well below the Critical Micelle Concentration (CMC) to avoid interference with the assay. A typical starting range is 0.01% to 0.05% (v/v).
-
Dilute Inhibitor: Directly dilute your DMSO stock of this compound into the surfactant-containing buffer to the final desired concentration. Vortex immediately and vigorously.
-
Assess Solubility: Visually inspect for precipitation over time.
-
Control Experiments:
-
Vehicle Control: Test the effect of the surfactant-containing buffer (with the corresponding DMSO concentration) on enzyme activity to ensure the surfactant itself is not inhibitory.
-
No-Surfactant Control: Dilute the inhibitor into the plain aqueous buffer to confirm that precipitation occurs without the surfactant.
-
FBPase-1 Signaling Pathway
FBPase-1 is a rate-limiting enzyme in the gluconeogenesis pathway. It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. The enzyme is allosterically inhibited by AMP, which signals a low energy state in the cell. This compound acts as an allosteric inhibitor, likely competing at or near the AMP binding site.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
"optimizing FBPase-1 inhibitor-1 concentration for in vitro studies"
Welcome to the technical support center for optimizing FBPase-1 inhibitor concentrations in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is FBPase-1 and why is it a target for inhibition?
Fructose-1,6-bisphosphatase (FBPase-1) is a key enzyme in the gluconeogenesis pathway, responsible for catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287).[1][2] In conditions like type 2 diabetes, excessive hepatic gluconeogenesis contributes to hyperglycemia.[1][2][3] By inhibiting FBPase-1, it's possible to reduce the rate of glucose production in the liver, making it a significant therapeutic target.[2][3]
Q2: What are the common types of FBPase-1 inhibitors?
FBPase-1 inhibitors can be classified based on their mechanism of action. Many potent inhibitors are allosteric, binding to a site distinct from the active site, often the AMP binding site, to regulate enzyme activity.[2][3][4] There are also competitive inhibitors that bind to the active site.[3]
Q3: How do I select an appropriate starting concentration for my FBPase-1 inhibitor?
A good starting point is to use the inhibitor's IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value, which is often available in the literature or from the supplier. For instance, a known FBPase-1 inhibitor has an IC50 of 3.4 µM and a Ki of 1.1 µM.[1][5] It is recommended to test a range of concentrations around the IC50 value, for example, from 10-fold below to 10-fold above this value.
Q4: My inhibitor is not showing the expected level of inhibition. What are the possible causes?
Several factors could contribute to this issue:
-
Incorrect Inhibitor Concentration: Double-check your calculations and dilutions. Serial dilution errors can significantly impact the final concentration.
-
Inhibitor Solubility: Ensure your inhibitor is fully dissolved in the assay buffer. Some inhibitors have poor aqueous solubility and may require a solvent like DMSO.[1][6] Be mindful of the final solvent concentration in your assay, as high concentrations can affect enzyme activity.
-
Substrate Concentration: The concentration of the substrate (fructose-1,6-bisphosphate) can influence the apparent potency of competitive inhibitors. For competitive inhibitors, higher substrate concentrations will require higher inhibitor concentrations to achieve the same level of inhibition.[7]
-
Enzyme Activity: Verify the activity of your FBPase-1 enzyme stock. Improper storage or handling can lead to loss of activity.
-
Assay Conditions: Ensure that the pH, temperature, and concentration of co-factors (like Mg²⁺) are optimal for FBPase-1 activity.[8]
Q5: I am observing high background noise in my assay. How can I reduce it?
High background can be caused by several factors:
-
Reagent Contamination: Use fresh, high-quality reagents.
-
Non-enzymatic Reaction: The substrate or other assay components might be unstable and break down spontaneously. Run a control reaction without the enzyme to check for this.
-
Reader Settings: Optimize the settings of your plate reader, such as the wavelength and read time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition observed | Inhibitor concentration too low. | Test a wider and higher range of inhibitor concentrations. |
| Inactive inhibitor. | Verify the integrity and purity of the inhibitor. If possible, test a fresh batch. | |
| High substrate concentration (for competitive inhibitors). | If you are studying a competitive inhibitor, consider using a substrate concentration at or below the Km.[9] | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to start the reaction. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| Precipitation observed in wells | Poor inhibitor solubility. | Check the solubility information for your inhibitor.[1][6] Consider using a different solvent or a lower concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the enzyme (typically <1% DMSO). |
| Unexpected kinetic profile (e.g., non-sigmoidal dose-response curve) | Assay interference. | Some compounds can interfere with the detection method (e.g., absorbance or fluorescence). Run a control without the enzyme to check for inhibitor-dependent signal changes.[10] |
| Complex inhibition mechanism. | The inhibitor may have a non-standard mechanism of action. Further kinetic studies may be required to elucidate the mechanism.[7] |
Experimental Protocols
Coupled-Enzyme Assay for FBPase-1 Activity
This is a common method to measure FBPase-1 activity. The production of fructose-6-phosphate is coupled to the reduction of NADP⁺ to NADPH, which can be monitored by the change in absorbance at 340 nm.[1]
Materials:
-
FBPase-1 enzyme
-
FBPase-1 inhibitor
-
Fructose-1,6-bisphosphate (substrate)
-
Assay Buffer (e.g., 50 mM Hepes, pH 7.5, with 0.5 mM MgCl₂)[11]
-
Coupling enzymes: Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase
-
NADP⁺
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of the inhibitor, substrate, and NADP⁺ in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A range of concentrations of the FBPase-1 inhibitor.
-
Coupling enzymes and NADP⁺.
-
-
Enzyme Addition: Add the FBPase-1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (fructose-1,6-bisphosphate) to all wells to start the reaction.
-
Kinetic Measurement: Immediately start measuring the absorbance at 340 nm at regular intervals for a specified duration (e.g., 15-30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Role of FBPase-1 in gluconeogenesis and points of inhibition.
Caption: Step-by-step workflow for an FBPase-1 inhibition assay.
Caption: A logical flow for troubleshooting low FBPase-1 inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Benzoxazole-Based FBPase-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoxazole-based Fructose-1,6-bisphosphatase-1 (FBPase-1) inhibitors. The information provided will help address specific issues that may be encountered during experiments, with a focus on identifying and characterizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant cellular phenotype (e.g., apoptosis, cell cycle arrest) with our benzoxazole-based FBPase-1 inhibitor that seems more potent than its measured FBPase-1 inhibition. Could this be due to off-target effects?
A1: Yes, it is highly probable. The benzoxazole (B165842) scaffold is a common privileged structure in medicinal chemistry and is found in many inhibitors of various protein classes, particularly kinases.[1] Therefore, a benzoxazole-based FBPase-1 inhibitor might also inhibit other cellular targets, leading to phenotypes that are independent of or synergistic with FBPase-1 inhibition. For instance, several benzoxazole derivatives have been developed as inhibitors of kinases like VEGFR-2 and c-Met, which are known to play crucial roles in cell survival and proliferation.[2][3]
Q2: What are the most likely off-targets for a benzoxazole-based FBPase-1 inhibitor?
A2: Based on the prevalence of the benzoxazole scaffold in kinase inhibitors, protein kinases are the most probable off-targets.[1][4] Specifically, receptor tyrosine kinases such as VEGFR, c-Met, and Aurora kinases have been targeted by benzoxazole-containing compounds.[2][3][5] It is also possible that the inhibitor interacts with other enzymes or proteins that have binding pockets amenable to the benzoxazole structure.
Q3: How can we experimentally confirm that our observed cellular effect is due to FBPase-1 inhibition and not an off-target?
A3: A robust method to differentiate on-target from off-target effects is to perform a rescue experiment or use a target knockout cell line. Using CRISPR/Cas9 to create a cell line that does not express FBPase-1 is a definitive approach. If your benzoxazole-based inhibitor still produces the same cellular phenotype in these FBPase-1 knockout cells, it strongly indicates that the effect is mediated by one or more off-target interactions.
Q4: What are the recommended initial steps to profile the selectivity of our benzoxazole-based FBPase-1 inhibitor?
A4: A tiered approach is recommended. Start with a broad in vitro kinase panel screen. Many commercial services offer screening against hundreds of kinases at a fixed ATP concentration. This will provide a broad overview of your inhibitor's kinase selectivity. If hits are identified, you should then determine the IC50 or Ki values for the most potent off-targets to quantify their potency relative to FBPase-1.
Troubleshooting Guides
Problem 1: Discrepancy between Biochemical and Cellular Potency
Scenario: Your benzoxazole-based FBPase-1 inhibitor has a potent IC50 value in a biochemical assay with purified FBPase-1, but the IC50 for reducing glucose production in a cellular assay is significantly weaker.
Possible Causes and Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Troubleshooting: Perform a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), to assess its ability to cross lipid bilayers.
-
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Troubleshooting: Co-incubate the cells with known efflux pump inhibitors to see if the cellular potency of your compound increases.
-
-
Metabolic Instability: The compound may be rapidly metabolized by the cells.
-
Troubleshooting: Analyze the stability of your compound in cell lysates or culture medium over time using LC-MS.
-
-
Requirement for Higher Target Engagement: A higher level of FBPase-1 inhibition may be required in the cellular context to elicit a significant downstream effect on gluconeogenesis.
Problem 2: Unexpected Cellular Toxicity or Phenotype
Scenario: Your FBPase-1 inhibitor induces apoptosis or cell cycle arrest at concentrations where FBPase-1 is only partially inhibited.
Possible Causes and Troubleshooting Steps:
-
Off-Target Kinase Inhibition: The compound is likely inhibiting one or more kinases involved in cell survival or cell cycle regulation.[2][3]
-
Troubleshooting:
-
Perform a broad kinase selectivity screen to identify potential off-target kinases.
-
Validate any significant hits by determining their IC50 values.
-
Compare the cellular phenotype of your inhibitor with known selective inhibitors of the identified off-target kinase(s).
-
-
-
Induction of Apoptosis via a Non-FBPase-1 Pathway: The benzoxazole moiety itself might be interacting with components of the apoptotic machinery.
-
Troubleshooting:
-
Perform mechanistic studies, such as measuring caspase activation (e.g., caspase-3, -9) and changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).[3]
-
Use a structurally related but FBPase-1-inactive analog of your compound as a negative control in these assays.
-
-
Quantitative Data Summary
Table 1: Hypothetical Inhibitory Profile of a Benzoxazole-Based FBPase-1 Inhibitor (Compound X)
| Target | IC50 (µM) | Assay Type |
| FBPase-1 (On-Target) | 0.5 | Biochemical (Enzymatic) |
| Cellular Glucose Production | 5.0 | Cellular |
| VEGFR-2 | 1.2 | Biochemical (Kinase) |
| c-Met | 3.5 | Biochemical (Kinase) |
| Aurora Kinase B | 8.0 | Biochemical (Kinase) |
| PKA | > 50 | Biochemical (Kinase) |
| CDK2 | > 50 | Biochemical (Kinase) |
Table 2: Example Cellular Phenotypes of Compound X
| Assay | EC50 (µM) | Cell Line |
| Apoptosis Induction | 2.5 | HepG2 |
| G2/M Cell Cycle Arrest | 3.0 | MCF-7 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
-
Compound Preparation: Prepare a stock solution of the benzoxazole-based FBPase-1 inhibitor in DMSO.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: Add the inhibitor at various concentrations to the wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
-
Reaction Incubation: Incubate the plate at the optimal temperature and time for the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Cell Treatment: Treat intact cells with the benzoxazole-based FBPase-1 inhibitor or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Separation: Cool the lysates and centrifuge to separate aggregated, denatured proteins from the soluble protein fraction.
-
Protein Detection: Analyze the amount of FBPase-1 (and potential off-targets) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Generate a "melting curve" for each protein of interest by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor binds to and stabilizes the protein.
Visualizations
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Caption: Workflow to differentiate on-target and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Selectivity of FBPase-1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of selective Fructose-1,6-bisphosphatase-1 (FBPase-1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the different binding sites on FBPase-1 that can be targeted to achieve inhibitor selectivity?
A1: FBPase-1 has three main binding sites that can be targeted for inhibitor development:
-
The Active Site: This site binds the natural substrate, fructose-1,6-bisphosphate (FBP), and the competitive inhibitor, fructose-2,6-bisphosphate.[1] Targeting this highly hydrophilic site can be challenging for developing potent and selective inhibitors.[2]
-
The Allosteric Site: This is the binding site for the natural allosteric inhibitor, adenosine (B11128) monophosphate (AMP).[1] Many drug discovery efforts have focused on developing AMP mimetics that bind to this site to induce allosteric inhibition.[2][3]
-
A 'Novel' Allosteric Site: Located at the interface between the four monomers of the enzyme, this site has been identified as a target for classes of inhibitors like anilinoquinazolines and benzoxazole-2-benzene-sulfonamides.[1]
Q2: What are the different classes of FBPase-1 inhibitors?
A2: FBPase-1 inhibitors can be broadly categorized into several classes based on their chemical structure and mechanism of action:
-
AMP Mimetics: These are compounds designed to mimic the natural allosteric inhibitor AMP and bind to the AMP allosteric site.[4][5]
-
Covalent-Allosteric Inhibitors: This emerging class of inhibitors forms a covalent bond with specific residues, such as cysteine, within the allosteric site, offering high selectivity and potency.[6]
-
Natural Products: Various natural products with anti-diabetic properties have been investigated as potential FBPase-1 inhibitors, often serving as scaffolds for further drug development.[1]
-
Benzoxazole Benzenesulfonamides: These compounds are allosteric inhibitors that bind to a novel allosteric site on the enzyme.[7]
-
Anilinoquinazolines: This class of inhibitors also targets the novel allosteric site.[1]
Q3: How can I assess the selectivity of my FBPase-1 inhibitor?
A3: To assess the selectivity of your FBPase-1 inhibitor, you should test its activity against other related enzymes and isoforms. Key enzymes to consider for counter-screening include:
-
FBPase-2 (muscle isoform): Mammals have two FBPase isoforms, the liver (FBP1) and muscle (FBP2) forms, which are encoded by separate genes.[8] Testing against FBPase-2 is crucial for isoform selectivity.
-
Other AMP-binding enzymes: If your inhibitor targets the AMP allosteric site, it is essential to screen against other enzymes regulated by AMP, such as glycogen (B147801) phosphorylase and AMP-activated protein kinase (AMPK), to ensure selectivity and avoid off-target effects.[2]
Q4: What are the common off-target effects to be aware of when developing FBPase-1 inhibitors?
A4: Off-target effects can lead to undesirable side effects or adverse drug reactions.[9] For FBPase-1 inhibitors, particularly those targeting the AMP allosteric site, potential off-target effects could arise from interactions with other AMP-regulated enzymes involved in carbohydrate metabolism.[2] It is also important to consider that even on-target effects can have unintended consequences if the target enzyme controls multiple biological responses.[9] A thorough selectivity profiling against a panel of related enzymes is crucial to minimize the risk of off-target effects.[9]
Troubleshooting Guides
Problem 1: Low Potency or No Inhibition Observed in FBPase-1 Activity Assay
| Possible Cause | Troubleshooting Step |
| Inhibitor Insolubility | Many small molecule inhibitors have low aqueous solubility. Try dissolving the compound in a small amount of DMSO first, then diluting it into the assay buffer. Ensure the final DMSO concentration is consistent across all assays and does not exceed a level that affects enzyme activity (typically <1%). |
| Incorrect Assay Conditions | Verify the pH, temperature, and concentrations of all assay components, including the enzyme, substrate (FBP), and any coupling enzymes. FBPase activity is sensitive to these parameters.[1][10] |
| Degraded Reagents | Ensure all reagents, especially the enzyme and substrate, are properly stored and have not expired. Prepare fresh solutions of inhibitors and other critical reagents. |
| Inhibitor Targets a Different Site | If you are using a competitive assay with AMP, your inhibitor might be binding to the active site or the novel allosteric site. Consider using a direct binding assay or a different assay format to confirm target engagement. |
Problem 2: High Variability or Inconsistent Results in Cellular Glucose Production Assay
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy and not overly confluent. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your glucose production assay to ensure the observed effects are not due to cytotoxicity. |
| Incomplete Nutrient Starvation | The protocol for inducing gluconeogenesis often requires nutrient starvation.[7] Ensure that the starvation medium is free of glucose and other potential carbon sources and that the starvation period is sufficient. |
| Inhibitor Permeability or Metabolism | If your inhibitor shows good potency in a biochemical assay but is weak in a cellular assay, it may have poor cell permeability or be rapidly metabolized. Consider using a cell-permeable prodrug or co-administering with a metabolic inhibitor as an experimental control.[4] |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your microplate to minimize variability in cell number and, consequently, glucose production. |
Data Presentation
Table 1: Potency of Various FBPase-1 Inhibitors
| Inhibitor | Class | Target Site | IC50 (Human FBPase-1) | Ki | Reference |
| AMP | Natural Allosteric Inhibitor | Allosteric Site | 9.7 µM | - | [1] |
| Compound 15 | Achyrofuran derivative | Allosteric Site | 8.1 µM | - | [1] |
| Compound 16 | Achyrofuran derivative | Allosteric Site | 6.0 µM | - | [1] |
| FBPase-1 inhibitor-1 | Benzoxazole benzenesulfonamide | Novel Allosteric Site | 3.4 µM | 1.1 µM | [7][11] |
| MB05032 | AMP Mimetic | Allosteric Site | 16 nM | - | [8] |
| FBPase-IN-1 | - | C128 site | 0.22 µM | - | [8] |
| FBPase-IN-2 (HS36) | Covalent Inhibitor | - | 0.15 µM | - | [8] |
| Compound H27 | Novel Scaffold | Allosteric Site | 5.3 µM | - | [12] |
| Compound H29 | Novel Scaffold | Allosteric Site | 2.5 µM | - | [12] |
Experimental Protocols
Coupled-Enzyme Assay for FBPase-1 Activity
This spectrophotometric assay measures FBPase-1 activity by coupling the production of fructose-6-phosphate (B1210287) to the reduction of NADP⁺, which can be monitored at 340 nm.[1][10]
Materials:
-
Assay Buffer: 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5
-
NADP⁺ solution: 0.2 mM in assay buffer
-
Coupling enzymes: Phosphoglucose (B3042753) isomerase (1.4 units/reaction) and Glucose-6-phosphate dehydrogenase (0.5 units/reaction)
-
FBPase-1 enzyme (e.g., purified pig kidney or human liver FBPase-1)
-
Inhibitor stock solution (in DMSO)
-
Substrate: Fructose-1,6-bisphosphate (FBP) solution (70 µM in assay buffer)
Procedure:
-
In a cuvette, mix the assay buffer, NADP⁺ solution, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the desired concentration of the inhibitor (or DMSO for control).
-
Add the FBPase-1 enzyme and equilibrate the mixture at 30°C.
-
Initiate the reaction by adding the FBP substrate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH production is proportional to the FBPase-1 activity.
Cellular Glucose Production Assay
This assay measures the ability of an inhibitor to block gluconeogenesis in a cellular context.[7]
Materials:
-
Rat hepatoma cells (or other suitable cell line)
-
Cell culture medium
-
Nutrient starvation medium (e.g., glucose-free DMEM)
-
Pyruvate (B1213749) and lactate (B86563) solution
-
Inhibitor stock solution (in DMSO)
-
Glucose assay kit
Procedure:
-
Seed rat hepatoma cells in a multi-well plate and grow to desired confluency.
-
Wash the cells with PBS and replace the culture medium with nutrient starvation medium.
-
Incubate the cells for a period to deplete intracellular glycogen stores and induce gluconeogenesis (e.g., 3 hours).
-
Add a solution of pyruvate and lactate to the cells, along with varying concentrations of the inhibitor (or DMSO for control).
-
Incubate for a further period (e.g., 3 hours) to allow for glucose production.
-
Collect the cell culture supernatant and measure the glucose concentration using a commercially available glucose assay kit.
-
Normalize the glucose production to the cell number or protein concentration.
Visualizations
Caption: FBPase-1 signaling pathway and points of inhibition.
Caption: Experimental workflow for FBPase-1 inhibitor characterization.
References
- 1. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. In silico screening of a novel scaffold for fructose-1,6-bisphosatase (FBPase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability of FBPase-1 inhibitor-1 in aqueous solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of FBPase-1 inhibitor-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is practically insoluble in water and ethanol.[1] The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of 100-125 mg/mL achievable.[1][2] For best results, use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture-absorbing DMSO.[1]
Q2: How should I store the solid compound and its stock solution?
A2: Proper storage is critical to maintain the integrity of the inhibitor. Recommendations are summarized in the table below. Always protect the compound and its solutions from light.[2] For stock solutions, it is advisable to aliquot them into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: No, it is not recommended to dissolve the inhibitor directly in aqueous solutions due to its poor water solubility.[1] Doing so will likely result in poor dissolution and inaccurate concentrations. The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the aqueous experimental medium.
Q4: My inhibitor precipitates when I add the DMSO stock to my aqueous buffer. What can I do?
A4: This is a common issue for hydrophobic compounds. When the DMSO stock is added to an aqueous solution, the inhibitor may "crash out" if its concentration exceeds its solubility limit in the final medium. Here are some strategies to prevent this:
-
Lower the Final Concentration: The most direct solution is to work with a lower final concentration of the inhibitor in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically ≤ 0.5% for cell-based assays) but sufficient to maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in DMSO first, and then add the final, more dilute DMSO stock to your aqueous buffer.
-
Vortex During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to promote rapid mixing and dispersion.
-
Warm the Aqueous Buffer: Gently warming your buffer (e.g., to 37°C) before adding the inhibitor stock can sometimes improve solubility.
Q5: How stable is this compound in my aqueous experimental buffer?
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~100-125 mg/mL | Use fresh, anhydrous DMSO.[1][2] Ultrasonic assistance may be needed.[2] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | -20°C | ≥ 3 years | Protect from light.[1] |
| 4°C | 2 years | Protect from light. | |
| Stock Solution in DMSO | -80°C | 6 months - 1 year | Aliquot to avoid freeze-thaw cycles.[1][2] Protect from light.[2] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] Protect from light.[2] | |
| Aqueous Working Solution | 2-8°C or Room Temp | Recommended to be prepared fresh | Stability is buffer and condition-dependent. |
Experimental Protocols
Protocol 1: Preparation of Stock and Aqueous Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently create a diluted working solution in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use polypropylene (B1209903) tubes
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
Part A: Preparing a High-Concentration DMSO Stock Solution (e.g., 10 mM)
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a 1 mg sample with a molecular weight of 377.63 g/mol , you would add 264.8 µL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the vial of the inhibitor.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Part B: Preparing an Aqueous Working Solution
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Determine the final concentration of the inhibitor and the final percentage of DMSO required for your experiment.
-
It is recommended to perform an intermediate dilution in DMSO if a very high dilution factor is needed. This improves accuracy.
-
Warm your target aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution. For example, to make a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of buffer (final DMSO concentration of 0.1%).
-
Use the freshly prepared aqueous working solution immediately for your experiment to minimize potential degradation or precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inhibitor precipitates in the aqueous buffer immediately upon dilution. | The final concentration of the inhibitor exceeds its solubility limit in the aqueous/DMSO mixture. | - Lower the final inhibitor concentration. - Perform serial dilutions in DMSO before the final dilution into the aqueous buffer. - Increase the final DMSO concentration slightly, ensuring it remains within the tolerance level of your experimental system (e.g., <0.5% for cells). Always include a vehicle control with the same DMSO concentration. |
| The culture medium becomes cloudy after adding the inhibitor. | This can be due to inhibitor precipitation or a reaction with media components. | - Visually inspect the solution under a microscope to confirm if it is precipitation. - Follow the steps above to prevent precipitation. - Prepare the inhibitor in a serum-free medium first, then add serum if required, as some compounds can bind to serum proteins. |
| Inconsistent or no inhibitory effect observed. | - Degradation: The inhibitor may have degraded due to improper storage or instability in the aqueous buffer over the experiment's duration. - Precipitation: The actual concentration of the soluble inhibitor is lower than calculated due to precipitation. - Inaccurate Pipetting: Errors in preparing stock or working solutions. | - For Degradation: Always use freshly prepared working solutions. For long-term experiments, test the inhibitor's stability in your specific buffer over time. - For Precipitation: After preparing the working solution, centrifuge it briefly and check for a pellet. Use the supernatant for your experiment, but be aware that the concentration may be lower than intended. Optimize the preparation method to avoid precipitation. - For Accuracy: Use calibrated pipettes and ensure complete dissolution at each step. |
| Cell toxicity observed at expected non-toxic concentrations. | The DMSO concentration may be too high for the cell line being used. | - Ensure the final DMSO concentration is at a level tolerated by your cells (typically <0.5%, but can be cell-line dependent). - Always run a vehicle control (medium with the same final concentration of DMSO but without the inhibitor) to assess the effect of the solvent on the cells. |
Visualizations
Caption: Signaling pathway showing FBPase-1's role in gluconeogenesis and its allosteric inhibition.
Caption: General experimental workflow for preparing and using this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
"reducing cytotoxicity of FBPase-1 inhibitors in cell culture"
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the cytotoxic effects of Fructose-1,6-bisphosphatase-1 (FBPase-1) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is FBPase-1 and why is it a therapeutic target?
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates.[1][2][3] In conditions like type 2 diabetes, excessive gluconeogenesis contributes to high blood sugar levels.[2][3][4] Therefore, inhibiting FBPase-1 is a therapeutic strategy to reduce glucose production.[2][3] Additionally, some cancer cells rely on altered glucose metabolism, making FBPase-1 a potential target in oncology to disrupt their energy supply.[2][5]
Q2: Why do FBPase-1 inhibitors sometimes exhibit cytotoxicity?
The cytotoxicity of FBPase-1 inhibitors can stem from several factors:
-
On-target metabolic disruption: By blocking gluconeogenesis, these inhibitors can significantly alter cellular energy balance, particularly in cells that are sensitive to fluctuations in glucose metabolism.[5] This can lead to decreased ATP levels and reduced cell proliferation.[6]
-
Off-target effects: Some inhibitors may bind to other enzymes or proteins, leading to unintended and toxic cellular responses. The specificity of the inhibitor is a crucial factor.[2]
-
Induction of apoptosis: Loss of FBP1 function has been linked to an increased resistance to apoptosis in some cancer stem-like cells, suggesting that its inhibition could, conversely, sensitize other cell types to apoptosis, or that off-target effects might trigger apoptotic pathways.[7]
-
Solvent toxicity: The solvents used to dissolve inhibitors, such as DMSO, can be toxic to cells at higher concentrations.[8] It is crucial to use the lowest effective concentration and include appropriate solvent controls.
Q3: What are the common cytotoxic effects observed in cell culture?
Commonly observed cytotoxic effects include:
-
Reduced cell viability and proliferation: A decrease in the number of living, dividing cells is a primary indicator of cytotoxicity.[6]
-
Induction of apoptosis: Programmed cell death, often characterized by caspase activation.[9]
-
Necrosis: Cell death resulting from acute injury, leading to the release of cellular contents.
-
Changes in cellular morphology: Visible alterations in cell shape, rounding, and detachment from the culture surface.
Q4: How can I select an FBPase-1 inhibitor with a lower potential for cytotoxicity?
When selecting an inhibitor, consider the following:
-
Specificity and Potency (IC50): Look for inhibitors with high potency (low IC50 value) against FBPase-1 and documented high specificity to minimize off-target effects.
-
Binding Site: Inhibitors can target the active site, the allosteric site (where the natural inhibitor AMP binds), or a "novel" allosteric site.[10] Allosteric inhibitors are often sought after as they may offer greater specificity than active site inhibitors.[3][5]
-
Published Data: Review literature for studies that have used the inhibitor in similar cell lines or experimental systems and reported on its cytotoxic profile.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High Levels of Cell Death Observed After Treatment
-
Potential Cause 1: Inhibitor concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that inhibits FBPase-1 activity without causing excessive cell death. Start with a broad range of concentrations around the reported IC50 value.
-
-
Potential Cause 2: Off-target effects.
-
Solution: If possible, try a different FBPase-1 inhibitor with a distinct chemical structure. This can help determine if the observed cytotoxicity is specific to the compound or a general consequence of FBPase-1 inhibition in your cell model.
-
-
Potential Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below the toxic threshold for your specific cell line (typically <0.5%). Always include a "vehicle-only" control group.[8]
-
-
Potential Cause 4: Cell line sensitivity.
-
Solution: The metabolic phenotype of your cell line can greatly influence its sensitivity. Cells that are highly dependent on gluconeogenesis may be more susceptible. Consider using a cell line with a different metabolic profile to compare effects.
-
Issue 2: Inconsistent or Irreproducible Results
-
Potential Cause 1: Inhibitor instability.
-
Solution: Prepare fresh stock solutions of the inhibitor regularly.[8] Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Potential Cause 2: Variability in cell culture conditions.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent passage number range, ensure similar confluency at the time of treatment, and maintain stable incubator conditions (temperature, CO2, humidity).
-
-
Potential Cause 3: Inconsistent treatment duration.
-
Solution: Use a precise timer for inhibitor incubation periods. For longer time-course experiments, ensure that treatments are staggered appropriately to maintain consistent incubation times for all samples.
-
Issue 3: Reduced Cell Proliferation Without Significant Cell Death
-
Potential Cause 1: On-target cytostatic effect.
-
Solution: Inhibition of FBPase-1 can deplete the cell's energy and building blocks, leading to a slowdown in proliferation without immediate cell death.[6] This is a cytostatic, rather than cytotoxic, effect.
-
Recommended Action: Complement viability assays (like MTT) with assays that specifically measure proliferation (e.g., Ki-67 staining, BrdU incorporation) and metabolic function (e.g., ATP quantification, glucose uptake assays). Overexpression of FBPase has been shown to decrease the rate of glucose utilization and reduce cellular ATP levels, leading to depressed proliferation.[6]
-
Quantitative Data on FBPase-1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) for several FBPase-1 inhibitors, providing a basis for comparing their potency.
| Inhibitor Name/Type | Target Species | IC50 Value (µM) | Notes |
| FBPase-1 inhibitor-1 (Selleck Chemicals) | Not Specified | 3.4 | Allosteric inhibitor. |
| Benzoxazolo-sulfonamide (Cayman Chemical) | Human | 3.4 | Cell-permeable, competes at the AMP allosteric binding site.[1] |
| Benzoxazolo-sulfonamide (Cayman Chemical) | Rat Hepatoma Cells | 6.6 | Blocks glucose production in nutrient-starved cells.[1] |
| Compound 15 (An achyrofuran (B1244928) scaffold) | Pig Kidney | 1.5 | Comparable to the natural inhibitor AMP (IC50 of 1.3 µM).[10] |
| Compound 15 (An achyrofuran scaffold) | Human Liver | 8.1 | Comparable to the natural inhibitor AMP (IC50 of 9.7 µM).[10] |
| Compound 16 (An achyrofuran scaffold) | Pig Kidney | 5.0 | A 2-methylbutyryl functionalized compound.[10] |
| Compound 16 (An achyrofuran scaffold) | Human Liver | 6.0 | A 2-methylbutyryl functionalized compound.[10] |
| (+)-usnic acid | Human Liver | 370 | Natural dibenzofuran (B1670420) derivative.[10] |
| (+)-usnic acid | Pig Kidney | 930 | Natural dibenzofuran derivative.[10] |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the FBPase-1 inhibitor and controls (vehicle and untreated) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
2. Apoptosis Detection (Caspase-3 Activity Assay)
This protocol quantifies the activity of Caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay uses a synthetic substrate (e.g., DEVD-pNA) that is cleaved by active Caspase-3, releasing a chromophore (pNA) that can be measured colorimetrically.
-
Methodology:
-
Culture and treat cells with the FBPase-1 inhibitor in a suitable plate format (e.g., 6-well or 10 cm dish).
-
After treatment, harvest the cells (including any floating cells) and wash with ice-cold PBS.
-
Lyse the cells using a specific lysis buffer provided with a commercial Caspase-3 assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a 96-well plate, add an equal amount of protein from each sample to the wells.
-
Add the Caspase-3 substrate (e.g., DEVD-pNA) and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-change in Caspase-3 activity relative to the untreated control.
-
3. Cell Lysis/Membrane Integrity Assessment (LDH Assay)
This protocol measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The assay measures LDH activity by coupling the conversion of lactate to pyruvate (B1213749) with the reduction of a tetrazolium salt into a colored formazan product.
-
Methodology:
-
Seed and treat cells in a 96-well plate as described for the MTT assay. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add a stop solution provided with the kit.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Visualizations
Caption: Signaling pathway of FBPase-1 inhibition and potential cytotoxic outcomes.
Caption: Experimental workflow for testing and mitigating inhibitor cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of fructose-1,6-bisphosphatase induces glycolysis and promotes apoptosis resistance of cancer stem-like cells: an important role in hexavalent chromium-induced carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
"interpreting kinetic data from FBPase-1 inhibition assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting Fructose-1,6-bisphosphatase (FBPase-1) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of FBPase-1 regulation, and how does this impact inhibitor screening?
A1: FBPase-1 is a key regulatory enzyme in gluconeogenesis.[1] Its activity is primarily regulated allosterically by cellular energy levels. High levels of AMP, indicating a low energy state, act as a potent allosteric inhibitor, while ATP can act as a stimulator.[2][3] Additionally, fructose-2,6-bisphosphate is a powerful competitive inhibitor that acts synergistically with AMP.[4][5] Understanding these natural regulatory mechanisms is crucial when screening for inhibitors, as the potency of a test compound can be influenced by the concentrations of these allosteric effectors in the assay buffer. For instance, the presence of AMP can enhance the inhibitory effect of other compounds.[6]
Q2: How do I interpret different kinetic inhibition profiles (e.g., competitive, non-competitive, uncompetitive, allosteric)?
A2: The type of inhibition can be determined by analyzing enzyme kinetics at varying substrate and inhibitor concentrations.
-
Competitive inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). Fructose-2,6-bisphosphate is a competitive inhibitor of FBPase-1.[5]
-
Non-competitive inhibition: The inhibitor binds to a site other than the active site and affects the enzyme's catalytic efficiency. This decreases Vmax but does not change Km.
-
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. Some novel pseudo-tetrapeptide inhibitors of FBPase-1 have been shown to be uncompetitive with respect to the substrate, fructose-1,6-bisphosphate.[6]
-
Allosteric inhibition: The inhibitor binds to an allosteric site, causing a conformational change that reduces enzyme activity. Allosteric inhibitors often induce sigmoidal kinetics, deviating from the standard Michaelis-Menten hyperbola, and can exhibit cooperativity.[4] AMP is a classic allosteric inhibitor of FBPase-1.[7]
Q3: What is synergistic inhibition, and how can I test for it?
A3: Synergistic inhibition occurs when the combined effect of two inhibitors is greater than the sum of their individual effects. A well-known example for FBPase-1 is the synergistic inhibition by AMP and fructose-2,6-bisphosphate.[4][6] To test for synergism, you would measure the IC50 of one inhibitor in the absence and presence of a fixed, sub-saturating concentration of the second inhibitor. A significant decrease in the IC50 value of the first inhibitor in the presence of the second indicates synergism.
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in kinetic data.
-
Possible Cause 1: Reagent instability.
-
Solution: Prepare fresh assay buffers and reagent solutions for each experiment. FBPase-1 and some of the coupling enzymes used in the assay can lose activity over time, even when stored on ice.[8] Ensure that lyophilized components are properly reconstituted and stored according to the manufacturer's instructions.[8]
-
-
Possible Cause 2: Inconsistent pipetting.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when adding small volumes of inhibitors or enzymes. Automated liquid handlers can improve reproducibility for high-throughput screening.
-
-
Possible Cause 3: Temperature fluctuations.
-
Possible Cause 4: Protein aggregation or precipitation.
-
Solution: Ensure the FBPase-1 enzyme is properly folded and soluble in the assay buffer. Some purification methods can lead to protein precipitation. Centrifuge the enzyme stock solution before use to remove any aggregates. The solubility of test compounds can also be an issue; consider using a small percentage of a co-solvent like DMSO, but be sure to include a vehicle control.
-
Problem 2: No or very low FBPase-1 activity detected.
-
Possible Cause 1: Inactive enzyme.
-
Solution: Verify the activity of your FBPase-1 stock using a positive control inhibitor with a known IC50, such as AMP.[9] If the enzyme is inactive, obtain a new batch or re-purify.
-
-
Possible Cause 2: Missing essential cofactors.
-
Possible Cause 3: Incorrect assay setup.
-
Solution: Double-check the concentrations of all components in the reaction mixture, including the substrate (fructose-1,6-bisphosphate), coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase), and NADP+.[9] Refer to a validated protocol.
-
Problem 3: Non-linear reaction progress curves (Non-Michaelis-Menten kinetics).
-
Possible Cause 1: Substrate or product inhibition.
-
Solution: FBPase-1 can be subject to substrate inhibition at high concentrations of fructose-1,6-bisphosphate.[6] Perform substrate titration curves to determine the optimal substrate concentration that is well below the inhibitory range. Product inhibition by fructose-6-phosphate (B1210287) or inorganic phosphate (B84403) can also occur, especially in assays with long read times.[10] Analyze initial rates to minimize the effect of product inhibition.
-
-
Possible Cause 2: Allosteric regulation.
-
Solution: The presence of allosteric modulators can induce sigmoidal kinetics.[4] This is an inherent property of the enzyme's regulation and should be analyzed using appropriate models, such as the Hill equation, rather than the Michaelis-Menten equation.
-
-
Possible Cause 3: Enzyme instability during the assay.
-
Solution: If the enzyme is losing activity over the course of the measurement, the reaction rate will decrease over time. Use a shorter kinetic read time or optimize buffer conditions (e.g., pH, ionic strength) to improve enzyme stability.
-
Data Presentation
Table 1: Example Kinetic Data for FBPase-1 Inhibitors.
| Inhibitor | Inhibition Type | IC50 (µM) | Km app (µM) | Vmax app (U/mg) | Hill Coefficient (n) |
| AMP | Allosteric | 9.7 | - | Decreased | 2 |
| Fructose-2,6-bisphosphate | Competitive | 0.5[5] | Increased | Unchanged | 1[5] |
| Compound X | Uncompetitive | 5.0 | Decreased | Decreased | 1 |
| Compound Y | Non-competitive | 12.3 | Unchanged | Decreased | 1 |
Note: The values presented are for illustrative purposes and may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for FBPase-1 Activity
This assay measures FBPase-1 activity by coupling the production of fructose-6-phosphate to the reduction of NADP+, which can be monitored by an increase in absorbance at 340 nm.[9][11]
Materials:
-
FBPase-1 enzyme
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 5 mM MgCl2.[6]
-
Substrate: Fructose-1,6-bisphosphate (FBP)
-
Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADP+ (0.2 mM), PGI (1.4 units/mL), and G6PDH (0.5 units/mL).[11]
-
In a 96-well plate, add the desired concentration of the test inhibitor or vehicle control.
-
Add the FBPase-1 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at the desired assay temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, FBP (e.g., 20-120 µM).[6]
-
Immediately place the plate in a pre-warmed spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic trace.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Allosteric regulation of FBPase-1 in gluconeogenesis.
Caption: Workflow for a coupled FBPase-1 inhibition assay.
Caption: Logic for determining the mode of inhibition.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of inhibited fructose-1,6-bisphosphatase from Escherichia coli: distinct allosteric inhibition sites for AMP and glucose 6-phosphate and the characterization of a gluconeogenic switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fructose-1,6-Bisphosphatase (FBPase) Deficiency Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the urinary organic acid analysis for Fructose-1,6-bisphosphatase (FBPase) deficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of urinary organic acid analysis in diagnosing FBPase deficiency?
Urinary organic acid analysis by Gas Chromatography-Mass Spectrometry (GC/MS) is a crucial non-invasive method for the initial diagnosis of FBPase deficiency.[1][2][3] During acute episodes of hypoglycemia and metabolic acidosis, affected individuals excrete a characteristic pattern of organic acids.[4][5] This analysis helps to differentiate FBPase deficiency from other metabolic disorders presenting with similar symptoms.[6] However, definitive diagnosis often requires confirmation through enzyme activity assays or molecular genetic testing of the FBP1 gene.[7][8][9]
Q2: What are the key urinary biomarkers for FBPase deficiency?
The hallmark urinary findings during a metabolic crisis in FBPase deficiency are elevated levels of glycerol (B35011) and glycerol-3-phosphate.[1][2][5][7][10] Other significant markers include lactic acid and ketone bodies (e.g., 3-hydroxybutyric acid).[5][11] In some cases, other glycolytic intermediates such as glyceraldehyde and fructose-1,6-diphosphate (B8644906) may also be detected.[5] The presence of glycerol-3-phosphate is considered more specific for FBPase deficiency than glycerol alone.[7][12]
Q3: Why is the timing of urine sample collection critical?
The excretion of key metabolites like glycerol and glycerol-3-phosphate is often intermittent and most pronounced during acute metabolic decompensation (e.g., fasting-induced hypoglycemia and lactic acidosis).[4][7] Urine samples collected when the patient is in a well-fed, asymptomatic state may show a normal or near-normal organic acid profile, leading to a potential false-negative result.[7] Therefore, it is imperative to collect urine samples as close to a metabolic crisis as possible.[12]
Q4: Can FBPase deficiency be ruled out if urinary organic acid analysis is normal?
Not necessarily. A normal urinary organic acid profile, especially from a sample collected during an asymptomatic period, does not definitively rule out FBPase deficiency.[7] If clinical suspicion remains high based on symptoms like recurrent ketotic hypoglycemia and lactic acidosis, further investigations, including repeat analysis during an illness or molecular genetic testing, should be considered.[7][13]
Troubleshooting Guide
Issue 1: Failure to Detect Glycerol and Glycerol-3-Phosphate in a Suspected Case
-
Possible Cause 1: Inappropriate Analytical Method.
-
Explanation: A major pitfall in the diagnosis of FBPase deficiency is the use of conventional solvent extraction methods for GC/MS analysis.[1][3] These methods can have poor recovery of highly polar compounds like glycerol-3-phosphate, leading to false-negative results.[1][2][3]
-
Solution: Employ a GC/MS method with urease pretreatment followed by a non-extraction procedure.[1][2][3] This method has been shown to successfully detect glycerol and glycerol-3-phosphate in patients where solvent extraction methods failed.[1][3]
-
-
Possible Cause 2: Incorrect Sample Timing.
-
Explanation: The patient may have been in a metabolically stable state when the urine was collected. The characteristic organic aciduria is most prominent during catabolic states.[7]
-
Solution: Advise for the collection of a urine sample during the next acute episode of illness, particularly if accompanied by hypoglycemia or acidosis, before administering treatment.[12]
-
Issue 2: Elevated Urinary Glycerol is Detected, but Glycerol-3-Phosphate is Absent.
-
Possible Cause: Differential Diagnosis.
-
Explanation: While elevated glycerol is a feature of FBPase deficiency, it is not entirely specific. Glycerol kinase deficiency can also present with glyceroluria.[7][12] The presence of elevated glycerol-3-phosphate is a more specific indicator of FBPase deficiency.[7]
-
Solution: In the presence of isolated glyceroluria with high clinical suspicion for a gluconeogenesis disorder, analysis for glycerol-3-phosphate is critical. If the analytical method is not optimized for this compound, re-analysis using a validated method is recommended. If glycerol-3-phosphate remains undetected, consider the differential diagnosis of glycerol kinase deficiency.
-
Issue 3: Prominent Lactic Acidosis and Ketosis are Observed, but the Specific Markers for FBPase Deficiency are Equivocal.
-
Possible Cause: Broad Differential Diagnosis.
-
Explanation: Lactic acidosis and ketosis are common findings in many inborn errors of metabolism, including mitochondrial disorders and other defects of gluconeogenesis.[6][7]
-
Solution: Carefully evaluate the complete clinical picture and the entire organic acid profile. The presence of even small, but distinct, peaks for glycerol and glycerol-3-phosphate in the context of fasting-induced hypoglycemia should raise suspicion for FBPase deficiency. In such cases, molecular genetic testing for mutations in the FBP1 gene is the recommended next step to confirm the diagnosis.[8][9]
-
Data Presentation
Table 1: Characteristic Urinary Organic Acid Profile in FBPase Deficiency During a Metabolic Crisis
| Analyte | Expected Finding | Notes |
| Glycerol | Markedly elevated | Also elevated in glycerol kinase deficiency.[12] |
| Glycerol-3-Phosphate | Markedly elevated | A more specific marker for FBPase deficiency.[7][10] Its detection can be method-dependent.[1] |
| Lactic Acid | Elevated | Reflects the block in gluconeogenesis from lactate.[4][11] |
| Ketone Bodies | Elevated (e.g., 3-hydroxybutyrate, acetoacetate) | Indicates a state of ketosis, often triggered by fasting.[4][5] |
| Other Metabolites | May show elevations of other glycolytic intermediates | Includes glyceraldehyde and fructose-1,6-diphosphate.[5] |
Experimental Protocols
Recommended Protocol: Urinary Organic Acid Analysis for FBPase Deficiency by GC/MS with Urease Pretreatment (Non-Extraction Method)
This protocol is based on the principle that avoiding solvent extraction improves the recovery of polar analytes like glycerol-3-phosphate.[1][3]
-
Sample Preparation:
-
Thaw frozen urine sample at room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
To 1 mL of the supernatant, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled organic acid not expected to be in the sample).
-
Add 50 µL of urease solution to break down urea, which can interfere with the analysis.
-
Incubate the sample at 37°C for 30 minutes.
-
-
Derivatization:
-
Lyophilize the sample to complete dryness.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent (e.g., pyridine).
-
Cap the vial tightly and incubate at 60°C for 60 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Column: A suitable capillary column for organic acid analysis (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Full scan mode to identify all compounds present. Selected Ion Monitoring (SIM) can be used for targeted quantification of known biomarkers for increased sensitivity.
-
Mass Range: m/z 50-650
-
-
-
Data Analysis:
-
Identify the TMS derivatives of glycerol, glycerol-3-phosphate, lactic acid, and other relevant organic acids based on their retention times and mass spectra by comparing them to a reference library (e.g., NIST).
-
Quantify the analytes by comparing their peak areas to the peak area of the internal standard.
-
Visualizations
Caption: Metabolic pathway highlighting the enzymatic block in FBPase deficiency.
Caption: Recommended workflow for urinary organic acid analysis in FBPase deficiency.
References
- 1. Pitfall in the Diagnosis of Fructose-1,6-Bisphosphatase Deficiency: Difficulty in Detecting Glycerol-3-Phosphate with Solvent Extraction in Urinary GC/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitfall in the Diagnosis of Fructose-1,6-Bisphosphatase Deficiency: Difficulty in Detecting Glycerol-3-Phosphate with Solvent Extraction in Urinary GC/MS Analysis [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Pitfall in the Diagnosis of Fructose-1,6-Bisphosphatase Deficiency: Difficulty in Detecting Glycerol-3-Phosphate with Solvent Extraction in Urinary GC/MS Analysis [jstage.jst.go.jp]
- 5. Urinary sugar phosphates and related organic acids in fructose-1,6-diphosphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and Molecular Characterization of Patients with Fructose 1,6-Bisphosphatase Deficiency [mdpi.com]
- 7. Fructose-1,6-Bisphosphatase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Orphanet: Fructose-1,6-bisphosphatase deficiency [orpha.net]
- 9. e-century.us [e-century.us]
- 10. Glycerol-3-phosphate excretion in fructose-1,6-diphosphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fructose-1,6-bisphosphatase deficiency with confirmed molecular diagnosis: An important cause of hypoglycemia in children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fructose 1,6-Diphosphatase Deficiency Workup: Laboratory Studies, Procedures [emedicine.medscape.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to FBPase-1 Inhibitors in Cancer Cells
Welcome to the technical support center for researchers utilizing FBPase-1 inhibitors in cancer cell experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the role of FBPase-1 in cancer and why is it a therapeutic target?
Fructose-1,6-bisphosphatase 1 (FBP1) is a key enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. In many cancer types, FBP1 expression is suppressed, which favors a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This metabolic reprogramming supports rapid cell proliferation and is associated with tumor progression and drug resistance.[1][3] Therefore, inhibiting FBPase-1 in certain cancer contexts is being explored as a therapeutic strategy to disrupt cancer cell metabolism.[4][5]
Q2: My FBPase-1 inhibitor shows a higher IC50 value than reported in the literature. What are the possible reasons?
Several factors could contribute to a higher than expected IC50 value:
-
Inhibitor Stability and Solubility: Ensure the inhibitor is properly dissolved and stable in your cell culture medium. Some inhibitors may have limited solubility or may degrade over time, especially at 37°C. Refer to the manufacturer's instructions for storage and handling.
-
Low FBPase-1 Expression in the Cancer Cell Line: The sensitivity of a cancer cell line to an FBPase-1 inhibitor can correlate with its endogenous FBPase-1 expression level. Verify the FBPase-1 expression in your cell line of interest by Western blot or qPCR.
-
Activation of Compensatory Pathways: Cancer cells can develop resistance by activating bypass signaling pathways that circumvent the effects of FBPase-1 inhibition. Common compensatory mechanisms include the upregulation of glycolysis and the activation of pro-survival signaling pathways like PI3K/Akt.[6][7]
-
Assay-Specific Variability: Differences in experimental protocols, such as cell seeding density, incubation time, and the type of viability assay used, can influence the calculated IC50 value.[8]
Q3: The FBPase-1 inhibitor has no significant effect on the viability of my cancer cells. What should I investigate?
If you observe a lack of effect, consider the following:
-
Confirm FBPase-1 Activity: First, confirm that your cancer cell line expresses active FBPase-1. You can perform a biochemical assay to measure FBPase-1 activity in cell lysates.
-
Metabolic Profile of the Cancer Cell Line: Some cancer cells are highly dependent on glycolysis and may not be sensitive to the inhibition of gluconeogenesis. Analyze the metabolic profile of your cells to understand their primary energy sources. A Seahorse assay can be used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine the cells' reliance on oxidative phosphorylation versus glycolysis.[9][10][11][12][13]
-
Activation of Bypass Pathways: As mentioned previously, resistant cells may have activated alternative pathways. Investigate the activation status of key signaling molecules in pathways such as PI3K/Akt and MAPK.[6][14]
-
Off-Target Effects: While less common with highly specific inhibitors, consider the possibility of off-target effects that might counteract the intended inhibitory action.
Q4: How can I determine if resistance to an FBPase-1 inhibitor is due to metabolic reprogramming?
Metabolic reprogramming is a primary mechanism of resistance. To investigate this, you can:
-
Measure Lactate (B86563) Production: Increased lactate production is a hallmark of enhanced glycolysis.[15][16][17] A lactate assay can be used to compare lactate levels in the culture medium of sensitive versus resistant cells treated with the inhibitor.
-
Metabolic Flux Analysis: A Seahorse XF Analyzer can provide real-time measurements of OCR and ECAR, giving insights into the metabolic shifts occurring in response to FBPase-1 inhibition.[9][10][11][12][13] A shift towards a more glycolytic phenotype (higher ECAR) in the presence of the inhibitor would suggest metabolic reprogramming as a resistance mechanism.
-
Analyze Expression of Glycolytic Enzymes: Use Western blotting or qPCR to examine the expression levels of key glycolytic enzymes such as Hexokinase 2 (HK2), Phosphofructokinase (PFK), and Pyruvate Kinase M2 (PKM2). Upregulation of these enzymes can indicate a compensatory increase in glycolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding, uneven drug distribution, edge effects in multi-well plates. | Ensure a single-cell suspension before seeding, mix the plate gently after adding the inhibitor, and avoid using the outer wells of the plate for experimental samples. |
| Inhibitor precipitates in the culture medium. | Poor solubility of the inhibitor in aqueous solutions. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%). |
| Unexpected morphological changes in cells. | Potential off-target effects or cytotoxicity unrelated to FBPase-1 inhibition. | Test the inhibitor in a cell line that does not express FBPase-1 as a negative control. Perform dose-response and time-course experiments to identify a non-toxic concentration range and optimal treatment duration. |
| Contradictory results between different viability assays. | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | Use at least two different viability assays based on different principles (e.g., MTT and a trypan blue exclusion assay) to confirm your findings. |
| Difficulty in detecting changes in downstream signaling pathways. | Suboptimal antibody for Western blotting, insufficient treatment time, or low protein concentration. | Validate your primary antibodies using positive and negative controls. Perform a time-course experiment to determine the optimal time point for observing signaling changes. Ensure you are loading sufficient protein for detection. |
Quantitative Data
Table 1: IC50 Values of Select FBPase-1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| FBPase-1 inhibitor-1 | - | - | 3.4 - 4.0 | [18] |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | [19] |
| Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 | [19] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [19] |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 | [19] |
| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50 | [19] |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [19] |
| Compound H27 | - | - | 5.3 | |
| Compound H29 | - | - | 2.5 | |
| Achyrofuran analog 15 | - | - | 8.1 (human liver FBPase) | [20] |
| Achyrofuran analog 16 | - | - | 6.0 (human liver FBPase) | [20] |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the FBPase-1 inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of FBPase-1 and Downstream Signaling
-
Cell Lysis: Treat cells with the FBPase-1 inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21][22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-FBP1, anti-phospho-Akt, anti-Akt) overnight at 4°C.[23][24][25]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Metabolic Flux Analysis using Seahorse XF Analyzer
-
Cell Seeding: Seed cancer cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere.[9][10]
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Inhibitor Injection: Prepare the FBPase-1 inhibitor and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in the injection ports of the sensor cartridge.
-
Seahorse Assay: Place the cell culture plate and the sensor cartridge in the Seahorse XF Analyzer and run the assay to measure OCR and ECAR in real-time.
-
Data Analysis: Normalize the data to cell number and analyze the metabolic parameters to assess the impact of the FBPase-1 inhibitor on cellular metabolism.[11][12]
Visualizations
Caption: FBPase-1's role in gluconeogenesis and its inhibition.
Caption: Workflow for assessing resistance to FBPase-1 inhibitors.
Caption: Compensatory pathways in FBPase-1 inhibitor resistance.
References
- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FBPase is an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose-1,6-bisphosphatase loss modulates STAT3-dependent expression of PD-L1 and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convergent Akt activation drives acquired EGFR inhibitor resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-content fluorescence imaging with the metabolic flux assay reveals insights into mitochondrial properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real Time Metabolism Assays | Biomarker and Metabolism Research Core [research.bidmc.org]
- 13. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting cancer lactate metabolism with synergistic combinations of synthetic catalysts and monocarboxylate transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. FBP1/FBPase 1 (D1B6A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 24. FBP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 25. FBP1/FBPase 1 (D2T7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
"how to minimize batch-to-batch variability of FBPase-1 inhibitor-1"
Welcome to the technical support center for FBPase-1 inhibitor-1. This resource is designed to help researchers, scientists, and drug development professionals minimize batch-to-batch variability and achieve consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase-1).[1][2] FBPase-1 is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287).[3][4] By inhibiting FBPase-1, this compound blocks the production of glucose.[5][6] It specifically competes at the AMP allosteric binding site.[2]
Q2: What are the most common sources of batch-to-batch variability when working with this compound?
A2: The most common sources of variability can be categorized into three main areas:
-
Inhibitor Quality: Differences in the purity, concentration, and stability of the inhibitor between batches.
-
Experimental Procedure: Inconsistencies in assay conditions, reagent preparation, and handling techniques.[7][8]
-
Biological System: Inherent biological variability in the enzyme source (e.g., tissue or cell lysates) and its activity.[9]
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage is critical for maintaining the inhibitor's activity and preventing degradation.
-
Powder Form: Store the lyophilized powder at -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][10] It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1]
Q4: What are the expected IC50 values for this compound?
A4: The reported IC50 value for this compound against human FBPase-1 is approximately 3.4 µM.[1][2] A similar potency of 4.0 µM was observed in a coupled assay format.[1] The inhibitor has a Ki of 1.1 µM.[2][5] Significant deviations from these values in your experiments may indicate an issue with the inhibitor batch or the experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
You observe a significant difference in the half-maximal inhibitory concentration (IC50) of this compound from one batch to another.
Troubleshooting Flowchart
Caption: Troubleshooting inconsistent IC50 values.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inhibitor Purity and Integrity | Different batches may have varying purity levels or may have degraded during shipping or storage. Solution: Verify the purity of each new batch using analytical methods like HPLC or LC-MS. Confirm the chemical identity via NMR or mass spectrometry.[11] |
| Inaccurate Concentration of Stock Solution | Errors in weighing the compound or dissolving it in the solvent can lead to incorrect stock concentrations. Solution: Use a calibrated analytical balance. Ensure the inhibitor is completely dissolved before making serial dilutions. It is recommended to determine the concentration of the stock solution spectrophotometrically if the inhibitor has a known extinction coefficient. |
| Solvent Quality and Age | The quality of the solvent (e.g., DMSO) can affect inhibitor solubility and stability. Old or improperly stored DMSO can absorb water, reducing solubility.[1] Solution: Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1] |
| Variability in Assay Conditions | Minor differences in buffer pH, temperature, incubation times, or enzyme concentration can significantly impact results.[12] Solution: Strictly standardize all assay parameters. Prepare fresh buffers for each experiment. Use the same lot of FBPase-1 enzyme if possible, or characterize each new lot thoroughly. |
| Pipetting Errors | Inaccurate pipetting, especially during serial dilutions, is a common source of error.[13] Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing at each dilution step. |
Issue 2: Poor Solubility of the Inhibitor
The this compound does not fully dissolve in the recommended solvent or precipitates out of solution during the experiment.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Solvent | This compound is reported to be insoluble in water and ethanol.[1] Solution: The recommended solvent for creating a high-concentration stock solution is DMSO.[1][2] For aqueous assay buffers, ensure the final DMSO concentration is low (typically <1%) and consistent across all wells, including controls. |
| Low-Quality or "Wet" Solvent | DMSO is hygroscopic and can absorb moisture from the air, which reduces its ability to dissolve hydrophobic compounds.[1] Solution: Use fresh, anhydrous, high-purity DMSO. Store it in small aliquots, tightly sealed, and with a desiccant. |
| Precipitation in Aqueous Buffer | The inhibitor may be soluble in the stock solvent but precipitate when diluted into the aqueous assay buffer. Solution: Optimize the final concentration of the organic solvent in the assay. You may also test the addition of a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) to the assay buffer to improve solubility. |
| Temperature Effects | Solubility can be temperature-dependent. The inhibitor might precipitate if the assay is performed at a lower temperature than the one at which the dilutions were prepared. Solution: Prepare dilutions and run the assay at a consistent, controlled temperature (e.g., 37°C).[14][15] Equilibrate all reagents to the assay temperature before use. |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 377.63 g/mol | [1] |
| IC50 (Human FBPase-1) | 3.4 µM | [1][2] |
| Ki (Human FBPase-1) | 1.1 µM | [2][5] |
| Mechanism of Action | Allosteric Inhibitor |[1][4] |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Reference |
|---|---|---|
| Solubility | DMSO: up to 100 mg/mL (264.8 mM) Water: Insoluble Ethanol: Insoluble | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C in solvent 1 month at -20°C in solvent |[1][10] |
Experimental Protocols
Protocol 1: FBPase-1 Activity Assay (Colorimetric)
This protocol is based on a coupled-enzyme reaction where the product of the FBPase-1 reaction, fructose-6-phosphate (F6P), is used to generate a product that can be measured colorimetrically at OD 450 nm.[14][15]
Materials:
-
FBP Assay Buffer
-
FBP Substrate (Fructose-1,6-Bisphosphate)
-
FBP Converter Enzyme Mix
-
FBP Developer
-
FBP Probe
-
F6P Standard
-
96-well clear plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates. If necessary, precipitate and remove small molecules using ammonium (B1175870) sulfate.[15] Add 2-50 µL of your sample to a 96-well plate and adjust the final volume to 50 µL with FBP Assay Buffer. For inhibitor testing, add the inhibitor at various concentrations and pre-incubate with the enzyme.
-
Standard Curve Preparation: Prepare a fructose-6-phosphate (F6P) standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the F6P Standard. Adjust the volume of each standard to 50 µL/well with FBP Assay Buffer.[14]
-
Reaction Mix Preparation: Prepare a Reaction Mix for each sample and standard well. For a 50 µL mix, combine the reagents as specified by the assay kit manufacturer (a typical mix includes FBP Assay Buffer, FBP Converter, FBP Developer, FBP Probe, and FBP Substrate).[14] For background controls, prepare a similar mix but omit the FBP Substrate.
-
Reaction Initiation: Add 50 µL of the Reaction Mix to each well containing the standards and samples. Add 50 µL of the Background Control Mix to the corresponding sample wells. Mix well.
-
Measurement: Immediately begin measuring the absorbance at OD 450 nm in kinetic mode at 37°C for 5-60 minutes.[14][15]
-
Calculation: Choose two time points (t1 and t2) within the linear range of the reaction. Subtract the background control reading from the sample readings. Calculate the change in absorbance (ΔOD = A2 - A1) over the time interval (Δt = t2 - t1). Use the F6P standard curve to convert the ΔOD to the amount of F6P generated (B).
-
FBPase Activity (nmol/min/mL or U/L) = (B / (Δt * V)) * D
-
B = Amount of F6P from the standard curve (nmol)
-
Δt = reaction time (min)
-
V = sample volume added to the well (mL)
-
D = sample dilution factor
-
-
Protocol 2: Quality Control of this compound Batches
Objective: To confirm the identity and purity of different inhibitor batches.
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve a sample from the new batch of this compound in an appropriate solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a standard solution using a previously validated, high-purity reference batch of the inhibitor at the same concentration.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: e.g., 1 mL/min.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., 287 nm).[2]
-
Injection Volume: e.g., 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution from the new batch.
-
Identity Check: The major peak in the new batch chromatogram should have the same retention time as the standard.
-
Purity Check: Calculate the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is typically desired.[2]
-
-
Documentation: Record the chromatograms, retention times, and calculated purity for each batch. This documentation is crucial for troubleshooting future variability.
Visualizations
FBPase-1 in the Gluconeogenesis Pathway
Caption: FBPase-1's role in gluconeogenesis and its inhibition.
Experimental Workflow for Inhibitor Potency Testing
Caption: Workflow for determining FBPase-1 inhibitor IC50.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. portlandpress.com [portlandpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nature of experimental error in enzyme kinetic measurments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cineticaposgradormc.wordpress.com [cineticaposgradormc.wordpress.com]
- 14. store.genprice.com [store.genprice.com]
- 15. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
Technical Support Center: Development of Orally Bioavailable FBPase-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on orally bioavailable Fructose-1,6-bisphosphatase (FBPase-1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing orally bioavailable FBPase-1 inhibitors?
A1: The main obstacle is the inherently poor oral bioavailability of many potent FBPase-1 inhibitors. This is particularly true for inhibitors that target the allosteric binding site of adenosine (B11128) monophosphate (AMP), which is hydrophilic.[1][2] To achieve high binding affinity, these inhibitors often possess negatively charged groups, such as a phosphonic acid, which limits their ability to cross the intestinal membrane.[1][3]
Q2: What is the most successful strategy to overcome the poor oral bioavailability of FBPase-1 inhibitors?
A2: The most effective strategy to date has been the use of a prodrug approach.[3][4] Specifically, novel diamide (B1670390) prodrugs have been developed to mask the anionic charges of the active inhibitor, thereby enhancing oral delivery.[4] A well-characterized example is CS-917 (also known as MB06322), a bisamidate prodrug of the potent inhibitor MB05032.[2]
Q3: How are FBPase-1 inhibitor prodrugs activated in vivo?
A3: The activation of bisamidate prodrugs like CS-917 is a two-step enzymatic process. First, an esterase hydrolyzes the prodrug to form a monoamidate intermediate. This is followed by the hydrolysis of the P-N bond by a phosphoramidase to release the active drug.[5][6]
Q4: What are the key safety considerations when developing FBPase-1 inhibitors?
A4: A primary concern with inhibiting gluconeogenesis is the risk of hypoglycemia. However, studies with the prodrug CS-917 in diabetic rodents have shown that it reduces both fasting and postprandial hyperglycemia without causing hypoglycemia.[4] Additionally, treatment with CS-917 did not lead to major disturbances in lactate (B86563) or lipid homeostasis.[4]
Q5: Are there different binding sites on FBPase-1 that can be targeted?
A5: Yes, there are at least three known binding sites for small molecule inhibitors on the FBPase enzyme:
-
The active site , which binds the substrate fructose-1,6-bisphosphate.
-
The allosteric site , which binds the natural inhibitor AMP.[7]
-
A 'novel' allosteric site located at the interface between the four monomers.[7]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the FBPase-1 Inhibitor
-
Symptoms:
-
Troubleshooting Steps:
-
Solvent Selection: Test the solubility of your inhibitor in various pharmaceutically acceptable solvents. Some benzoxazole (B165842) benzenesulfonamide (B165840) inhibitors have shown good solubility in DMF (20 mg/ml) and DMSO (14 mg/ml).[8] For cell-based assays, ensure the final concentration of the organic solvent is not toxic to the cells.
-
Use of Fresh Solvents: Moisture-absorbing solvents like DMSO can reduce the solubility of your compound. Always use fresh, anhydrous DMSO for preparing stock solutions.[9]
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experiment with different pH values for your assay buffers to find the optimal solubility.
-
Formulation Strategies: For in vivo studies, consider formulation strategies such as the use of co-solvents, surfactants, or complexing agents to improve the solubility of your inhibitor.
-
Issue 2: Inconsistent IC50 Values in the FBPase-1 Coupled-Enzyme Assay
-
Symptoms:
-
High variability in the calculated IC50 values between experiments.
-
Non-sigmoidal dose-response curves.
-
-
Troubleshooting Steps:
-
Enzyme Quality and Stability: Ensure the purity and activity of the FBPase and the coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase). Improper storage or multiple freeze-thaw cycles can lead to loss of activity. Some purification protocols note that the human liver FBPase can precipitate under high concentrations of imidazole, so care must be taken during purification.[7]
-
Substrate and Cofactor Concentrations: The concentrations of the substrate (fructose-1,6-bisphosphate) and the cofactor (NADP+) should be optimized and kept consistent across all experiments. The reaction should be initiated with the substrate after all other components have been equilibrated.[1]
-
Inhibitor Precipitation: As mentioned in Issue 1, your inhibitor may be precipitating at higher concentrations in the assay buffer. Visually inspect the assay plate for any signs of precipitation. If precipitation is suspected, you may need to adjust the buffer composition or lower the maximum concentration of the inhibitor tested.
-
Assay Incubation Time: Ensure that the pre-incubation time of the inhibitor with the enzyme is sufficient to allow for binding to occur. This is particularly important for slow-binding inhibitors.
-
Issue 3: Low Permeability of FBPase-1 Inhibitor in Caco-2 Assays
-
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction.
-
High efflux ratio (Papp B-A / Papp A-B > 2).
-
-
Troubleshooting Steps:
-
Assess Monolayer Integrity: Before each experiment, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be within the validated range for your laboratory.[10] You can also assess monolayer integrity by measuring the permeability of a paracellular marker like Lucifer Yellow.[10]
-
Evaluate Efflux Transporter Involvement: A high efflux ratio suggests that your inhibitor may be a substrate for an efflux transporter like P-glycoprotein (P-gp).[10] To confirm this, perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-B permeability in the presence of the inhibitor confirms P-gp involvement.[10]
-
Check for Cytotoxicity: Your inhibitor may be toxic to the Caco-2 cells at the concentrations being tested, which can compromise monolayer integrity.[11] Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your compound.[11]
-
Review Compound Properties: Highly polar and charged molecules, which are common for FBPase-1 inhibitors targeting the AMP site, are expected to have low passive permeability. If efflux is not the issue, the low permeability may be inherent to the molecule's physicochemical properties.
-
Issue 4: Inefficient or Variable Prodrug Conversion In Vitro
-
Symptoms:
-
Low or inconsistent levels of the active inhibitor detected after incubating the prodrug with liver microsomes or hepatocytes.
-
Large variability in plasma concentrations of the active drug in clinical studies has been observed for some prodrugs.[5]
-
-
Troubleshooting Steps:
-
Source of Enzymes: The expression and activity of esterases and phosphoramidases can vary between species and tissues.[5][6] For in vitro studies, it is recommended to use liver microsomes or hepatocytes from the species that will be used for in vivo studies.
-
Cofactor Requirements: Ensure that the necessary cofactors for the metabolic enzymes are present in the incubation mixture.
-
Incubation Time and Prodrug Concentration: Optimize the incubation time and the concentration of the prodrug to ensure that the reaction is in the linear range.
-
Analytical Method Sensitivity: The analytical method used to detect the active inhibitor and the intermediate should be sensitive and specific enough to accurately quantify their concentrations. Use LC-MS/MS for reliable quantification.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected FBPase-1 Inhibitors
| Compound | Target Enzyme | IC50 | Reference |
| AMP | Pig Kidney FBPase | 1.3 µM | [7] |
| AMP | Human Liver FBPase | 9.7 µM | [7] |
| Compound 15 | Pig Kidney FBPase | 1.5 µM | [7] |
| Compound 15 | Human Liver FBPase | 8.1 µM | [7] |
| Compound 16 | Pig Kidney FBPase | 5.0 µM | [7] |
| Compound 16 | Human Liver FBPase | 6.0 µM | [7] |
| MB05032 | Human Liver FBPase | 16 nM | [2] |
| 4c | Pig Kidney FBPase | 6 µM | [1] |
| FBPase-1 inhibitor-1 | Human FBPase-1 | 3.4 µM | [8][9] |
Table 2: Oral Bioavailability of an FBPase-1 Inhibitor and its Prodrugs
| Compound | Compound Type | Oral Bioavailability (%) | Reference |
| 10A | Active Inhibitor | 0.2 - 11% | [3] |
| Phosphonate Diamides | Prodrugs of 10A | 22 - 47% | [3] |
Experimental Protocols
Protocol 1: FBPase-1 Coupled-Enzyme Spectrophotometric Assay
This protocol is adapted from methodologies described in cited literature.[1]
-
Reagents:
-
Assay Buffer: 0.2 M Tris, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 EDTA, pH 7.5.
-
NADP+ solution: 0.2 mM in Assay Buffer.
-
Coupling Enzymes: Phosphoglucose isomerase (1.4 units/reaction) and glucose-6-phosphate dehydrogenase (0.5 units/reaction).
-
FBPase enzyme: 9 ng per reaction.
-
Inhibitor stock solution: Prepared in a suitable solvent (e.g., DMSO).
-
Substrate solution: 70 µM Fructose-1,6-bisphosphate (FBP) in Assay Buffer.
-
-
Procedure:
-
In a cuvette or a 96-well plate, combine the Assay Buffer, NADP+ solution, coupling enzymes, and the desired concentration of the inhibitor (or solvent control).
-
Add the FBPase enzyme to the mixture.
-
Equilibrate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the FBP substrate solution.
-
Immediately monitor the reduction of NADP+ to NADPH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Prodrug Conversion Assay
This protocol is based on the methods used to identify the activating enzymes of CS-917.[5]
-
Reagents:
-
Prodrug (e.g., CS-917) and its intermediate (e.g., R-134450) and active form (e.g., R-125338) as analytical standards.
-
Buffer: 1 M HEPES, pH 7.0.
-
Bovine Serum Albumin (BSA) solution: 2 mg/mL.
-
Enzyme source: Liver or small intestine homogenates, S9 fraction, or purified enzymes.
-
Quenching solution: Acetonitrile.
-
-
Procedure for Esterase Activity:
-
To 35 µL of the enzyme sample, add 5 µL of 1 M HEPES (pH 7.0), 5 µL of 2 mg/mL BSA, and 5 µL of a 10 mM solution of the prodrug.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the intermediate formed.
-
Calculate the esterase activity based on the rate of formation of the intermediate.
-
-
Procedure for Phosphoramidase Activity:
-
Follow the same procedure as for the esterase activity, but use the intermediate as the substrate.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the active inhibitor formed.
-
Calculate the phosphoramidase activity based on the rate of formation of the active inhibitor.
-
Visualizations
Caption: FBPase-1 signaling pathway in gluconeogenesis.
Caption: Workflow for the activation of an FBPase-1 inhibitor prodrug.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and specific fructose-1,6-bisphosphatase inhibitors and a series of orally-bioavailable phosphoramidase-sensitive prodrugs for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fructose-1,6-Bisphosphatase (FBPase) Deficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately diagnosing Fructose-1,6-Bisphosphatase (FBPase) deficiency and avoiding common misinterpretations during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is FBPase deficiency and what are its primary metabolic consequences?
A1: Fructose-1,6-bisphosphatase (FBPase) deficiency is a rare autosomal recessive inherited disorder caused by mutations in the FBP1 gene.[1][2] This genetic defect leads to a deficiency in the FBPase enzyme, which is crucial for gluconeogenesis, the process of generating glucose from non-carbohydrate precursors.[3] The primary metabolic consequences of impaired gluconeogenesis are episodic hypoglycemia (low blood sugar), lactic acidosis (a buildup of lactic acid), and ketosis, particularly during periods of fasting or illness.[4][5]
Q2: A patient sample shows hypoglycemia and lactic acidosis. How can I differentiate FBPase deficiency from other metabolic disorders with similar presentations?
A2: While hypoglycemia and lactic acidosis are hallmark features of FBPase deficiency, they are also present in other conditions such as glycogen (B147801) storage diseases (e.g., glucose-6-phosphatase deficiency), mitochondrial disorders, and pyruvate (B1213749) carboxylase deficiency.[1][6][7] A key differentiating feature is the presence of glycerol (B35011) and glycerol-3-phosphate in the urine during a metabolic crisis, which is highly characteristic of FBPase deficiency.[8][9] Additionally, genetic testing for mutations in the FBP1 gene provides a definitive diagnosis.[2]
Q3: My urinary organic acid analysis by GC/MS did not detect glycerol or glycerol-3-phosphate in a patient strongly suspected of having FBPase deficiency. What could be the issue?
A3: This is a critical point of potential misinterpretation. The conventional solvent extraction method for urinary organic acid analysis can fail to detect glycerol and glycerol-3-phosphate, leading to a false-negative result.[4][9] It is crucial to use a urease pretreatment non-extraction method for GC/MS analysis to ensure the accurate detection of these key biomarkers.[4][10]
Q4: Is a fructose (B13574) or glycerol challenge test a reliable method for diagnosing FBPase deficiency?
A4: No, these provocative tests are considered dangerous and should be avoided.[8][11] Administering fructose or glycerol to an individual with FBPase deficiency can induce a severe metabolic crisis, including profound hypoglycemia and lactic acidosis.[3] Diagnosis should be pursued through less invasive and safer methods like biochemical analysis of blood and urine, enzyme activity assays, and molecular genetic testing.
Q5: What is the role of enzyme activity assays in the diagnosis of FBPase deficiency, and what are the potential pitfalls?
A5: Measuring FBPase enzyme activity in liver tissue or leukocytes can be a reliable diagnostic method.[1][2] However, this testing is not widely available and liver biopsy is an invasive procedure.[8][12] A potential pitfall is that some individuals with a severe clinical presentation of FBPase deficiency may show normal FBPase activity in leukocytes, which can be misleading.[4] Therefore, enzyme activity results should be interpreted in conjunction with clinical findings and, ideally, confirmed by genetic testing.
Troubleshooting Guides
Issue 1: Inconclusive Biochemical Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Hypoglycemia and lactic acidosis are present, but urinary organic acid analysis is negative for glycerol and glycerol-3-phosphate. | Incorrect urinary organic acid analysis method used. | 1. Confirm the GC/MS method used. 2. Re-analyze the urine sample using the urease pretreatment non-extraction method.[4][10] 3. Ensure the urine sample was collected during a metabolic crisis for the highest likelihood of detecting characteristic metabolites.[11] |
| Transiently elevated triglycerides ("pseudo-hypertriglyceridemia") are observed. | This is a useful biochemical marker for FBPase deficiency during an acute metabolic event. | 1. Do not misinterpret this as a primary lipid disorder. 2. Proceed with further investigations for FBPase deficiency, including appropriate urinary organic acid analysis and genetic testing. |
Issue 2: Ambiguous Genetic Testing Results
| Symptom | Possible Cause | Troubleshooting Steps |
| A variant of unknown significance (VUS) is identified in the FBP1 gene. | The clinical significance of the genetic variant is not yet established. | 1. Perform segregation analysis in the family to see if the VUS tracks with the disease. 2. Conduct functional studies on the variant to assess its impact on FBPase enzyme activity.[1] 3. Correlate the genetic finding with the patient's clinical and biochemical phenotype. |
| No mutations are found in the FBP1 gene despite strong clinical suspicion. | The mutation may be in a region not covered by standard sequencing (e.g., deep intronic regions) or represent a large deletion/duplication. | 1. Consider deletion/duplication analysis of the FBP1 gene.[10] 2. Perform FBPase enzyme activity assays on leukocytes or a liver biopsy to functionally confirm the deficiency.[12] |
Quantitative Data Summary
| Parameter | Value in FBPase Deficiency (during crisis) | Reference Range | Citation |
| Blood Glucose | < 40 mg/dL (neonates)< 60 mg/dL (older infants, children, adults) | 70-120 mg/dL | [11] |
| Blood Lactate | > 2.5 mmol/L | 0.5-2.2 mmol/L | [11] |
| FBPase Enzyme Activity in Leukocytes | Dramatically decreased (<10% of normal) | Varies by laboratory | [10] |
| FBPase Activity in Cultured Monocytes | 0 nmol/min per mg protein | 4.1–15.3 nmol/min per mg protein | [13] |
Experimental Protocols
Urinary Organic Acid Analysis by GC/MS (Urease Pretreatment Non-Extraction Method)
Objective: To detect the presence of glycerol and glycerol-3-phosphate in urine.
Methodology:
-
Sample Collection: Collect a urine sample during an acute metabolic episode.[11]
-
Urease Pretreatment: Treat the urine sample with urease to remove urea, which can interfere with the analysis.
-
Internal Standard: Add an appropriate internal standard to the sample.
-
Derivatization: Chemically modify the organic acids to make them volatile for gas chromatography.
-
GC/MS Analysis: Inject the prepared sample into a gas chromatograph-mass spectrometer (GC/MS). The compounds will be separated based on their boiling points and then identified by their mass spectra.
-
Data Analysis: Identify and quantify the presence of glycerol and glycerol-3-phosphate by comparing the resulting spectra to a library of known compounds.
Note: This is a generalized protocol. Specific laboratory procedures may vary.
FBPase Enzyme Activity Assay in Leukocytes
Objective: To measure the catalytic activity of the FBPase enzyme in a patient's white blood cells.
Methodology:
-
Leukocyte Isolation: Isolate mononuclear white blood cells from a whole blood sample using density gradient centrifugation.
-
Cell Lysis: Disrupt the isolated leukocytes to release their cellular contents, including the FBPase enzyme.
-
Spectrophotometric Assay: The assay is based on a coupled enzyme reaction. FBPase hydrolyzes fructose-1,6-bisphosphate to fructose-6-phosphate. This product is then used in a series of reactions that ultimately lead to the reduction of NADP+ to NADPH.
-
Measurement: The rate of NADPH formation is measured by monitoring the increase in absorbance at a specific wavelength (typically 340 nm) over time using a spectrophotometer.
-
Inhibitor Specificity: To ensure the measured activity is specific to FBPase, the assay can be performed in the presence and absence of AMP, a known specific inhibitor of the enzyme.[12]
-
Calculation: The enzyme activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the cell lysate.
Note: Commercially available kits provide detailed protocols for this assay.
Visualizations
Caption: Gluconeogenesis pathway highlighting the FBPase-catalyzed step.
Caption: Diagnostic workflow for FBPase deficiency, highlighting potential for misinterpretation.
References
- 1. The Role of Liver Fructose-1,6-Bisphosphatase in Regulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The key gluconeogenic enzyme fructose-1,6-bisphosphatase is secreted during prolonged glucose starvation and is internalized following glucose re-feeding via the non-classical secretory and internalizing pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose 1,6-bisphosphatase deficiency: enzyme and mutation analysis performed on calcitriol-stimulated monocytes with a note on long-term prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Infantile Fructose-1,6-Bisphosphatase Deficiency Masquerading as Mitochondriopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orphanet: Fructose-1,6-bisphosphatase deficiency [orpha.net]
- 7. e-century.us [e-century.us]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. essaycompany.com [essaycompany.com]
- 10. Pitfall in the Diagnosis of Fructose-1,6-Bisphosphatase Deficiency: Difficulty in Detecting Glycerol-3-Phosphate with Solvent Extraction in Urinary GC/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fructose-1,6-Bisphosphatase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fructose-1,6-Bisphosphatase Deficiency: A Case of a Successful Pregnancy by Closely Monitoring Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
FBPase Activity Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fructose-1,6-Bisphosphatase (FBPase) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a coupled FBPase activity assay?
A1: The FBPase activity assay is typically a coupled enzymatic reaction. FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (B1210287) (F6P) and inorganic phosphate.[1] The F6P is then utilized in a series of subsequent enzymatic reactions, ultimately leading to the production of a measurable product. In many commercial kits, this final product is a chromophore or fluorophore that can be detected using a spectrophotometer or fluorometer, respectively.[2][3] The rate of formation of the colored or fluorescent product is directly proportional to the FBPase activity in the sample.
Q2: What are the key validation parameters for an FBPase activity assay?
A2: Key method validation parameters for an FBPase activity assay include linearity, specificity, precision, accuracy, and the limit of detection (LOD) and limit of quantitation (LOQ).[4][5][6] These parameters ensure that the assay is reliable, reproducible, and suitable for its intended purpose.
Q3: How can I ensure the specificity of my FBPase activity measurement?
A3: Specificity can be confirmed by running parallel reactions in the presence and absence of a known FBPase inhibitor, such as adenosine (B11128) monophosphate (AMP).[7][8] A significant decrease in the measured activity in the presence of AMP would indicate that the assay is specific for FBPase. Additionally, running a sample blank (without the FBP substrate) is crucial to account for any background signal.[1][2]
Q4: What types of samples can be used for FBPase activity assays?
A4: FBPase activity can be measured in a variety of biological samples, including animal tissues (e.g., liver, kidney), cell cultures (e.g., HeLa, Jurkat), and purified enzyme preparations.[1][9] Sample preparation protocols will vary depending on the sample type and may include homogenization and centrifugation to obtain a clear lysate.[1]
Troubleshooting Guide
Problem 1: Low or No FBPase Activity Detected
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Ensure proper storage of samples and the FBPase positive control. Avoid repeated freeze-thaw cycles.[10] |
| Incorrect Reagent Preparation | Reconstitute all lyophilized components as per the protocol. Ensure all reagents are completely thawed and mixed before use.[2][10] |
| Suboptimal Assay Conditions | Verify the incubation temperature and pH of the assay buffer are optimal for FBPase activity (typically 37°C and pH ~8.0).[2] |
| Presence of Inhibitors in the Sample | Some substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can interfere with the assay.[10] Consider sample purification or dilution if inhibitors are suspected. |
Problem 2: High Background Signal
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use fresh, high-quality reagents and water. |
| Endogenous F6P in Sample | Prepare a sample background control well that includes the sample and all reaction components except the FBP substrate.[1][2] Subtract this background reading from the sample reading. |
| Non-specific Reduction of Probe | Ensure that the sample is not highly colored or contains reducing agents that could interfere with the detection chemistry. |
Problem 3: Non-Linear Standard Curve
| Possible Cause | Suggested Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate pipetting, especially for small volumes. Prepare a master mix for the standards to minimize variability.[10] |
| Incorrect Standard Preparation | Ensure the F6P standard is properly reconstituted and serially diluted. Use fresh dilutions for each experiment.[1][2] |
| Substrate Depletion or Enzyme Saturation | If measuring in kinetic mode, ensure that the reaction rate is linear over the chosen time points.[2] If using an endpoint assay, ensure the incubation time is within the linear range of the assay. |
| Instrument Settings | Check that the correct wavelength and filter settings are used on the microplate reader.[10] |
Experimental Protocols
Protocol 1: General FBPase Activity Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available kits.[1][2]
-
Sample Preparation:
-
F6P Standard Curve Preparation:
-
Reaction Setup:
-
Add samples (e.g., 1-50 µL) to separate wells of a 96-well plate. Adjust the final volume to 50 µL with FBPase Assay Buffer.
-
For each sample, prepare a parallel background control well.[1]
-
Prepare a Reaction Mix containing FBPase Assay Buffer, FBP Converter, FBP Developer, FBP Probe, and FBP Substrate.[1]
-
Prepare a Background Control Mix containing all components except the FBP Substrate.[1]
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Add 50 µL of the Background Control Mix to the sample background control wells.
-
-
Measurement and Calculation:
-
Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 5-60 minutes.[1][2]
-
Choose two time points (t1 and t2) in the linear range of the reaction.[2]
-
Calculate the change in absorbance (ΔOD = A2 - A1).
-
Subtract the 0 standard reading from all standard readings and plot the F6P standard curve.
-
Subtract the sample background control readings from the sample readings.
-
Apply the corrected ΔOD to the standard curve to determine the amount of F6P (B) generated during the reaction time (Δt = t2 - t1).
-
Calculate FBPase activity using the formula: Activity = B / (Δt * V) * Dilution Factor, where V is the sample volume.
-
Quantitative Data Summary
Table 1: Example Kinetic Parameters for FBPase
The following table summarizes example kinetic parameters for FBPase from Francisella tularensis.[11]
| Parameter | Value |
| Km | 11 µM |
| Vmax | 2.0 units/mg |
| kcat | 1.2 s⁻¹ |
| kcat/Km | 120 mM⁻¹ s⁻¹ |
| Specific Activity | 2.0 units/mg |
Table 2: Method Validation Parameters
This table outlines the typical acceptance criteria for key method validation parameters.
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20% |
| Accuracy (% Recovery) | 80-120% |
| Specificity | Signal significantly inhibited by a specific inhibitor (e.g., AMP).[7] |
Visualizations
Caption: A general workflow for a colorimetric FBPase activity assay.
Caption: Simplified diagram of the gluconeogenesis pathway highlighting FBPase.
Caption: A logical workflow for troubleshooting low FBPase activity.
References
- 1. store.genprice.com [store.genprice.com]
- 2. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 3. Fructose-1,6-Bisphosphate Assay Kit (Fluorometic) (ab284537) | Abcam [abcam.com]
- 4. Fructose 1,6-bisphosphatase (FBP) assay Kit | Biochemical Assays from Krishgen [krishgen.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Fructose-1,6-Bisphosphatase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: FBPase-1 Inhibitor-1 Versus the Natural Regulator AMP
A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate landscape of metabolic regulation, Fructose-1,6-bisphosphatase-1 (FBPase-1) serves as a critical control point in gluconeogenesis, the body's pathway for generating glucose from non-carbohydrate sources. Dysregulation of this enzyme is implicated in conditions like type 2 diabetes, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of a synthetic allosteric inhibitor, FBPase-1 inhibitor-1, and the endogenous allosteric inhibitor, adenosine (B11128) monophosphate (AMP), offering a comprehensive overview for researchers and drug developers.
Mechanism of Action: A Shared Strategy
Both this compound and AMP exert their effects through allosteric inhibition. They bind to a site on the FBPase-1 enzyme that is distinct from the active site where the substrate, fructose-1,6-bisphosphate, binds.[1][2] This binding event induces a conformational change in the enzyme, shifting it from its active 'R' (relaxed) state to an inactive 'T' (tense) state, thereby reducing its catalytic activity.[3] This shared mechanism of action underscores the potential of synthetic inhibitors like this compound to mimic and even enhance the natural regulatory processes of the cell.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is paramount. The following table summarizes the key quantitative data for this compound and AMP, focusing on their inhibitory constants (IC50 and Ki) against human FBPase-1. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Reference(s) |
| This compound | Human FBPase-1 | 3.4 | 1.1 | [4][5][6] |
| AMP | Human Liver FBPase | 1.0 - 9.7 | Not specified | [3][7] |
| This compound | Rat Hepatoma Cells | 6.6 | Not specified | [4] |
| AMP | Pig Kidney FBPase | 1.3 | Not specified | [3] |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition.
Based on the available data, this compound demonstrates potent inhibition of human FBPase-1 with an IC50 of 3.4 µM and a Ki of 1.1 µM.[4][5][6] The natural inhibitor, AMP, exhibits a broader range of reported IC50 values against human liver FBPase, from 1.0 µM to 9.7 µM.[3][7] This variability may be attributed to different experimental conditions across studies. Notably, in a direct comparison using pig kidney FBPase, the IC50 values were more comparable, with 1.5 µM for a synthetic inhibitor and 1.3 µM for AMP.[3]
Visualizing the Regulatory Landscape
To understand the context of FBPase-1 inhibition, it is essential to visualize its role in the gluconeogenesis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Fructose-1,6-bisphosphatase-1 Inhibitor - Allergy - CAT N°: 18860 [bertin-bioreagent.com]
- 6. Fructose-1,6-bisphosphatase-1 Inhibitor - Cayman Chemical [bioscience.co.uk]
- 7. pnas.org [pnas.org]
Validating FBPase-1 as a Drug Target: A Comparative Guide to Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, making it a compelling target for therapeutic intervention in metabolic diseases, particularly type 2 diabetes.[1][2] The inhibition of FBPase-1 offers a direct mechanism to reduce excessive endogenous glucose production, a key contributor to hyperglycemia.[1][2] This guide provides a comparative analysis of small molecule inhibitors targeting FBPase-1, alongside alternative strategies targeting other key gluconeogenic enzymes. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the relevant biological pathways and experimental workflows.
Performance Comparison of Gluconeogenesis Inhibitors
The validation of FBPase-1 as a drug target is supported by the efficacy of its small molecule inhibitors in preclinical models. A direct comparison with inhibitors of other key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), highlights the potential advantages of targeting FBPase-1. A key advantage of FBPase-1 inhibition is its specificity for gluconeogenesis without directly affecting glycolysis.[3]
| Target Enzyme | Small Molecule Inhibitor | Class | IC50 / Ki | In Vitro Efficacy | In Vivo Efficacy (Rodent Models) | Key Considerations |
| FBPase-1 | MB05032 | AMP Mimetic | IC50: 16 nM (human liver FBPase) | Potent inhibitor of FBPase activity. | The prodrug MB06322 (CS-917) reduced gluconeogenesis by 70% and blood glucose by >200 mg/dl in Zucker diabetic fatty (ZDF) rats.[2] | Orally bioavailable prodrugs (CS-917, MB07803) have entered clinical trials.[4] |
| FBPase-1 | Benzoxazole benzenesulfonamide | Allosteric Inhibitor | IC50: 3.4 µM, Ki: 1.1 µM (human FBPase-1) | Blocks glucose production in rat hepatoma cells (IC50: 6.6 µM).[5] | Preclinical development stage.[6] | Binds to a novel allosteric site.[7] |
| FBPase-1 | Achyrofuran analogs (e.g., Compound 15) | Natural Product Derivative | IC50: 8.1 µM (human liver FBPase) | Comparable inhibition to the natural allosteric inhibitor AMP.[7] | Antihyperglycemic properties in mouse models.[7] | Derived from natural products with known anti-diabetic activity.[7] |
| PEPCK | 3-Mercaptopicolinic acid (3-MPA) | PEPCK Inhibitor | Ki: 2-9 µM | Inhibits gluconeogenesis in hepatocytes. | Potent hypoglycemic agent in rats.[8] | Requires millimolar concentrations for effect, limiting clinical utility. |
| G6Pase | Chlorogenic acid derivatives (e.g., S4048) | G6Pase Inhibitor | Not specified | Inhibit G6Pase activity. | Acute inhibition leads to hepatic steatosis in rats. | Potential for off-target effects and lipid accumulation. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for validating FBPase-1 as a drug target, the following diagrams are provided.
Caption: FBPase-1 in the Gluconeogenesis Pathway and its Allosteric Regulation.
Caption: Experimental Workflow for Validating FBPase-1 as a Drug Target.
Caption: Logical Flow from FBPase-1 Inhibition to Therapeutic Effect.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of FBPase-1 inhibitors.
FBPase-1 Enzyme Activity Assay
This assay measures the direct inhibitory effect of a small molecule on FBPase-1 enzymatic activity.
Principle: FBPase-1 activity is measured spectrophotometrically using a coupled-enzyme assay. The product of the FBPase-1 reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Subsequently, glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate, which is coupled to the reduction of NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.[7]
Materials:
-
Purified FBPase-1 (human or other species)
-
Assay Buffer: 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5[7]
-
Fructose-1,6-bisphosphate (FBP) solution
-
NADP+ solution
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
Small molecule inhibitor stock solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, NADP+ (final concentration 0.2 mM), phosphoglucose isomerase (1.4 units), and glucose-6-phosphate dehydrogenase (0.5 units).[7]
-
Add varying concentrations of the small molecule inhibitor to the wells. Include a control well with no inhibitor.
-
Add purified FBPase-1 (e.g., 9 ng) to each well and equilibrate the plate at 30°C.[7]
-
Initiate the reaction by adding FBP solution (e.g., final concentration 70 µM).[7]
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Glucose Production Assay
This assay assesses the ability of a small molecule to inhibit gluconeogenesis in a cellular context.
Principle: Hepatocytes are cultured in a glucose-free medium supplemented with gluconeogenic precursors (lactate and pyruvate). The amount of glucose produced and released into the medium is measured after a specific incubation period with and without the inhibitor.[6]
Materials:
-
Primary hepatocytes or a suitable hepatoma cell line (e.g., H4IIE)
-
Collagen-coated culture plates
-
Glucose-free DMEM
-
Sodium lactate (B86563)
-
Sodium pyruvate
-
Small molecule inhibitor stock solution
-
Glucose assay kit
Procedure:
-
Seed hepatocytes on collagen-coated plates and allow them to attach.
-
Wash the cells with warm PBS.
-
Replace the medium with glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.[6]
-
Add varying concentrations of the small molecule inhibitor to the cells. Include a control group with no inhibitor.
-
Incubate the cells at 37°C for a defined period (e.g., 3-6 hours).[6]
-
Collect the culture medium from each well.
-
Measure the glucose concentration in the collected medium using a glucose assay kit.[6]
-
Normalize the glucose production to the total protein content in each well.
-
Calculate the percentage of inhibition of glucose production for each inhibitor concentration.
In Vivo Pyruvate Tolerance Test (PTT)
This in vivo assay evaluates the effect of a small molecule inhibitor on hepatic gluconeogenesis in an animal model.[9]
Principle: After a period of fasting to deplete glycogen (B147801) stores, an animal is injected with pyruvate, a primary substrate for gluconeogenesis. The subsequent rise in blood glucose is monitored over time. An effective inhibitor of gluconeogenesis will attenuate this rise in blood glucose.[9]
Materials:
-
Diabetic or healthy animal model (e.g., mice or rats)
-
Small molecule inhibitor formulation for oral or parenteral administration
-
Glucometer and test strips
-
Equipment for blood collection (e.g., tail vein lancets, capillaries)
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) to ensure glycogen stores are minimized.[9]
-
Administer the small molecule inhibitor or vehicle control to the animals at a predetermined time before the pyruvate challenge.
-
At time zero, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Administer pyruvate via intraperitoneal (IP) injection.[9]
-
Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection and measure blood glucose levels.[9]
-
Plot the blood glucose concentration over time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the inhibitor on gluconeogenesis. A significant reduction in the AUC in the treated group compared to the control group indicates inhibition of gluconeogenesis.
References
- 1. Live-cell metabolic analyzer protocol for measuring glucose and lactate metabolic changes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular assay for measuring the modulation of glucose production in H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Gluconeogenesis in Cancer: Function and Regulation of PEPCK, FBPase, and G6Pase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Glucose Metabolism | Metabolic Phenotyping Center [mpc.weill.cornell.edu]
A Comparative Guide to the Mechanisms of Action: FBPase-1 Inhibitors Versus Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two distinct classes of anti-hyperglycemic agents: direct FBPase-1 inhibitors and the widely prescribed biguanide, metformin (B114582). While both drug classes ultimately lead to a reduction in hepatic glucose production, their underlying molecular pathways and primary targets differ significantly. This document synthesizes preclinical data to illuminate these differences, offering insights for researchers in metabolic diseases and drug development.
Introduction
Excessive hepatic glucose production (HGP) is a cornerstone of the pathophysiology of type 2 diabetes. Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenic pathway, making it an attractive target for therapeutic intervention. Direct FBPase-1 inhibitors are designed to specifically block this enzyme's activity. Metformin, a first-line therapy for type 2 diabetes for decades, also reduces HGP, but its mechanism is more complex and multifactorial, with recent evidence highlighting an indirect effect on FBPase-1.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between direct FBPase-1 inhibitors and metformin lies in their initial molecular interactions. FBPase-1 inhibitors directly bind to and inhibit the FBPase-1 enzyme, whereas metformin initiates a cascade of events by targeting mitochondrial respiration.
FBPase-1 Inhibitors: Direct Enzymatic Inhibition
FBPase-1 inhibitors lower hepatic glucose production by directly binding to the fructose-1,6-bisphosphatase enzyme. This enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis. By blocking this step, these inhibitors effectively curtail the liver's ability to synthesize glucose from non-carbohydrate precursors.
Most FBPase-1 inhibitors are allosteric inhibitors, binding to a site distinct from the active site, often the AMP binding site. This binding induces a conformational change in the enzyme, reducing its catalytic activity.
Metformin: A Multi-pronged Approach via Cellular Energy Stress
Metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I.[1][2][3] This leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. The elevated levels of AMP have several downstream consequences that collectively reduce hepatic glucose production:
-
Indirect Inhibition of FBPase-1: The increased intracellular AMP acts as an allosteric inhibitor of FBPase-1, mimicking the action of direct FBPase-1 inhibitors.[1][2][3] This is now considered a significant contributor to metformin's glucose-lowering effect.
-
Activation of AMP-activated Protein Kinase (AMPK): The high AMP:ATP ratio activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates various downstream targets, leading to the inhibition of anabolic pathways like gluconeogenesis and the activation of catabolic pathways.
-
Gut-level Effects: Metformin also has significant effects in the gastrointestinal tract, including increased glucose utilization and secretion of glucagon-like peptide-1 (GLP-1), which can further contribute to improved glycemic control.
Comparative Efficacy: A Quantitative Look
Direct head-to-head comparative studies with extensive dose-response data are limited. However, by compiling data from various preclinical studies, we can draw a quantitative comparison of the efficacy of representative FBPase-1 inhibitors and metformin.
Table 1: In Vitro Inhibition of FBPase-1 Activity
| Compound | Target | IC50 | Source |
| FBPase-1 Inhibitor (MB05032) | Human FBPase-1 | 16 nM | [4] |
| FBPase-1 Inhibitor (CS-917 active form) | Human FBPase-1 | Not directly reported, prodrug of MB05032 | [4] |
| Metformin | Mouse FBPase-1 | No direct inhibition up to 10 mM | [1] |
| AMP (endogenous allosteric inhibitor) | Mouse FBPase-1 | ~10 µM | [1] |
Note: Metformin does not directly inhibit FBPase-1. Its inhibitory effect is indirect, mediated by the increase in cellular AMP levels.
Table 2: Effect on Hepatic Glucose Production in Primary Hepatocytes
| Compound | Cell Type | Concentration | Inhibition of Glucose Production | Source |
| FBPase-1 Inhibitor (MB06322 - prodrug) | Rat Hepatocytes | 1 µM | Significant inhibition | [4] |
| Metformin | Mouse Hepatocytes | 200 µM | Significant inhibition | [5] |
| Metformin | Primary Hepatocytes | 1 mM | Greater inhibition with pretreatment | [6] |
Table 3: In Vivo Efficacy in Diabetic Mouse Models
| Compound | Animal Model | Dose | Effect on Blood Glucose | Source |
| FBPase-1 Inhibitor (MB06322) | Zucker Diabetic Fatty (ZDF) Rats | 30 mg/kg | Significant reduction in blood glucose | [4] |
| Metformin | High-fat diet-fed diabetic mice | 250 mg/kg (oral) | Significantly blunted effect in AMP-insensitive FBP1 knock-in mice compared to wild-type | [3] |
Signaling Pathway Diagrams
To visualize the distinct and overlapping pathways of FBPase-1 inhibitors and metformin, the following diagrams are provided.
References
- 1. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin lowers glucose 6-phosphate in hepatocytes by activation of glycolysis downstream of glucose phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of FBPase-1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic is paramount. This guide provides a comparative analysis of the selectivity of Fructose-1,6-bisphosphatase-1 (FBPase-1) inhibitors, focusing on their interactions with other phosphatases and key metabolic enzymes. The information is supported by available experimental data and detailed protocols to aid in the evaluation of these compounds.
Fructose-1,6-bisphosphatase-1 is a critical regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for glucose production. Its inhibition is a promising therapeutic strategy for type 2 diabetes. However, the development of FBPase-1 inhibitors requires a high degree of selectivity to avoid off-target effects, particularly against other phosphatases and nucleotide-binding enzymes that play crucial roles in cellular metabolism. This guide examines the cross-reactivity profiles of three major classes of FBPase-1 inhibitors: AMP mimetics, anilinoquinazolines, and benzoxazole (B165842) benzenesulfonamides.
Comparative Selectivity of FBPase-1 Inhibitors
The selectivity of FBPase-1 inhibitors is a key determinant of their therapeutic potential. An ideal inhibitor should potently target FBPase-1 while exhibiting minimal activity against other phosphatases and metabolic enzymes. Below is a summary of the available cross-reactivity data for different classes of FBPase-1 inhibitors.
| Inhibitor Class | FBPase-1 Target | Other Enzymes Tested | Cross-Reactivity Profile |
| AMP Mimetic (MB05032) | Human Liver FBPase (IC50: 16 nM)[1] | Glycogen (B147801) Phosphorylase | Inactive (EC50 > 100 µM)[1] |
| Human Muscle FBPase (IC50: 29 nM)[1] | AMP-activated protein kinase (AMPK) | Inactive (EC50 > 100 µM)[1] | |
| Rat Liver FBPase (IC50: 61 nM)[1] | |||
| Anilinoquinazolines | FBPase-1 (Allosteric Site) | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Selectivity can be achieved through chemical modification, but specific comparative data is limited.[2] |
| Benzoxazole Benzenesulfonamides | FBPase-1 (Allosteric Site) | Not specified in available literature. | Data on cross-reactivity with other phosphatases is not readily available. |
Key Findings:
-
The AMP mimetic, MB05032, demonstrates high selectivity for FBPase-1 over other key AMP-regulated enzymes, glycogen phosphorylase and AMPK.[1] This is a critical feature, as off-target inhibition of these enzymes could lead to undesirable metabolic effects.
-
While anilinoquinazolines have been developed as FBPase-1 inhibitors, their potential for cross-reactivity with protein kinases, such as EGFR tyrosine kinase, is a known consideration.[2][3] Medicinal chemistry efforts have aimed to improve selectivity.
-
There is a lack of publicly available, detailed cross-reactivity data for the benzoxazole benzenesulfonamide (B165840) class of FBPase-1 inhibitors against a panel of other phosphatases.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for determining the inhibitory activity and selectivity of FBPase-1 inhibitors.
Protocol 1: FBPase-1 Coupled Enzyme Assay
This is a widely used method to determine the potency of FBPase-1 inhibitors. The activity of FBPase-1 is measured by coupling the production of its product, fructose-6-phosphate, to the reduction of NADP+, which can be monitored spectrophotometrically.
Materials:
-
Human recombinant FBPase-1
-
Fructose-1,6-bisphosphate (substrate)
-
Phosphoglucose (B3042753) isomerase (coupling enzyme)
-
Glucose-6-phosphate dehydrogenase (coupling enzyme)
-
NADP+
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM EDTA)
-
Test inhibitor compound
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the test inhibitor at various concentrations to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding FBPase-1 enzyme.
-
Start the coupled reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Protocol 2: Inhibitor Selectivity Screening
To assess the cross-reactivity of an FBPase-1 inhibitor, it should be tested against a panel of other relevant phosphatases and metabolic enzymes.
Procedure:
-
Select a panel of relevant off-target enzymes. This should include other phosphatases (e.g., protein tyrosine phosphatases, other sugar phosphatases) and, if the inhibitor is an ATP/AMP mimetic, other nucleotide-binding enzymes (e.g., kinases, glycogen phosphorylase).
-
For each enzyme in the panel, utilize an established and validated activity assay. The assay principle will vary depending on the enzyme (e.g., release of inorganic phosphate, change in fluorescence or absorbance).
-
Test the FBPase-1 inhibitor at a range of concentrations in each of the off-target enzyme assays.
-
Determine the IC50 or Ki value of the inhibitor for each off-target enzyme.
-
Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for FBPase-1. A higher selectivity index indicates greater selectivity for FBPase-1.
Signaling Pathways and Experimental Workflows
Visualizing the relevant biological pathways and experimental procedures can aid in understanding the context and methodology of FBPase-1 inhibitor evaluation.
Caption: FBPase-1 in the context of gluconeogenesis and glycolysis regulation.
Caption: A generalized workflow for assessing FBPase-1 inhibitor selectivity.
References
A Comparative Guide to the In Vivo Efficacy of FBPase Inhibitors CS-917 and MB07803
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two fructose-1,6-bisphosphatase (FBPase) inhibitors, CS-917 (also known as MB06322) and its second-generation successor, MB07803. FBPase is a rate-limiting enzyme in the gluconeogenesis pathway, making it a key target for therapeutic intervention in type 2 diabetes.[1] By inhibiting this enzyme, both CS-917 and MB07803 aim to reduce excessive hepatic glucose production, a major contributor to hyperglycemia in diabetic patients.
Mechanism of Action
Both CS-917 and MB07803 are prodrugs that are converted to their active forms in the body. They function as allosteric inhibitors of FBPase, mimicking the natural inhibitor adenosine (B11128) monophosphate (AMP) to downregulate the production of glucose in the liver.[1] While CS-917 showed initial promise, its development was halted due to observations of lactic acidosis, particularly in combination with metformin, and the toxicity of its metabolite.[2] MB07803 was subsequently developed with an improved pharmacokinetic profile to address these issues.[1]
Preclinical Efficacy
CS-917 (MB06322)
Preclinical studies in rodent models of type 2 diabetes demonstrated the glucose-lowering potential of CS-917.
| Animal Model | Dosing | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | Oral administration | Dose-dependent decrease in plasma glucose levels, independent of insulin (B600854) levels. Inhibition of gluconeogenesis. No significant elevations in plasma lactate (B86563) or triglyceride levels. | [3][4] |
| Goto-Kakizaki (GK) Rats | 2.5 to 40 mg/kg (fasted state), 10 to 40 mg/kg (meal loading) | Dose-dependent decrease in plasma glucose levels in the fasted state. Suppressed plasma glucose elevation after a meal. | [5] |
MB07803
As a second-generation inhibitor, the preclinical development of MB07803 focused on demonstrating an improved safety and pharmacokinetic profile over CS-917. Detailed public data on its preclinical efficacy is less abundant as the focus shifted to clinical evaluation.
Clinical Efficacy
CS-917
Phase I and II clinical trials for CS-917 showed encouraging results in patients with type 2 diabetes before its discontinuation.
| Trial Phase | Patient Population | Dosing | Key Findings | Reference |
| Phase II | Patients with type 2 diabetes | Not specified in available abstracts | Favorable safety profile and clinically meaningful reductions in fasting glucose levels. | [1] |
MB07803
MB07803 progressed to Phase IIa clinical trials, demonstrating its potential as a viable therapeutic agent for type 2 diabetes.
| Trial Phase | Patient Population | Dosing | Key Findings | Reference |
| Phase IIa | Adults with type 2 diabetes and obesity | Not specified in available abstracts | Data from this trial supported further clinical development. | [6] |
Experimental Protocols
In Vivo Efficacy Study in Diabetic Rodents (General Protocol)
The following describes a general experimental workflow for evaluating the in vivo efficacy of FBPase inhibitors in rodent models such as Zucker Diabetic Fatty (ZDF) or Goto-Kakizaki (GK) rats.
-
Animal Model: Male ZDF or GK rats are commonly used as they spontaneously develop obesity, insulin resistance, and hyperglycemia, mimicking human type 2 diabetes.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a period of at least one week before the start of the experiment.
-
Grouping and Treatment: Rats are randomly assigned to control and treatment groups. The vehicle (e.g., saline) is administered to the control group, while the test compound (CS-917 or MB07803) is administered orally at various doses to the treatment groups.
-
Oral Glucose Tolerance Test (OGTT): After a period of fasting (typically 12-16 hours), a baseline blood sample is collected. Subsequently, a glucose solution (e.g., 2 g/kg body weight) is administered orally. Blood samples are then collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and insulin levels.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion. Statistical analysis is performed to compare the treatment groups with the control group.
Signaling and Experimental Workflow Diagrams
References
- 1. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Confirming In Vivo Target Engagement of FBPase-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the in vivo target engagement of Fructose-1,6-bisphosphatase (FBPase-1) inhibitors. Direct evidence of an inhibitor binding to its intended target within a living organism and eliciting a biological response is a critical step in the drug development pipeline. Here, we compare methodologies and present supporting data, using "FBPase-1 inhibitor-1" as a representative early-stage candidate and contrasting it with more extensively studied inhibitors to illustrate the path from in vitro potency to in vivo efficacy.
Fructose-1,6-bisphosphatase is a rate-limiting enzyme in the gluconeogenesis pathway, making it an attractive target for therapeutic intervention in type 2 diabetes.[1][2] Inhibition of FBPase is expected to reduce excessive glucose production in the liver.[1][3]
Comparative Efficacy of FBPase-1 Inhibitors
A direct comparison of in vivo efficacy requires data from head-to-head animal studies. While such data for "this compound" is not publicly available, we can compare its in vitro potency with that of other published FBPase inhibitors. This initial assessment is crucial for selecting candidates for further in vivo testing.
| Inhibitor | Target | IC50 | Animal Model | Key In Vivo Effect | Reference |
| This compound | Human FBPase-1 | 3.4 µM | Not available | Not available | [4][5] |
| MB05032 | Human FBPase-1 | 16 nM | Zucker Diabetic Fatty (ZDF) Rats | Active metabolite of MB06322 | [1][6] |
| MB06322 (CS-917) | Human FBPase-1 | Prodrug of MB05032 | Zucker Diabetic Fatty (ZDF) Rats | Dose-dependent inhibition of gluconeogenesis and reduction in blood glucose | [1][6][7] |
| Compound 45 | Human FBPase-1 | 2.08 µM | ICR Mice | Potent inhibition of gluconeogenesis, similar to metformin | [8][9] |
| Metformin | Primarily AMP-activated protein kinase (AMPK) activation; also inhibits FBPase | Indirect inhibitor | ICR Mice | Reduced blood glucose levels in pyruvate (B1213749) tolerance test | [2][8][9] |
Methodologies for Confirming In Vivo Target Engagement
Confirming that an FBPase-1 inhibitor is engaging its target in vivo involves a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies. The primary methods focus on measuring the direct downstream effects of FBPase-1 inhibition, namely the reduction of gluconeogenesis and, consequently, blood glucose levels.
Pyruvate Tolerance Test (PTT)
The Pyruvate Tolerance Test is a key pharmacodynamic assay to assess the rate of gluconeogenesis in vivo. Pyruvate is a primary substrate for gluconeogenesis. By administering an FBPase inhibitor prior to a pyruvate challenge, a reduction in the subsequent rise in blood glucose indicates successful target engagement and inhibition of the gluconeogenic pathway.[8][9]
Experimental Protocol: Pyruvate Tolerance Test in Mice
-
Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water to deplete glycogen (B147801) stores and maximize reliance on gluconeogenesis.
-
Inhibitor Administration: Administer the FBPase inhibitor (e.g., this compound, Compound 45) or vehicle control orally (p.o.) or via intraperitoneal (i.p.) injection. A positive control, such as metformin, is often included.[8][9]
-
Baseline Glucose Measurement: At a specified time post-inhibitor administration (e.g., 30 minutes), measure baseline blood glucose from a tail vein bleed using a glucometer. This is the 0-minute time point.
-
Pyruvate Challenge: Administer sodium pyruvate (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between the inhibitor-treated and vehicle-treated groups. A statistically significant reduction in the AUC in the inhibitor-treated group indicates inhibition of gluconeogenesis.
Measurement of Gluconeogenesis Rate using Isotope Tracers
A more direct and quantitative method to assess target engagement is to measure the rate of gluconeogenesis using stable isotope tracers. This technique allows for the precise determination of the contribution of gluconeogenesis to overall glucose production.
Experimental Protocol: [14C]Bicarbonate Incorporation into Glucose
This method was used to confirm the in vivo target engagement of MB06322 in ZDF rats.[1]
-
Animal Model: Zucker Diabetic Fatty (ZDF) rats.
-
Catheterization: For serial blood sampling, surgical implantation of a carotid artery catheter may be performed.
-
Fasting: Fast the animals for a defined period (e.g., 5 hours).
-
Inhibitor Administration: Administer the FBPase inhibitor (e.g., MB06322) or vehicle orally.
-
Isotope Infusion: After a set time post-inhibitor administration, infuse a tracer such as NaH14CO3 intravenously.
-
Blood Sampling: Collect arterial blood samples at various time points during and after the tracer infusion.
-
Sample Analysis: Separate plasma and analyze for the incorporation of 14C into glucose using liquid scintillation counting.
-
Data Analysis: Calculate the rate of gluconeogenesis based on the rate of incorporation of the isotope into plasma glucose. A significant decrease in the rate of gluconeogenesis in the inhibitor-treated group compared to the vehicle group confirms target engagement.
Biomarker Analysis
Measuring changes in the levels of metabolites upstream and downstream of FBPase-1 in the gluconeogenic pathway can provide further evidence of target engagement.
Experimental Protocol: Liver Metabolite Analysis
-
Animal Treatment and Tissue Collection: Treat animals with the FBPase inhibitor or vehicle as in the PTT or isotope tracer studies. At the end of the study, euthanize the animals and rapidly collect liver tissue. Freeze the tissue immediately in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen liver tissue and extract metabolites using appropriate solvents (e.g., perchloric acid).
-
Metabolite Quantification: Analyze the levels of key metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) or enzymatic assays.
-
Upstream Metabolites: Expect an accumulation of Fructose-1,6-bisphosphate.
-
Downstream Metabolites: Expect a decrease in Fructose-6-phosphate and Glucose-6-phosphate.
-
-
Data Analysis: Compare the metabolite levels between the inhibitor- and vehicle-treated groups. A significant increase in upstream metabolites and a decrease in downstream metabolites are indicative of FBPase-1 inhibition.
Signaling Pathways and Experimental Workflows
Caption: FBPase-1 in the Gluconeogenic Pathway.
Caption: Pyruvate Tolerance Test Workflow.
Conclusion
Confirming the in vivo target engagement of a novel FBPase-1 inhibitor is a multi-faceted process that moves from initial in vitro characterization to robust in vivo pharmacodynamic studies. While direct comparative in vivo data for "this compound" is not yet available in the public domain, the established methodologies outlined in this guide provide a clear path forward for its evaluation. By utilizing well-validated assays such as the Pyruvate Tolerance Test and stable isotope tracer studies, researchers can effectively determine if a compound is hitting its intended target and eliciting the desired physiological response. The data from well-characterized inhibitors like MB06322 serve as a benchmark for the level of efficacy expected from a clinically relevant FBPase-1 inhibitor. Future studies should aim to generate such comparative data to accurately position new inhibitors in the therapeutic landscape.
References
- 1. pnas.org [pnas.org]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Discovery of novel fructose-1,6-bisphosphatase inhibitors bearing benzimidazole scaffold using a dual-ligand molecular docking model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
A Head-to-Head Comparison of Synthetic FBPase-1 Inhibitors for Researchers
A deep dive into the performance of leading synthetic fructose-1,6-bisphosphatase-1 (FBPase-1) inhibitors, offering a comparative analysis of their potency and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with the essential data and experimental context to inform their work in metabolic disease therapeutics.
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process responsible for endogenous glucose production. Its role in maintaining glucose homeostasis, particularly in the context of type 2 diabetes where gluconeogenesis is often dysregulated, has made it a prime target for therapeutic intervention. The development of synthetic FBPase-1 inhibitors aims to modulate this pathway, offering a promising avenue for the treatment of hyperglycemia.
This guide presents a head-to-head comparison of prominent synthetic FBPase-1 inhibitors, summarizing their inhibitory activities and providing detailed experimental protocols for their evaluation.
Comparative Inhibitory Potency
The following table summarizes the in vitro potency of several key synthetic FBPase-1 inhibitors. These allosteric inhibitors primarily target the AMP binding site of the enzyme.
| Inhibitor Class | Compound | Target Species | IC50 | Ki | Notes |
| Thiazole-based Phosphonic Acids | MB05032 (Active form of CS-917) | Human Liver | 16 nM | Not Reported | A potent, selective, and orally bioavailable prodrug (CS-917) that has undergone clinical evaluation.[1][2][3] |
| MB07729 (Active form of MB07803) | Human, Monkey, Rat | 31 nM, 121 nM, 189 nM | Not Reported | A second-generation inhibitor with improved pharmacokinetic properties.[4] | |
| Benzoxazole Benzenesulfonamides | Compound 53 | Not Specified | 0.57 µM | Not Reported | A potent inhibitor identified through extensive structure-activity relationship (SAR) studies.[5][6] |
| Fructose-1,6-bisphosphatase-1 Inhibitor | Human | 3.4 µM | 1.1 µM | A commercially available benzoxazolo-sulfonamide compound that acts as a cell-permeable allosteric inhibitor.[7][8][9] It has been shown to block glucose production in rat hepatoma cells with an IC50 of 6.6 µM.[9] |
Signaling Pathway and Experimental Workflow
To understand the context of FBPase-1 inhibition, it is crucial to visualize its place in the gluconeogenesis pathway. Furthermore, a clear experimental workflow is essential for the discovery and characterization of novel inhibitors.
References
- 1. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
Navigating the Therapeutic Window of FBPase-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase-1), a rate-limiting enzyme in gluconeogenesis, has emerged as a compelling target for therapeutic intervention, particularly in type 2 diabetes and certain cancers. The development of FBPase-1 inhibitors aims to curtail excessive glucose production or exploit the metabolic vulnerabilities of cancer cells. However, the success of these inhibitors hinges on a favorable therapeutic index, ensuring a wide margin between efficacy and toxicity. This guide provides a comparative evaluation of various FBPase-1 inhibitors, supported by experimental data, to aid in the ongoing research and development in this field.
Comparative Efficacy and Safety of FBPase-1 Inhibitors
The therapeutic index of a drug is a quantitative measure of its safety, typically defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. While specific LD50 (lethal dose, 50%) and ED50 (effective dose, 50%) data for many FBPase-1 inhibitors are not publicly available, a comparative assessment of their therapeutic window can be inferred from in vitro potency, in vivo efficacy, and observed adverse effects.
In Vitro Potency of FBPase-1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. A lower IC50 value indicates that a smaller amount of the drug is required to inhibit the activity of FBPase-1 by 50%. The following table summarizes the reported IC50 values for various classes of FBPase-1 inhibitors.
| Inhibitor Class | Compound | Species | IC50 | Citation |
| AMP Mimetic | MB05032 | Human Liver | 16 nM | [1] |
| AMP (natural inhibitor) | Human Liver | 1 µM | [1] | |
| ZMP | Human Liver | 12 µM | [1] | |
| Benzoxazole (B165842) Benzenesulfonamide | FBPase-1 Inhibitor-1 | Human | 3.4 µM | [2] |
| Compound 53 | Human | 0.57 µM | [3] | |
| Indole (B1671886) Derivatives | Compound 22g | Human | 0.50 µM | [4] |
| Compound 22f | Human | 0.66 µM | [4] | |
| Natural Product-Derived | Compound 15 (Achyrofuran analog) | Human Liver | 8.1 µM | [3] |
| Compound 16 (Achyrofuran analog) | Human Liver | 6.0 µM | [3] |
In Vivo Efficacy and Safety Profile
Preclinical and clinical studies provide crucial insights into the therapeutic index by evaluating the effective dose for glycemic control against the doses at which adverse effects are observed.
| Inhibitor | Animal Model/ Clinical Phase | Effective Dose & Efficacy | Observed Adverse Effects | Citation |
| MB06322 (CS-917) | Zucker Diabetic Fatty (ZDF) Rats | 30-300 mg/kg: Dose-dependent reduction in blood glucose. At 300 mg/kg, inhibited gluconeogenesis by ~70% and lowered blood glucose by >200 mg/dl. | No hypoglycemia observed even at 10-fold above the minimum effective dose. Modest, transient elevations in lactate (B86563) and triglycerides at higher doses. | [5][6] |
| Phase 2b Clinical Trial | Showed clinically meaningful reductions in fasting glucose levels. | Halted due to lactic acidosis when co-administered with metformin. | [7] | |
| MB07803 | Phase 2a Clinical Trial | 200 mg once daily: Statistically significant reduction in fasting plasma glucose. | Safe and well-tolerated. Fasting lactate levels remained within the normal range. | [8][9] |
| Phase 2 Clinical Trial | 50-400 mg twice daily: Dose-related reductions in 24-hour weighted mean glucose levels. | Safe at all doses tested and well-tolerated up to 200 mg twice-daily. | [10] | |
| Benzoxazole Benzenesulfonamide (Compound 17) | Rats | - | Exhibited excellent bioavailability and a good pharmacokinetic profile. | [11] |
Signaling Pathways and Experimental Workflows
To understand the context of FBPase-1 inhibition, it is essential to visualize its role in metabolic pathways and the experimental procedures used for its evaluation.
FBPase-1 in Gluconeogenesis and the Warburg Effect
FBPase-1 is a key regulatory point in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. In many cancer cells, which exhibit the Warburg effect (a preference for glycolysis even in the presence of oxygen), FBPase-1 expression is often suppressed, promoting glycolytic flux.[12][13]
Caption: FBPase-1's role in gluconeogenesis and its link to the Warburg effect in cancer.
Experimental Workflow for Evaluating FBPase-1 Inhibitors
The evaluation of FBPase-1 inhibitors typically follows a multi-step process, from in vitro enzyme assays to in vivo animal studies.
Caption: A typical workflow for the preclinical and clinical evaluation of FBPase-1 inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug development. Below are detailed methodologies for key experiments cited in the evaluation of FBPase-1 inhibitors.
FBPase-1 Enzyme Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the activity of FBPase-1 by monitoring the production of fructose-6-phosphate (F6P) through a series of coupled enzyme reactions that result in the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Purified FBPase-1 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM EDTA
-
Fructose-1,6-bisphosphate (FBP) substrate solution
-
Coupling enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+ solution
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADP+, PGI, and G6PDH.
-
Add the test inhibitor compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known FBPase-1 inhibitor).
-
Add the purified FBPase-1 enzyme to all wells except for a blank control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the FBP substrate to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 15-30 minutes at 37°C.
-
The rate of NADPH production is proportional to the FBPase-1 activity. Calculate the initial reaction velocities from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based Gluconeogenesis Assay in Primary Hepatocytes
This assay assesses the ability of an inhibitor to block glucose production from gluconeogenic precursors in a cellular context.
Materials:
-
Primary hepatocytes isolated from rats or mice
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Gluconeogenesis Assay Medium: Glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 2 mM sodium lactate and 0.2 mM sodium pyruvate).
-
Test inhibitor compounds
-
Lysis buffer
-
Glucose assay kit
-
Protein assay kit
Procedure:
-
Plate primary hepatocytes in collagen-coated plates and allow them to attach overnight.
-
Wash the cells with PBS and replace the culture medium with the Gluconeogenesis Assay Medium.
-
Add the test inhibitor compounds at various concentrations to the cells and incubate for a defined period (e.g., 3-6 hours) at 37°C in a CO2 incubator.
-
After the incubation, collect the culture medium.
-
Lyse the cells in lysis buffer.
-
Measure the glucose concentration in the collected culture medium using a glucose assay kit.
-
Measure the total protein concentration in the cell lysates using a protein assay kit.
-
Normalize the glucose production to the total protein content for each well.
-
Calculate the percent inhibition of gluconeogenesis for each inhibitor concentration compared to the vehicle-treated cells.
In Vivo Pyruvate Tolerance Test in Mice
This test evaluates the effect of an FBPase-1 inhibitor on hepatic gluconeogenesis in a living animal by measuring the blood glucose response to a pyruvate challenge.
Materials:
-
Diabetic mouse model (e.g., db/db mice) or normal mice
-
Test inhibitor compound formulated for oral or intraperitoneal administration
-
Sodium pyruvate solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Animal handling equipment
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the test inhibitor compound or vehicle to the mice via the desired route (e.g., oral gavage).
-
After a specific pre-treatment time (e.g., 60 minutes), administer sodium pyruvate via intraperitoneal injection.
-
Measure blood glucose levels at various time points after the pyruvate injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC in the inhibitor-treated group compared to the vehicle group indicates inhibition of gluconeogenesis.
Conclusion
The evaluation of the therapeutic index of FBPase-1 inhibitors is a multifaceted process that extends beyond simple in vitro potency. While AMP mimetics like MB05032 show high potency, their clinical development can be hampered by off-target effects or unfavorable pharmacokinetics. The progression of second-generation inhibitors such as MB07803 highlights the importance of optimizing for a wider therapeutic window. The diverse chemical scaffolds currently under investigation, including benzoxazole benzenesulfonamides and indole derivatives, offer promising avenues for developing FBPase-1 inhibitors with improved efficacy and safety profiles. Continued rigorous preclinical and clinical evaluation, employing standardized and robust experimental protocols, will be critical in realizing the full therapeutic potential of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Metabasis Therapeutics, Inc. Announces Positive Results in the Phase 2a Clinical Trial for MB07803, Its Product Candidate for the Treatment of Type 2 Diabetes - BioSpace [biospace.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
- 11. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FBPase-1 Inhibitor Series: IC50 Values and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, making it a key therapeutic target for metabolic diseases, particularly type 2 diabetes. The development of potent and selective FBPase-1 inhibitors is an active area of research. This guide provides a comparative overview of different FBPase-1 inhibitor series, their reported IC50 values, and the experimental protocols used for their evaluation.
Comparative Analysis of FBPase-1 Inhibitor Series
The inhibitory potency of various chemical scaffolds against FBPase-1 has been investigated extensively. This section summarizes the half-maximal inhibitory concentration (IC50) values for several prominent inhibitor series. The data presented here is compiled from various studies to facilitate a direct comparison of their efficacy.
| Inhibitor Series | Representative Compound(s) | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Indole Derivatives | Compound 22g (Thiophene sulfonamide derivative) | Human FBPase-1 | 0.50 | AMP | 3.3 |
| Compound 22f (Benzenesulfonamide derivative) | Human FBPase-1 | 0.66 | AMP | 3.3 | |
| Compound A (7-nitro substituted) | Human FBPase-1 | 0.10 | AMP | 3.3 | |
| Natural Product-Derived (Achyrofuran Analogs) | Compound 15 | Pig Kidney FBPase | 1.5 | AMP | 1.3 |
| Compound 15 | Human Liver FBPase | 8.1 | AMP | 9.7 | |
| Compound 16 | Pig Kidney FBPase | 5.0 | AMP | 1.3 | |
| Compound 16 | Human Liver FBPase | 6.0 | AMP | 9.7 | |
| Benzoxazolo-sulfonamides | FBPase-1 inhibitor-1 | Human FBPase-1 | 3.4 | - | - |
| Anilinoquinazolines | Not specified | FBPase | - | - | - |
| AMP Mimetics | MB05032 | Human Liver FBPase | 0.016 | AMP | 1.0 |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source (e.g., human, pig), and the presence of allosteric effectors. Direct comparison of absolute values across different studies should be done with caution. AMP (Adenosine monophosphate) is the natural allosteric inhibitor of FBPase-1 and is often used as a reference.
Experimental Protocols
The determination of IC50 values for FBPase-1 inhibitors is crucial for their characterization. A commonly employed method is the coupled-enzyme assay.
FBPase-1 Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)
This assay measures the production of fructose-6-phosphate, a product of the FBPase-1 reaction, by coupling its formation to the reduction of NADP⁺, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Enzyme: Purified FBPase-1 (human or other species)
-
Substrate: Fructose-1,6-bisphosphate (FBP)
-
Coupling Enzymes:
-
Phosphoglucose (B3042753) isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Cofactor: NADP⁺
-
Buffer: 50 mM TES buffer (pH 7.4)
-
Other Reagents:
-
MgCl₂
-
(NH₄)₂SO₄
-
EDTA
-
Bovine Serum Albumin (BSA)
-
2-mercaptoethanol
-
-
Inhibitor Compounds: Stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM TES buffer (pH 7.4), 0.2 mM NADP⁺, 0.1 M KCl, 0.05 mM EDTA, 2 mM (NH₄)₂SO₄, 2 mM MgCl₂, 0.05% (w/v) BSA, and 2 mM 2-mercaptoethanol.
-
Addition of Coupling Enzymes: To the reaction mixture, add phosphoglucose isomerase (0.8 U/mL) and glucose-6-phosphate dehydrogenase (0.5 U/mL).
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor compound to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified FBPase-1 enzyme to the mixture.
-
Initiation of Reaction: Start the reaction by adding the substrate, fructose-1,6-bisphosphate (e.g., 35 µM).
-
Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) for a set period. The rate of NADP⁺ reduction is proportional to the FBPase-1 activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[1]
Signaling Pathway and Experimental Workflow
To understand the context of FBPase-1 inhibition, it is essential to visualize its role in the gluconeogenesis pathway.
References
A Structural Showdown: Unraveling the Binding Sites of FBPase-1 Inhibitors
A deep dive into the structural nuances of Fructose-1,6-bisphosphatase-1 (FBPase-1) inhibitor binding sites reveals a landscape of opportunities for the development of next-generation therapeutics for type 2 diabetes. As a key regulatory enzyme in gluconeogenesis, FBPase-1 has emerged as a promising target for controlling hepatic glucose production.[1][2] This guide provides a comparative analysis of the binding modes of various inhibitor classes, supported by structural and quantitative data, to aid researchers and drug developers in their quest for potent and selective FBPase-1 modulators.
FBPase-1, a homotetrameric enzyme, presents several distinct binding pockets that have been successfully targeted to modulate its catalytic activity.[3][4] These can be broadly categorized into the active site and allosteric sites. The natural allosteric inhibitor, adenosine (B11128) monophosphate (AMP), binds to a well-defined allosteric site, inducing a conformational change that shifts the enzyme to its inactive T-state.[5][6] Many synthetic inhibitors have been designed to mimic this natural regulation.[7]
The Allosteric Arena: A Hotspot for Inhibition
The AMP allosteric site has been the primary focus for the development of non-competitive inhibitors.[5][8] Structural studies have revealed key interactions within this pocket that are crucial for high-affinity binding.
A new cryptic allosteric binding site has also been identified by the development of covalent inhibitors targeting Cys128.[3] Furthermore, another allosteric site is located at the interface between the four monomers.[9]
Indole (B1671886) Derivatives and AMP Mimics: Potent Allosteric Players
A variety of small molecules, including indole derivatives and AMP mimics, have been shown to effectively inhibit FBPase-1 by binding to the AMP allosteric site.[3][7][10] X-ray crystallography studies of these inhibitors in complex with FBPase-1 have provided invaluable insights into their binding modes. For instance, indole-2-carboxylic acid derivatives establish key hydrogen bonds and hydrophobic interactions within the allosteric pocket.[3] Similarly, AMP mimics have been engineered to replace the ribose and phosphate (B84403) moieties with groups that enhance binding affinity and specificity.[7]
Below is a comparative table summarizing the quantitative data for representative FBPase-1 inhibitors targeting the allosteric site.
| Inhibitor Class | Compound | Target Site | IC50 (µM) | Ki (µM) | Reference |
| AMP Analog | AMP | Allosteric | 3.3 ± 0.1 | - | [3] |
| AMP Analog | MB05032 | Allosteric | 0.044 ± 0.012 | - | [3] |
| Indole Derivative | Compound 22f | Allosteric | Submicromolar | - | [3][10] |
| Indole Derivative | Compound 22g | Allosteric | Submicromolar | - | [3] |
| Benzoxazolo-sulfonamide | FBPase-1 Inhibitor (Cayman) | Allosteric (AMP site) | 3.4 | 1.1 | [11] |
The Active Site: A Competitive Battleground
The active site of FBPase-1 binds the substrate, fructose-1,6-bisphosphate (FBP), and is the target for competitive inhibitors.[9] The natural inhibitor fructose-2,6-bisphosphate also binds to this site.[9][12] Structural elucidation of the active site has revealed the coordination of catalytic metal ions, typically Mg2+ or Mn2+, which are essential for the hydrolysis reaction.[6][13][14]
Experimental Protocols: The How-To of FBPase-1 Inhibition Studies
The data presented in this guide are derived from established experimental protocols. A summary of the key methodologies is provided below.
FBPase-1 Inhibition Assay (Coupled-Enzyme Assay)
The inhibitory activity of compounds against FBPase-1 is commonly determined using a spectrophotometric coupled-enzyme assay.[4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., 0.2 M Tris, pH 7.5), MgCl2, (NH4)2SO4, EDTA, NADP+, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase.
-
Inhibitor and Enzyme Addition: Varying concentrations of the test inhibitor and a fixed amount of FBPase-1 are added to the reaction mixture and equilibrated at 30 °C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate (FBP).
-
Data Acquisition: The rate of NADP+ reduction to NADPH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 Determination: The concentration of inhibitor that causes 50% inhibition of FBPase-1 activity (IC50) is calculated from the dose-response curves.
X-ray Crystallography
Determining the three-dimensional structure of FBPase-1 in complex with inhibitors is crucial for understanding their binding modes.
-
Crystallization: The FBPase-1 protein is co-crystallized with the inhibitor of interest under specific buffer and precipitant conditions.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined. This provides detailed information about the interactions between the inhibitor and the amino acid residues in the binding pocket.[3][10]
Visualizing the Landscape: Pathways and Binding Sites
To provide a clearer understanding of the biological context and the structural basis of inhibition, the following diagrams have been generated.
Figure 1: Role of FBPase-1 in the Gluconeogenesis Pathway.
Figure 2: Overview of FBPase-1 Inhibitor Binding Sites.
Figure 3: Experimental Workflow for FBPase-1 Inhibitor Characterization.
References
- 1. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of fructose 1,6-bisphosphatase: mechanism of catalysis and allosteric inhibition revealed in product complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided design of AMP mimics that inhibit fructose-1,6-bisphosphatase with high affinity and specificity. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Structure and Activity of the Metal-independent Fructose-1,6-bisphosphatase YK23 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Structural aspects of the allosteric inhibition of fructose-1,6-bisphosphatase by AMP: the binding of both the substrate analogue 2,5-anhydro-D-glucitol 1,6-bisphosphate and catalytic metal ions monitored by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FBPase-1 Inhibitor Activity: A Comparative Guide Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase-1) is a critical regulatory enzyme in gluconeogenesis, making it a key target for the development of therapeutics for type 2 diabetes.[1][2] Inhibition of FBPase-1 can effectively reduce hepatic glucose production and lower blood glucose levels.[3][4] X-ray crystallography is an indispensable tool for validating the activity of FBPase-1 inhibitors, providing atomic-level insights into their binding modes and mechanisms of action. This guide offers a comparative overview of FBPase-1 inhibitor validation, with a focus on a representative indole-based inhibitor, and provides the necessary experimental data and protocols for researchers in the field.
Comparative Analysis of FBPase-1 Inhibitors
The efficacy of FBPase-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the enzyme's activity by 50%. X-ray crystallography further provides the resolution of the inhibitor-enzyme complex structure, indicating the level of detail at which the binding interaction can be observed.
| Inhibitor Class | Specific Inhibitor Example | IC50 (µM) | Crystallographic Resolution (Å) | Binding Site | Key Interactions |
| Indole (B1671886) Derivatives | Compound 22f | sub-micromolar | Not Specified | AMP allosteric site | The indole scaffold interacts with Glu20, Ala24, and Leu30 via hydrophobic interactions. The 2-COOH group forms hydrogen bonds with Thr27, Gly28, and Thr31.[3][4] |
| Natural Allosteric Inhibitor | AMP | 1.3 - 9.7 | 2.5 | AMP allosteric site | Binds to the allosteric site, inducing a conformational change from the active R-state to the inactive T-state.[5][6] |
| Anilinoquinazolines | Representative Compound | Not Specified | Not Specified | Novel allosteric site at the subunit interface | Binds to a loop (residues 52-72), preventing its participation in forming the catalytic site.[7] |
| Pseudo-tetrapeptides | OC252-324 | Cooperative Inhibition | Not Specified | Novel allosteric site near the center of the tetramer | Interacts with three of the four subunits, with hydrogen bonding to Asp187 and the backbone carbonyl of residue 71.[8][9] |
| Phenylthiazoles | 4-(2-aminothiazol-5-yl)phenol (10b) | 1.1 ± 0.1 | Low Resolution | AMP allosteric site | Competes with the AMP analogue TNP-AMP, indicating binding at the allosteric site.[10] |
Experimental Protocols
FBPase-1 Inhibition Assay (Coupled-Enzyme Assay)
This protocol is a standard method for measuring the enzymatic activity of FBPase-1 and the inhibitory effects of compounds.[5][10]
-
Reaction Mixture Preparation : Prepare a buffer solution containing 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, and 0.1 mM EDTA at pH 7.5.
-
Assay Components : To a cuvette, add the buffer, 0.2 mM NADP+, 1.4 units of phosphoglucose (B3042753) isomerase, and 0.5 units of glucose-6-phosphate dehydrogenase.
-
Inhibitor Addition : Add the desired concentration of the FBPase-1 inhibitor to the cuvette.
-
Enzyme Addition : Add 9 ng of purified FBPase-1 to the mixture and allow it to equilibrate at 30°C.
-
Reaction Initiation : Initiate the reaction by adding 70 µM of the substrate, fructose-1,6-bisphosphate (FBP).
-
Data Acquisition : Monitor the reduction of NADP+ to NADPH by measuring the increase in absorbance at 340 nm using a spectrophotometer. The rate of this increase is proportional to the FBPase-1 activity.
-
IC50 Determination : Perform the assay with a range of inhibitor concentrations to determine the IC50 value.
X-ray Crystallography for FBPase-1-Inhibitor Complex
This protocol outlines the general steps for determining the three-dimensional structure of an FBPase-1-inhibitor complex.[3][4]
-
Protein Expression and Purification : Express recombinant human liver FBPase-1 in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatography techniques.
-
Co-crystallization :
-
Concentrate the purified FBPase-1.
-
Incubate the protein with a molar excess of the inhibitor.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.
-
-
Data Collection :
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron radiation source.
-
-
Structure Determination and Refinement :
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known FBPase-1 structure as a search model.
-
Refine the atomic model against the experimental data, including the inhibitor molecule, and validate the final structure.[6]
-
Visualizing Key Processes
To better understand the regulatory role of FBPase-1 and the workflow for inhibitor validation, the following diagrams are provided.
References
- 1. scribd.com [scribd.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of fructose-1,6-bisphosphatase complexed with fructose 6-phosphate, AMP, and magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of fructose-1,6-bisphosphatase by a new class of allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
FBPase Inhibitors Show Promise in Reversing Hyperglycemia in ZDF Rat Model of Type 2 Diabetes
La Jolla, CA – Researchers and drug development professionals are closely examining the potential of fructose-1,6-bisphosphatase (FBPase) inhibitors as a novel therapeutic approach for type 2 diabetes. Preclinical studies in Zucker diabetic fatty (ZDF) rats, a key animal model for the disease, demonstrate that these inhibitors can significantly lower blood glucose levels by targeting excessive endogenous glucose production. This guide provides a comparative overview of the performance of FBPase inhibitors in ZDF rats, supported by experimental data and detailed methodologies.
Fructose-1,6-bisphosphatase is a rate-controlling enzyme in the gluconeogenesis pathway, the metabolic process that generates glucose from non-carbohydrate sources.[1] In type 2 diabetes, gluconeogenesis is often elevated, contributing to hyperglycemia.[2][3] FBPase inhibitors work by directly blocking this enzyme, thereby reducing the liver's glucose output.[1] This mechanism offers a targeted approach to managing blood sugar levels, distinct from many existing diabetes medications that primarily focus on insulin (B600854) sensitivity or secretion.[4][5]
Performance of FBPase Inhibitors in ZDF Rats
Studies have shown that FBPase inhibitors can produce a marked reduction in blood glucose in ZDF rats. The lead inhibitor, MB06322 (also known as CS-917), has been a primary focus of this research.
In one key study, a single dose of MB06322 in fasting male ZDF rats with established diabetes led to a 70% inhibition of gluconeogenesis and a 46% reduction in overall endogenous glucose production.[2][3][6] This resulted in a significant decrease in blood glucose of over 200 mg/dl.[2][3][6] Chronic treatment with MB06322 in pre-diabetic ZDF rats delayed the onset of hyperglycemia and helped preserve pancreatic function.[2][3][6]
Two-week intervention therapy with MB06322 in 10-week-old male ZDF rats resulted in a profound glucose-lowering effect of approximately 44%.[2][3][6] Similarly, in high-fat diet-fed female ZDF rats, a two-week treatment fully attenuated hyperglycemia.[2][3][6]
Importantly, the glucose-lowering effects of MB06322 were observed without causing hypoglycemia, a significant concern with some anti-diabetic drugs.[7] Furthermore, significant elevations in plasma lactate (B86563) or triglyceride levels were not observed, suggesting a favorable safety profile in these preclinical models.[7]
| Treatment Group | Animal Model | Duration | Key Findings | Reference |
| MB06322 (Single Dose) | Fasting Male ZDF Rats | Acute | - 70% inhibition of gluconeogenesis- 46% reduction in endogenous glucose production- >200 mg/dl reduction in blood glucose | [2][3][6] |
| MB06322 (Chronic) | Pre-diabetic Male ZDF Rats | 4 weeks | - Delayed development of hyperglycemia- Preserved pancreatic function- ~1.5-fold elevation in lactate | [2][3][6] |
| MB06322 (Intervention) | 10-week-old Male ZDF Rats | 2 weeks | - ~44% reduction in blood glucose | [2][3][6] |
| MB06322 (Intervention) | High-fat diet-fed Female ZDF Rats | 2 weeks | - Full attenuation of hyperglycemia- ~20% reduction in glycogen (B147801) stores | [2][3][6] |
Experimental Protocols
The assessment of FBPase inhibitors in ZDF rats involves a series of well-defined experimental protocols to evaluate their efficacy and safety.
Animal Model
Male Zucker Diabetic Fatty (ZDF/CRL-LEPR FA) rats are a commonly used model.[8] These animals are typically obtained at around 6 weeks of age and develop hyperglycemia progressively.[9] To be included in studies, rats often need to exhibit elevated serum glucose levels (e.g., >150 mg/dL).[8]
Dosing and Administration
FBPase inhibitors like MB06322 are often administered orally via gavage.[7] Doses can range from 10 to 200 mg/kg/day in chronic studies.[8] A vehicle control group is always included for comparison.[8]
Blood Glucose Monitoring
Blood samples are typically collected from the tail vein to measure glucose levels.[10] Monitoring can occur at various time points:
-
Baseline: Before the start of the treatment period.[8]
-
Acute Effects: At multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) after a single dose to assess the immediate impact on blood glucose.[8]
-
Chronic Effects: Periodically throughout a longer treatment period (e.g., daily or weekly) to evaluate sustained glucose control.[8][9]
Oral Glucose Tolerance Test (OGTT)
An OGTT is a standard procedure to assess how the body handles a glucose load. After an overnight fast, a concentrated glucose solution is administered orally.[11] Blood glucose levels are then measured at specific intervals (e.g., 0, 30, 60, 90, and 120 minutes) to determine the glucose excursion.[9][12]
Measurement of Gluconeogenesis and Endogenous Glucose Production
To directly assess the mechanism of action, studies often measure the rates of gluconeogenesis and endogenous glucose production. This can be achieved using stable isotope tracers.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating FBPase inhibitors.
References
- 1. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. pnas.org [pnas.org]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Zucker Diabetic‐Sprague Dawley (ZDSD) rat: Type 2 diabetes translational research model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. basinc.com [basinc.com]
- 12. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
A Comparative Guide to Allosteric and Active Site Binders of Fructose-1,6-bisphosphatase-1
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for glucose production. Its inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling excessive hepatic glucose output.[1][2] This guide provides a detailed comparison of two primary classes of FBPase-1 inhibitors: allosteric binders and active site binders, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Sites
FBPase-1 activity is modulated by molecules that bind to distinct sites on the enzyme, leading to either inhibition or activation. The two principal inhibitory binding sites are the active site and the allosteric site.
-
Active Site Binders: These molecules directly compete with the endogenous substrate, fructose-1,6-bisphosphate (F1,6BP), for binding to the catalytic site of the enzyme. By occupying the active site, they prevent the substrate from binding and being converted to fructose-6-phosphate (B1210287), thus directly blocking the enzymatic reaction.[3] The natural inhibitor, fructose-2,6-bisphosphate (F2,6BP), is a classic example of a competitive active site binder.[3]
-
Allosteric Site Binders: These inhibitors bind to a site on the enzyme that is distinct from the active site.[2] This binding event induces a conformational change in the enzyme's structure, which is transmitted to the active site, ultimately reducing its catalytic efficiency.[2] The natural allosteric inhibitor, adenosine (B11128) monophosphate (AMP), binds to a specific allosteric site, causing a shift in the enzyme's quaternary structure from the active 'R' (relaxed) state to the inactive 'T' (tense) state.[2] Many synthetic inhibitors have been developed to target this allosteric site.[1]
Quantitative Comparison of FBPase-1 Inhibitors
The following table summarizes the inhibitory potency of various allosteric and active site binders of FBPase-1. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, provide a quantitative measure for comparing the efficacy of these compounds.
| Compound | Binding Site | Type of Inhibition | IC50 | Ki | Source Organism/Enzyme |
| Fructose-2,6-bisphosphate | Active Site | Competitive | - | 0.5 µM | Rat Liver FBPase-1[4] |
| AMP | Allosteric | Allosteric | 6.1 ± 0.1 µM | - | Turtle Liver FBPase-1[5] |
| ADP | Allosteric | Allosteric | 11.8 ± 0.3 µM | - | Turtle Liver FBPase-1[5] |
| FBPase-1 inhibitor-1 | Allosteric | Allosteric | 3.4 µM | 1.1 µM | Human FBPase-1 |
| MB05032 | Allosteric | Allosteric | 16 nM | - | Human FBPase-1 |
| Indole Derivative (22f) | Allosteric | Allosteric | Submicromolar | - | Human FBPase-1 |
| Indole Derivative (22g) | Allosteric | Allosteric | Submicromolar | - | Human FBPase-1 |
Visualizing the Inhibition Mechanisms
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of active site and allosteric inhibition of FBPase-1.
Caption: Mechanism of competitive active site inhibition of FBPase-1.
Caption: Mechanism of allosteric inhibition of FBPase-1.
Experimental Protocols
The characterization and comparison of FBPase-1 inhibitors rely on robust experimental methodologies. The following are key protocols cited in the literature:
Coupled-Enzyme Spectrophotometric Assay for FBPase-1 Activity
This is the most common method for determining the kinetic parameters of FBPase-1 and the potency of its inhibitors.
Principle: The activity of FBPase-1 is measured indirectly by monitoring the rate of NADP+ reduction to NADPH, which absorbs light at 340 nm. The product of the FBPase-1 reaction, fructose-6-phosphate (F6P), is converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH production is directly proportional to the FBPase-1 activity.
Typical Reaction Mixture:
-
Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5)
-
MgCl₂ (e.g., 5 mM)
-
Fructose-1,6-bisphosphate (substrate, concentration is varied for kinetic studies)
-
NADP+ (e.g., 0.2 mM)
-
Phosphoglucose isomerase (excess)
-
Glucose-6-phosphate dehydrogenase (excess)
-
FBPase-1 enzyme
-
Inhibitor (at various concentrations)
Procedure:
-
All reaction components except the substrate (F1,6BP) are mixed in a cuvette and pre-incubated to a constant temperature (e.g., 37°C).
-
The reaction is initiated by the addition of F1,6BP.
-
The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
To determine IC50 values, the assay is performed with a fixed concentration of substrate and varying concentrations of the inhibitor. The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 is calculated.
-
For Ki determination, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).
X-ray Crystallography for Structural Analysis
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of FBPase-1 in complex with its inhibitors. This provides invaluable insights into the binding mode and the molecular interactions that govern inhibitor potency and selectivity.
General Workflow:
-
Protein Expression and Purification: High-purity FBPase-1 is produced, typically using recombinant expression systems (e.g., E. coli).
-
Crystallization: The purified FBPase-1 is co-crystallized with the inhibitor of interest under specific conditions of pH, temperature, and precipitating agents.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, from which the atomic coordinates of the protein-inhibitor complex are determined and refined.
These structural studies have been instrumental in revealing the conformational changes induced by allosteric inhibitors and the specific interactions of both allosteric and active site binders with the enzyme's amino acid residues.[6]
Conclusion
Both allosteric and active site binders represent viable strategies for the inhibition of FBPase-1. Active site inhibitors, such as the natural regulator F2,6BP, directly compete with the substrate and exhibit competitive inhibition. Allosteric inhibitors, including the endogenous AMP and a range of synthetic molecules, offer the advantage of modulating enzyme activity through conformational changes, which can lead to high potency and selectivity. The quantitative data and experimental protocols presented in this guide provide a foundation for the continued research and development of novel FBPase-1 inhibitors for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 2. Roles for fructose-2,6-bisphosphate in the control of fuel metabolism: beyond its allosteric effects on glycolytic and gluconeogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-biphosphate. | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-biphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for F-BP-Pase-1 Inhibitor-1: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of FBPase-1 inhibitor-1, a cell-permeable benzoxazolo-sulfonamide compound used in gluconeogenesis research.
Before handling, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and specific safety information.[1][2] This document will contain detailed guidance on physical and chemical properties, potential hazards, first-aid measures, and personal protective equipment (PPE).
Key Safety and Handling Precautions
This compound should be considered hazardous until thoroughly characterized.[1][2] Standard laboratory safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with skin or eyes.[1][2]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S | [1][3] |
| Formula Weight | 377.6 g/mol | [1][3] |
| Purity | ≥98% | [1][3] |
| IC₅₀ (Human FBPase-1) | 3.4 µM | [3] |
| IC₅₀ (Rat Hepatoma Cells) | 6.6 µM | [3] |
| Solubility in DMSO | ~14 mg/mL | [1][3] |
| Solubility in DMF | ~20 mg/mL | [1][3] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocol: Inhibition of Gluconeogenesis in Cell Culture
To provide context for the use and subsequent disposal of this compound, a typical experimental protocol for assessing its effect on gluconeogenesis in a cell-based assay is outlined below.
-
Cell Culture: Plate hepatic cells (e.g., HepG2) in a suitable medium and incubate until they reach the desired confluency.
-
Starvation: To induce gluconeogenesis, replace the culture medium with a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate (B86563) and pyruvate) and incubate for a specified period.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO.[1][3] Dilute the stock solution to the desired final concentrations in the glucose-free medium. Add the inhibitor solutions to the cells and incubate.
-
Glucose Measurement: After the incubation period, collect the culture medium and measure the glucose concentration using a commercially available glucose assay kit.
-
Data Analysis: Compare the glucose production in inhibitor-treated cells to untreated control cells to determine the extent of inhibition.
Disposal Workflow
Proper disposal of this compound and associated waste is critical. The following diagram illustrates the recommended step-by-step disposal procedure.
References
Essential Safety and Operational Guide for Handling FBPase-1 Inhibitor-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling FBPase-1 inhibitor-1. The following procedures are based on standard best practices for handling biochemical compounds in a laboratory setting, as a specific Safety Data Sheet (SDS) for "this compound" was not available in public search results. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's protocols and the specific inhibitor being used.
I. Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with appropriate gloves and other protective equipment based on a task-specific hazard assessment.[1]
A. Hand Protection:
Disposable nitrile gloves are the minimum requirement for handling this compound.[1] These gloves offer protection against incidental contact.[1] If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair.[1] For tasks with a higher risk of exposure, consider double-gloving or using more robust chemical-resistant gloves.[1] Always inspect gloves for any signs of damage before use.[2]
B. Eye and Face Protection:
Safety glasses with side shields are the minimum eye protection required when working with or near this compound.[1] For procedures with a splash hazard, such as preparing solutions or pouring large volumes, a face shield should be worn in addition to safety glasses or goggles.[1][3] All eye and face protection must be ANSI Z87.1 compliant.[1]
C. Body Protection:
A laboratory coat that covers the wearer to near the knees is mandatory to protect skin and personal clothing from potential splashes.[2] For handling flammable solvents used to dissolve the inhibitor, a flame-resistant lab coat is recommended.[2][3] Lab coats should be kept clean and in good condition.[2]
D. Respiratory Protection:
If there is a risk of generating aerosols or dusts of the this compound, or when working in a poorly ventilated area, respiratory protection is necessary.[3][4] The type of respirator should be selected based on a formal risk assessment of the specific procedure and the compound's potential inhalation hazards.
II. Operational and Disposal Plans
A. Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. After handling, wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Specific storage temperatures may vary by supplier, with common recommendations being -20°C or -80°C for long-term stability.[5] Always follow the manufacturer's specific storage instructions.
B. Spill and Accidental Release Measures:
In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill. For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ventilate the area and wash the spill site after the material has been removed.
C. Disposal Plan:
All waste contaminated with this compound, including used gloves, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
III. Quantitative Data Summary
While a comprehensive toxicological profile for a generic "this compound" is not available, some inhibitors have published IC50 values, which indicate their potency. This data is crucial for understanding the compound's biological activity but does not directly translate to occupational exposure limits.
| Parameter | Value | Source |
| IC50 (human FBPase-1) | 3.4 µM | [6] |
| Ki (human FBPase-1) | 1.1 µM | [6] |
| IC50 (glucose production in rat hepatoma cells) | 6.6 µM | [6] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is another measure of inhibitor potency.
IV. Experimental Workflow Visualization
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
